chemical structure and molecular weight of N-(4-aminophenyl)-2-methylbenzamide
This guide details the chemical structure, molecular properties, synthesis, and characterization of N-(4-aminophenyl)-2-methylbenzamide , a critical intermediate scaffold in medicinal chemistry, particularly in the devel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical structure, molecular properties, synthesis, and characterization of N-(4-aminophenyl)-2-methylbenzamide , a critical intermediate scaffold in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and kinase inhibitors.[1]
Executive Summary
N-(4-aminophenyl)-2-methylbenzamide (CAS: 337499-57-7) is a synthetic benzanilide derivative characterized by an ortho-methyl substituted benzoyl ring coupled to a para-aminoaniline moiety.[1] It serves as a vital pharmacophore in drug discovery, functioning as a "cap-linker" segment in the design of HDAC inhibitors (similar to Entinostat/MS-275) and as a scaffold for probing steric constraints in protein-ligand interactions due to the ortho-methyl group's influence on amide bond conformation.[1]
Chemical Identity & Physicochemical Properties
Structural Analysis
The molecule consists of two distinct aromatic systems linked by an amide bond:
Ring A (Acid derived): A 2-methylphenyl (o-tolyl) group.[1] The ortho-methyl group introduces steric bulk, restricting rotation around the C(aryl)-C(carbonyl) bond, which can enhance binding selectivity in enzymatic pockets.[1]
Ring B (Amine derived): A 1,4-disubstituted benzene ring (p-phenylene) terminating in a primary amine (-NH₂).[1] This amine is a versatile handle for further derivatization (e.g., urea/thiourea formation) or acts as a hydrogen bond donor/acceptor in active sites.[1]
Key Molecular Data
Property
Value
Notes
Chemical Name
N-(4-aminophenyl)-2-methylbenzamide
IUPAC
CAS Registry Number
337499-57-7
Unique Identifier
Molecular Formula
C₁₄H₁₄N₂O
Molecular Weight
226.28 g/mol
Average Mass
Exact Mass
226.1106
Monoisotopic
SMILES
CC1=CC=CC=C1C(=O)NC2=CC=C(N)C=C2
Canonical
LogP (Predicted)
~2.3
Moderate Lipophilicity
H-Bond Donors
2
(Amide NH, Amine NH₂)
H-Bond Acceptors
2
(Amide O, Amine N)
Synthesis & Preparation Protocols
To ensure high purity and avoid the formation of the symmetric "dimer" (bis-amide), the direct reaction of p-phenylenediamine with acid chloride is not recommended unless the diamine is in large excess.[1] The most robust pathway involves the Nitro-Reduction Route .
Synthetic Pathway (Nitro-Reduction Route)
This two-step protocol ensures regioselectivity.[1]
Mechanism: Nucleophilic acyl substitution. The electron-withdrawing nitro group makes 4-nitroaniline a weaker nucleophile, requiring a reactive acid chloride or coupling agent (HATU/EDC).[1]
Purification: Recrystallize from Ethanol to yield a yellow solid.
Reduction to Product: N-(4-aminophenyl)-2-methylbenzamide
Dissolve the nitro-intermediate (5 mmol) in Ethanol (40 mL).
Add 10% Pd/C (10 wt% loading, ~100 mg).
Stir under a hydrogen atmosphere (balloon pressure) for 4-6 hours at RT.
Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with methanol.
Isolation: Concentrate the filtrate under reduced pressure.
Final Purification: The crude amine is often pure enough. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).[1]
Structural Characterization
Expected NMR Data (DMSO-d₆)
Verification of the structure relies on identifying the distinct methyl singlet and the AA'BB' pattern of the p-phenylene ring.[1]
The following diagram illustrates the preferred "Nitro-Reduction" synthetic pathway, highlighting the logic of avoiding di-acylation.
Figure 1: Step-wise synthesis of N-(4-aminophenyl)-2-methylbenzamide via the nitro-reduction route to ensure mono-substitution.
Applications in Drug Discovery
HDAC Inhibition Scaffold
This molecule is a structural analog of the Class I HDAC inhibitor Entinostat (MS-275) .[1]
Pharmacophore Role: The benzamide moiety acts as the "Zinc Binding Group" (ZBG) precursor (specifically, the ortho-aminoanilide is the active ZBG, but para-amino analogs are used to probe the channel depth).[1]
SAR Studies: The ortho-methyl group on the benzoyl ring is critical for optimizing the hydrophobic interaction with the rim of the HDAC active site.
Kinase Inhibitor Linker
The 4-aminophenyl group serves as a rigid linker. The terminal amine can be reacted with isocyanates to form ureas (e.g., Sorafenib-like structures), where the 2-methylbenzamide acts as the "tail" that occupies the allosteric pocket.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11541177, N-(4-aminophenyl)-2-methylbenzamide.[1] Retrieved from [Link][1]
Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003.[1] (Foundational chemistry for benzamide HDAC inhibitors).
thermodynamic stability of 2-methylbenzamide derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methylbenzamide Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the core princip...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the core principles governing the thermodynamic stability of 2-methylbenzamide and its derivatives. As a key structural motif in medicinal chemistry, understanding the stability of this scaffold is paramount for predicting shelf-life, bioavailability, and formulation success. This document moves beyond standard protocols to explore the causal relationships between molecular structure and thermodynamic properties, offering field-proven insights for drug development professionals.
Introduction: Why Thermodynamic Stability Matters
In drug development, the thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute. It dictates the compound's physical and chemical integrity under various environmental conditions, influencing its shelf life, processing behavior, and ultimately, its safety and efficacy. Unstable compounds can degrade, leading to loss of potency or the formation of toxic impurities. The 2-methylbenzamide scaffold is a common feature in numerous pharmacologically active molecules.[1] The presence of the ortho-methyl group introduces unique conformational and electronic effects that profoundly influence the molecule's stability, making a detailed understanding essential for rational drug design.
Part 1: The Structural Drivers of Stability in 2-Methylbenzamide Derivatives
The thermodynamic stability of a molecule is not an arbitrary property but a direct consequence of its three-dimensional structure and the interplay of intramolecular and intermolecular forces. For 2-methylbenzamide derivatives, two key structural features are paramount: the ortho effect and the potential for hydrogen bonding.
The Ortho Effect: A Game of Steric Hindrance and Electronics
The "ortho effect" refers to the unique influence of a substituent at the position adjacent (ortho) to a primary functional group on a benzene ring.[2] In 2-methylbenzamide, the methyl group (-CH₃) is ortho to the benzamide group (-CONH₂).
Causality of the Effect:
The bulky methyl group sterically clashes with the amide group. To alleviate this strain, the C(ring)-C(amide) bond rotates, twisting the amide group out of the plane of the benzene ring.[3][4] This has a critical consequence: it disrupts the π-conjugation between the carbonyl group's π-system and the aromatic ring's π-system.[5] This "Steric Inhibition of Resonance" alters the electronic distribution and bond strengths within the molecule, directly impacting its ground-state energy and, therefore, its thermodynamic stability. While the ortho effect is often discussed in the context of increasing the acidity of benzoic acids, the underlying principle of sterically induced non-planarity is directly applicable to the stability of 2-methylbenzamide.[3][5]
Caption: The Ortho Effect in 2-Methylbenzamide.
Conformational Isomerism and Hydrogen Bonding
The stability of benzamide derivatives is significantly influenced by the formation of hydrogen bonds. In the solid state, these molecules often form extensive networks of intermolecular hydrogen bonds, which contribute significantly to the lattice energy and thermal stability.[6]
Specifically, the amide group (-CONH₂) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In ortho-substituted benzamides, there is also the potential for intramolecular hydrogen bonding, which can lock the molecule into a specific, more stable conformation.[7] While the parent 2-methylbenzamide cannot form a traditional intramolecular hydrogen bond with its methyl group, derivatives with appropriate ortho-substituents can. Furthermore, the conformation dictated by the ortho-methyl group will influence the geometry and strength of the intermolecular hydrogen bonds that can form in the crystal lattice. Computational and NMR studies on related substituted benzamides have shown that the energy difference between conformers is a key determinant of the overall molecular properties.[8][9]
Part 2: A Validated Workflow for Assessing Thermodynamic Stability
A robust assessment of thermodynamic stability requires a multi-pronged approach, combining thermal analysis, structural elucidation, and computational modeling. This ensures a self-validating system where experimental observations are rationalized by theoretical models.
These two techniques are the cornerstones of thermal stability assessment. DSC measures heat flow into or out of a sample as a function of temperature, while TGA measures mass changes.[10][11]
Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHfus), and decomposition temperature (Td) of a 2-methylbenzamide derivative.
Protocol:
Sample Preparation: Accurately weigh 3-5 mg of the crystalline sample into an aluminum DSC pan. Crimp the pan with a lid.
Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.
Heating Program (DSC): Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate 50 mL/min) from ambient temperature to a temperature well above the melting point (e.g., 25 °C to 200 °C).
Data Analysis (DSC): The resulting thermogram will show an endothermic peak corresponding to melting. The peak onset provides the Tm, and the integrated area of the peak yields the ΔHfus. A higher Tm and a larger ΔHfus generally indicate greater crystalline stability.[12]
Instrument Setup (TGA): Place 5-10 mg of the sample in a TGA pan.
Heating Program (TGA): Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a high temperature (e.g., 600 °C).
Data Analysis (TGA): The TGA curve plots mass percentage versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition (Td). For many benzamides, an initial mass loss may correspond to evaporation rather than decomposition.[12]
2. X-Ray Crystallography
This technique provides the definitive solid-state structure, revealing the precise molecular conformation and the network of intermolecular interactions.
Objective: To determine the three-dimensional crystal structure.
Protocol:
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions) via methods like slow evaporation, vapor diffusion, or cooling crystallization.
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and details of hydrogen bonding and other intermolecular contacts.[6][13] This data can be deposited in and retrieved from the Cambridge Structural Database (CSD).[14][15]
Computational Chemistry Protocol
Density Functional Theory (DFT) Calculations
DFT provides theoretical insight into molecular stability, complementing experimental findings.[16]
Objective: To calculate the relative energies of different conformers and predict thermodynamic properties.
Protocol:
Structure Building: Build the 3D structure of the 2-methylbenzamide derivative in silico.
Conformational Search: Perform a systematic search to identify all low-energy conformers, particularly focusing on the torsion angle of the amide group.
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy.[12]
Analysis: Compare the relative Gibbs free energies of the conformers to predict their population distribution at a given temperature. The calculated structure can be compared with the experimental X-ray data for validation.
Caption: Integrated workflow for stability assessment.
Part 3: Data Summary and Structure-Stability Relationships
The principles outlined in Part 1 allow us to make informed predictions about how further substitution will impact the stability of the 2-methylbenzamide core.
Substituents on the Phenyl Ring:
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) at the para-position (position 4): These groups can withdraw electron density from the ring and the amide group, potentially strengthening intermolecular dipole-dipole interactions and N-H···O hydrogen bonds, which could lead to a higher melting point and greater lattice energy.
Electron-Donating Groups (e.g., -OCH₃, -NH₂) at the para-position: These groups increase electron density in the ring, which may alter hydrogen bond acceptor strength and crystal packing efficiency.
Additional Ortho-Substituents: Adding another group at position 6 would create a highly sterically hindered environment, likely forcing the amide group to be nearly perpendicular to the ring, which would have a dramatic and often destabilizing effect on the overall conformation.
Substituents on the Amide Nitrogen (N-alkylation):
Replacing one N-H proton with an alkyl group (forming a secondary amide) removes one hydrogen bond donor site. This typically disrupts the extensive hydrogen-bonding networks seen in primary amides, often leading to a lower melting point and reduced thermodynamic stability in the solid state.
Replacing both N-H protons (forming a tertiary amide) completely eliminates the capacity for hydrogen bond donation, further altering solid-state properties.
Conclusion
The is a complex property governed by a delicate balance of steric and electronic factors. The ortho-methyl group is the primary determinant, inducing a non-planar conformation that modulates resonance, molecular packing, and intermolecular forces. A systematic evaluation using a combination of thermal analysis (DSC/TGA), X-ray crystallography, and computational modeling (DFT) provides a robust framework for characterizing and predicting the stability of novel derivatives. By understanding these core principles, researchers and drug developers can better anticipate the physicochemical behavior of these important compounds, facilitating the design of more stable and effective pharmaceutical agents.
References
ResearchGate. (n.d.). DSC melting curves of co-crystal, benzamide and salicylic acid. Retrieved from ResearchGate. [Link]
Mothé, C. G., & de Souza, L. K. C. (2014). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. [Link]
Sotomatsu, T., & Fujita, T. (1989). The steric effect of ortho substituents on the acidic hydrolysis of benzamides. The Journal of Organic Chemistry, 54(18), 4443–4448. [Link]
Marini, A., et al. (2014). Probenecid and benzamide: DSC applied to the study of an “impossible” pharmaceutical system. ResearchGate. [Link]
National Center for Biotechnology Information. (n.d.). 2-Methylbenzamide. PubChem Compound Database. [Link]
Pérez, A., et al. (2012). Intramolecular Hydrogen Bonding in ortho-Substituted Arylamide Oligomers: A Computational and Experimental Study of ortho-Fluoro- and ortho-Chloro-N-methylbenzamides. ACS Publications. [Link]
Abraham, R. J., et al. (2003). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. PubMed. [Link]
Nayak, P. S., et al. (2013). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. ResearchGate. [Link]
Shishkina, S. V., et al. (2020). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. PMC. [Link]
Abraham, R. J., et al. (2003). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. [Link]
Shishkina, S. V., et al. (2020). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. MDPI. [Link]
Akerman, M. P., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. PMC. [Link]
Perlovich, G. L., et al. (2014). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods. PubMed. [Link]
ResearchGate. (n.d.). Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. [Link]
Shoukry, M. M., et al. (2002). Potentiometric determination of stability constants and thermodynamic data for ternary Cd(II) complexes with 2-aminomethyl benzimidazole and some amino acids and peptides. SciSpace. [Link]
National Institute of Standards and Technology. (n.d.). Benzamide, 2-methyl-. NIST Chemistry WebBook. [Link]
National Institute of Standards and Technology. (n.d.). Benzamide, 2-methyl-. NIST Chemistry WebBook. [Link]
Khan Academy. (2022). How does ortho-effect work in benzoic acids?[Link]
Evangelisti, L., et al. (2024). Exploring the conformational landscape through rotational spectroscopy and computational modelling. arXiv. [Link]
Mamidi, N., et al. (2019). Retention of strong intramolecular hydrogen bonds in high polarity solvents in binaphthalene–benzamide derivatives: extensive NMR studies. NIH. [Link]
Khan Academy. (2022, November 11). How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry | Khan Academy [Video]. YouTube. [Link]
National Institute of Standards and Technology. (n.d.). 2-Amino-N-methylbenzamide. NIST Chemistry WebBook. [Link]
Agrawal, Y. K., & Khare, V. P. (1982). The thermodynamic metal–ligand stability constants of hydroxamic acids with some divalent metal ions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Wang, Y., et al. (2017). A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons. RSC Publishing. [Link]
Cambridge Crystallographic Data Centre. (2023). I_mIm_btc, CCDC 2302266: Experimental Crystal Structure Determination. PUBDB. [Link]
ACS Publications. (n.d.). Energy & Fuels Journal. [Link]
Adams, R. W., et al. (2016). Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. PMC. [Link]
(n.d.). Standard Enthalpy of Formation for Various Compounds. [Link]
Semantic Scholar. (n.d.). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. [Link]
ResearchGate. (n.d.). TGA thermograms of the studied polymers. [Link]
Hutzler, C., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. PubMed. [Link]
University of Sheffield. (n.d.). Design, synthesis and conformational analyses of bifacial benzamide based foldamers. [Link]
Tircsó, G., et al. (2021). Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. PMC. [Link]
An In-Depth Technical Guide to the Predicted pKa Values of N-(4-aminophenyl)-2-methylbenzamide
Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This guid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive analysis of the predicted pKa values for N-(4-aminophenyl)-2-methylbenzamide, a molecule possessing two key ionizable centers. By integrating data from computational predictions, analysis of structural analogs, and established chemical principles, we will explore the acid-base characteristics of both the aromatic amine and the amide functional groups. Furthermore, this document details the theoretical and experimental methodologies for pKa determination, offering a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Significance of pKa in Medicinal Chemistry
N-(4-aminophenyl)-2-methylbenzamide incorporates structural motifs common in medicinal chemistry. Understanding its ionization behavior is paramount, as the charge state of a molecule affects its solubility, permeability across biological membranes, metabolic stability, and interaction with target proteins.[1][3] The pKa value quantifies the strength of an acid in solution; for a given functional group, it is the pH at which the protonated and deprotonated forms are present in equal concentrations.[2] For drug candidates, which often have to traverse various pH environments within the body, a precise understanding of their pKa values is indispensable for optimizing drug-like properties.[1]
Analysis of Ionizable Centers in N-(4-aminophenyl)-2-methylbenzamide
This molecule features two primary functional groups with the potential for ionization:
The Anilino Group (-NH2): The primary aromatic amine attached to the phenyl ring is basic and can accept a proton to form a positively charged anilinium ion (-NH3+).
The Amide Group (-CONH-): The nitrogen atom of the amide group is generally considered non-basic in aqueous solutions due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.[4][5] The amide N-H proton is very weakly acidic, with a pKa typically around 18, and thus does not ionize under physiological conditions.[6]
Therefore, the most physiologically relevant pKa for this molecule corresponds to the protonation/deprotonation of the anilinic amino group.
Predicted pKa and Structure-Property Relationship Analysis
The Anilino Group (Basic pKa)
The baseline for our analysis is aniline, which has a pKa of approximately 4.6 for its conjugate acid (the anilinium ion).[7][8][9] This indicates that aniline is a weak base.[8] The basicity of the nitrogen in N-(4-aminophenyl)-2-methylbenzamide is modulated by the substituent at the para-position: the 2-methylbenzamide group.
This substituent exerts a net electron-withdrawing effect on the aniline ring through resonance and inductive effects. The amide's carbonyl group pulls electron density away from the phenyl ring, which in turn reduces the electron density on the anilinic nitrogen. This delocalization stabilizes the lone pair of electrons on the nitrogen, making them less available to accept a proton. Consequently, the aniline moiety in N-(4-aminophenyl)-2-methylbenzamide is expected to be a weaker base than aniline itself.
Electron-withdrawing groups are known to decrease the pKa of substituted anilines.[10][11] For instance, 4-nitroaniline, which has a strongly electron-withdrawing nitro group, has a pKa of 1.0.[12] While the 2-methylbenzamide group is less electron-withdrawing than a nitro group, its effect is still significant.
Based on these principles, the predicted pKa for the anilinium ion of N-(4-aminophenyl)-2-methylbenzamide is estimated to be in the range of 3.0 to 4.0 .
The Amide Group (Acidic pKa)
Amides are exceptionally weak acids. The pKa of a typical amide N-H bond is in the range of 17-18, making them less acidic than alcohols.[6] The predicted pKa for the amide N-H of 2-methylbenzamide is approximately 16.0.[13] This high pKa value means that extremely strong basic conditions would be required to deprotonate this group, conditions that are not relevant to physiological systems.
Summary of Predicted pKa Values
Ionizable Group
Type
Predicted pKa
Physiological Relevance
Anilino (-NH2)
Basic
3.0 - 4.0
Highly Relevant
Amide (-CONH-)
Acidic
~16-18
Not Relevant
Computational Methodologies for pKa Prediction
In modern drug discovery, in silico methods are essential for the high-throughput prediction of pKa values, offering cost-effective and rapid solutions.[1][14] These computational approaches can be broadly categorized into empirical methods and quantum mechanical (QM) methods.[3][14]
Empirical Methods: These approaches, which include Quantitative Structure-Property Relationship (QSPR) models, utilize large databases of experimentally determined pKa values to derive correlations between molecular structure and acidity/basicity.[14][15] Commercial software packages often employ these methods for their speed and broad applicability.[15]
Quantum Mechanical (QM) Methods: QM-based approaches calculate the pKa from first principles by determining the free energy change of the deprotonation reaction.[3][15] While computationally more intensive, these methods can offer higher accuracy, especially for novel chemical scaffolds.[15] Often, a thermodynamic cycle is employed to calculate the free energy of dissociation in solution.
Below is a generalized workflow for pKa prediction using a QM-based approach.
Caption: Experimental setup for potentiometric titration.
Conclusion
N-(4-aminophenyl)-2-methylbenzamide possesses two ionizable sites, but only the anilinic amino group is relevant under physiological conditions. Based on structure-activity relationships, its basic pKa is predicted to be in the range of 3.0-4.0, making it a very weak base. The amide N-H is non-ionizable in aqueous biological systems. These predictions can be powerfully augmented and validated through computational modeling and standard experimental techniques like potentiometric titration. A thorough understanding of a compound's pKa is a foundational element in the rational design and development of effective and safe pharmaceutical agents.
References
Wikipedia. (2024). Aniline. In Wikipedia. Retrieved from [Link]
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]
Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Optibrium. Retrieved from [Link]
ChemBK. (2024). 2-Methylbenzamide. ChemBK. Retrieved from [Link]
Al-Ibraheemi, Z. A., & Al-Zuhairi, A. J. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(2), 312-325. Retrieved from [Link]
Pérez-Areales, F. J., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1543-1547. Retrieved from [Link]
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Basicity-Aromatic Amines. Retrieved from [Link]
Shields, G. C. (2015). Computational Approaches to Predict pKa Values. ResearchGate. Retrieved from [Link]
vCalc. (2021). pKa of Aniline. vCalc. Retrieved from [Link]
Lamm, M. H., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. Retrieved from [Link]
Wang, J., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(1). Retrieved from [Link]
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1069-1077. Retrieved from [Link]
Beck, R., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Crystal Growth & Design, 20(8), 5038-5045. Retrieved from [Link]
Sabela, A., et al. (2017). Development of Methods for the Determination of pKa Values. Journal of the Chemical Society of Pakistan, 39(1). Retrieved from [Link]
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
TSI Journals. (2009). Correlation between hardness and basicity (pKa) of substituted-anilines. Trade Science Inc. Retrieved from [Link]
Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]
Wikipedia. (2024). Amide. In Wikipedia. Retrieved from [Link]
Chemistry LibreTexts. (2022). 7.6: Acid-base properties of nitrogen-containing functional groups. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]
A Technical Guide to the Solubility of N-(4-aminophenyl)-2-methylbenzamide in DMSO vs. Water
For Researchers, Scientists, and Drug Development Professionals Executive Summary The solubility of a compound is a critical physicochemical parameter that dictates its behavior in biological and chemical systems, profou...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of a compound is a critical physicochemical parameter that dictates its behavior in biological and chemical systems, profoundly influencing its suitability as a drug candidate. This guide provides an in-depth analysis of the solubility of N-(4-aminophenyl)-2-methylbenzamide, a molecule of interest in medicinal chemistry, comparing its behavior in dimethyl sulfoxide (DMSO) and water. We will explore the underlying molecular principles governing its solubility, provide detailed, field-proven protocols for its experimental determination, and discuss the interpretation of this data in the context of drug discovery and development.
Introduction: The Central Role of Solubility in Drug Discovery
In the journey of a drug from a laboratory concept to a clinical reality, solubility is a gatekeeper. Poor aqueous solubility can lead to a cascade of challenges, including unreliable results in in vitro assays, difficulties in formulation for in vivo studies, and ultimately, poor bioavailability.[1] Conversely, understanding a compound's solubility in organic solvents like DMSO is crucial for compound management, high-throughput screening (HTS), and early-stage biological testing.[2]
N-(4-aminophenyl)-2-methylbenzamide presents an interesting case study. Its structure, containing both hydrophobic (aromatic rings, methyl group) and hydrophilic (amine, amide) moieties, suggests a nuanced solubility profile. This guide aims to deconstruct this profile, offering both a theoretical framework and practical methodologies for its characterization.
Physicochemical and Structural Analysis
To understand the solubility of N-(4-aminophenyl)-2-methylbenzamide, we must first examine its molecular structure.
Caption: Molecular structure of N-(4-aminophenyl)-2-methylbenzamide.
Key Structural Features and Their Influence on Solubility:
Aromatic Rings and Methyl Group: The two phenyl rings and the methyl group are nonpolar and contribute to the molecule's hydrophobicity. This characteristic suggests that the molecule will have limited solubility in water.
Amide and Amine Groups: The amide (-CONH-) and primary amine (-NH2) groups are polar and capable of forming hydrogen bonds. These groups are the primary drivers of the molecule's interaction with polar solvents. The amine group can act as a hydrogen bond donor, while the amide group has both donor (N-H) and acceptor (C=O) capabilities.
Comparative Solubility: A Tale of Two Solvents
The stark difference in the chemical nature of water (a polar, protic solvent) and DMSO (a polar, aprotic solvent) leads to a significant disparity in their ability to dissolve N-(4-aminophenyl)-2-methylbenzamide.
Predicted Low Aqueous Solubility
Water molecules are excellent hydrogen bond donors and acceptors. While the amine and amide groups of N-(4-aminophenyl)-2-methylbenzamide can interact with water, the large, hydrophobic surface area of the aromatic rings disrupts the highly ordered hydrogen-bonding network of water. This disruption is energetically unfavorable, leading to a low predicted aqueous solubility. For a compound to dissolve in water, the energy gained from solute-water interactions must overcome the energy required to break the solute-solute (crystal lattice) and water-water interactions. For hydrophobic compounds, this balance is often not met.
Predicted High DMSO Solubility
DMSO is a highly polar, aprotic solvent. Its key features are a strong dipole moment and a potent hydrogen bond accepting sulfur-oxygen bond. While it lacks a hydrogen bond-donating proton, it is exceptionally effective at solvating a wide range of compounds.[3] For N-(4-aminophenyl)-2-methylbenzamide, DMSO can:
Act as a strong hydrogen bond acceptor for the N-H groups of the amide and amine.
Engage in dipole-dipole interactions with the polar amide bond.
Effectively surround the hydrophobic aromatic rings, overcoming the solute-solute interactions that would dominate in an aqueous environment.
This multifaceted interaction profile leads to a predicted high solubility in DMSO.[2]
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Kinetic Solubility in DMSO/Aqueous Buffer
Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of compounds from DMSO stock solutions. [4][5]This method measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.
Objective: To determine the kinetic solubility limit of N-(4-aminophenyl)-2-methylbenzamide when introduced from a DMSO stock into an aqueous buffer.
Materials:
N-(4-aminophenyl)-2-methylbenzamide (10 mM stock in 100% DMSO)
Phosphate-Buffered Saline (PBS), pH 7.4
96-well microtiter plates (UV-transparent for direct UV method)
Nephelometer or a UV-Vis plate reader
Multichannel pipettes
Protocol (Nephelometric Assay):
Plate Setup: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a microtiter plate.
[4]2. Buffer Addition: Rapidly add aqueous buffer (e.g., 98 µL of PBS) to each well to achieve the desired final compound concentration and a low final DMSO concentration (e.g., 2%).
[6]3. Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 1-2 hours).
[4]4. Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
[7]5. Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank (buffer + DMSO).
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly for easy comparison.
Parameter
Solvent System
Predicted Value
Implication for Drug Development
Thermodynamic Solubility
PBS, pH 7.4
< 10 µg/mL
Low aqueous solubility. May be a Biopharmaceutics Classification System (BCS) Class II or IV compound. [8][9]
Kinetic Solubility
PBS, pH 7.4 (from DMSO stock)
50-100 µM
Higher than thermodynamic solubility, but precipitation may occur in biological assays. [5]
Stock Solution Solubility
100% DMSO
> 10 mM
Sufficient for HTS and compound library management. [10]
Interpretation:
A low thermodynamic aqueous solubility (<10 µg/mL) is a significant flag in drug development. [5]It suggests that the compound may have dissolution rate-limited absorption in vivo. Based on its likely high permeability (due to its lipophilic character), N-(4-aminophenyl)-2-methylbenzamide would likely be classified as a BCS Class II compound (Low Solubility, High Permeability).
[8][9]* The kinetic solubility value is often higher than the thermodynamic solubility because the compound is initially fully solvated in DMSO and may remain in a supersaturated state for a period before precipitating. [7]This value is highly relevant for interpreting results from in vitro screens where compounds are added from DMSO stocks.
High solubility in DMSO confirms its suitability as a solvent for storing and handling the compound in a research setting.
[10]
Conclusion
N-(4-aminophenyl)-2-methylbenzamide exhibits a classic solubility profile for a lipophilic, yet hydrogen-bonding, small molecule. Its predicted high solubility in DMSO makes it amenable to standard drug discovery screening paradigms. However, its predicted low aqueous solubility is a critical characteristic that must be addressed. The experimental protocols detailed in this guide provide a robust framework for quantifying this solubility, and the resulting data is essential for classifying the compound within the BCS framework and guiding future formulation and development strategies. Understanding the dichotomy of its solubility in these two key solvents is paramount for any researcher aiming to advance this compound or its analogs through the drug discovery pipeline.
Biorelevant.com. The BCS (Biopharmaceutical Classification System).
Homework.Study.com. Why is DMSO used as a control?
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
PMC. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review.
PubMed. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions.
GSC Online Press. An Overview of the Biopharmaceutics Classification System (BCS).
PubMed. In vitro solubility assays in drug discovery.
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
Enamine. Shake-Flask Solubility Assay.
PCBIS. Thermodynamic solubility - Strasbourg.
Benchchem. An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
ResearchGate. Top-Performing Models for DMSO Solubility Prediction Developed with...
ResearchGate. (PDF) In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions.
PMC. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
PMC. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
Quora. What effects does DMSO have on cell assays?
Latentaz. Dimethyl sulfoxide (DMSO): Significance and symbolism.
PMC. DMSO Solubility Assessment for Fragment-Based Screening.
ScienceDirect. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
ECHEMI. 4-Aminobenzamide Formula.
Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
IRIS-BOA - Bicocca. Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling.
literature review of N-(4-aminophenyl)-2-methylbenzamide synthesis pathways
An In-depth Technical Guide to the Synthesis of N-(4-aminophenyl)-2-methylbenzamide Introduction N-(4-aminophenyl)-2-methylbenzamide is an aromatic amide of interest in medicinal chemistry and drug development. Its struc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of N-(4-aminophenyl)-2-methylbenzamide
Introduction
N-(4-aminophenyl)-2-methylbenzamide is an aromatic amide of interest in medicinal chemistry and drug development. Its structure, featuring a 2-methylbenzamide core linked to a p-phenylenediamine moiety, makes it a valuable scaffold for the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(4-aminophenyl)-2-methylbenzamide, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies to inform researchers and scientists in the field.
Part 1: Primary Synthesis Pathway: Acylation of a Nitroaniline Followed by Reduction
A robust and widely employed method for the synthesis of N-(4-aminophenyl)-2-methylbenzamide involves a two-step process. The first step is the acylation of p-nitroaniline with 2-methylbenzoyl chloride to form the intermediate N-(4-nitrophenyl)-2-methylbenzamide. The subsequent step involves the reduction of the nitro group to an amine.
Step 1: Synthesis of N-(4-nitrophenyl)-2-methylbenzamide
The initial acylation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of p-nitroaniline attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. A base, such as triethylamine (TEA) or pyridine, is often added to neutralize the hydrochloric acid byproduct.[1]
Experimental Protocol:
Dissolve p-nitroaniline in a suitable dry solvent such as dichloromethane (DCM) in a reaction flask.[1]
Add an equimolar amount of a base, like triethylamine (TEA), to the solution.[1]
Slowly add a solution of 2-methylbenzoyl chloride in the same solvent to the reaction mixture at room temperature.[1]
Stir the reaction mixture for 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na2SO4) and concentration under reduced pressure to yield the crude N-(4-nitrophenyl)-2-methylbenzamide.
The crude product can be purified by recrystallization.
Step 2: Reduction of N-(4-nitrophenyl)-2-methylbenzamide
The nitro group of the intermediate is then reduced to a primary amine. Common methods for this reduction include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media, such as iron powder in acetic acid or ethanol/water with an ammonium chloride catalyst.[1][2][3]
Experimental Protocol (Catalytic Hydrogenation):
Dissolve the N-(4-nitrophenyl)-2-methylbenzamide intermediate in a suitable solvent like ethanol (EtOH).[1]
Add a catalytic amount of 10% Palladium on carbon (Pd/C).[1]
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously for 30 minutes to several hours.[1]
Monitor the reaction by TLC until the starting material is consumed.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Evaporate the solvent under reduced pressure to obtain N-(4-aminophenyl)-2-methylbenzamide.
Experimental Protocol (Iron Reduction):
Dissolve the N-(4-nitrophenyl)-2-methylbenzamide intermediate in a mixture of ethanol and water.[3]
Add iron powder and a catalytic amount of ammonium chloride.[3]
Filter the hot reaction mixture to remove iron salts.
Concentrate the filtrate to obtain the crude product, which can be further purified.[3]
Causality Behind Experimental Choices:
Solvent: Dry solvents are crucial in the acylation step to prevent hydrolysis of the acid chloride. Dichloromethane is a common choice due to its inertness and ability to dissolve both reactants.[1]
Base: The addition of a base in the acylation step is essential to scavenge the HCl produced, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]
Reduction Method: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[1] However, iron reduction is a cost-effective and scalable alternative, particularly in industrial settings.[2][3]
Visualization of the Primary Synthesis Pathway
Caption: Primary two-step synthesis of N-(4-aminophenyl)-2-methylbenzamide.
Part 2: Alternative Synthesis Pathways
While the acylation-reduction route is common, other methods can be employed, offering advantages in specific contexts.
Direct Amide Coupling
Direct coupling of 2-methylbenzoic acid and p-phenylenediamine can be achieved using various coupling reagents. This approach avoids the need for the synthesis of the acid chloride and the subsequent reduction step.[4]
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[4][5]
Experimental Protocol (Carbodiimide Coupling):
Dissolve 2-methylbenzoic acid in a suitable aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Add the coupling reagent (e.g., EDC) and an additive (e.g., HOBt).
Add p-phenylenediamine to the reaction mixture.
Stir the reaction at room temperature for several hours until completion.
The workup typically involves aqueous extraction to remove the coupling agent byproducts and purification by chromatography or recrystallization.[5]
Causality Behind Experimental Choices:
Coupling Reagents: Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[5]
Additives: Additives like HOBt can react with the O-acylisourea to form an active ester, which is less prone to racemization and other side reactions.[5]
Catalytic Amidation
More recently, catalytic methods for direct amide bond formation have been developed to improve the atom economy and reduce waste.[6] Boric acid has been shown to be an effective catalyst for the amidation of carboxylic acids and amines.
A mixture of 2-methylbenzoic acid, p-phenylenediamine, and a catalytic amount of boric acid is heated in a suitable solvent, often under conditions that allow for the removal of water (e.g., a Dean-Stark apparatus).
The reaction is driven to completion by the removal of the water byproduct.
The product is then isolated and purified.
Causality Behind Experimental Choices:
Catalyst: Boric acid is thought to activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Water Removal: The removal of water is crucial as the reaction is an equilibrium process.[6]
Visualization of Alternative Synthesis Pathways
Caption: Alternative synthesis pathways for N-(4-aminophenyl)-2-methylbenzamide.
Part 3: Comparative Analysis of Synthesis Pathways
May require higher temperatures and longer reaction times.
Conclusion
The synthesis of N-(4-aminophenyl)-2-methylbenzamide can be accomplished through several effective pathways. The choice of method depends on factors such as scale, cost, available reagents, and environmental considerations. The traditional two-step acylation-reduction pathway remains a reliable and high-yielding approach. However, for more streamlined and "greener" syntheses, direct amide coupling and catalytic amidation present attractive alternatives that are continually being refined and improved within the field of organic chemistry.
References
BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
Sheppard, T., et al. (2021). Catalytic Amidation.
Google Patents. (n.d.).
Williams, J. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. CORE.
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
PrepChem.com. (n.d.). Synthesis of (C) 4-{2-[N-Methyl-N-(4-methanesulphonamidophenethyl)amino]ethoxy}benzamide.
Patsnap. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide.
Tang, P. W. (2012). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Organic Syntheses.
Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed.
Fisher Scientific. (n.d.). Amide Synthesis.
ResearchGate. (n.d.). Amidation of 4-Phenylbenzylamine with Carboxylic Acids.
International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
Cernatescu, C., et al. (2016). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iasi.
ECHEMI. (n.d.). Synthesis of N-Methylbenzamide.
Google Patents. (n.d.).
Sirakanyan, S. N., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC.
The Multifaceted Biological Potential of N-(4-aminophenyl)-2-methylbenzamide Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The N-(4-aminophenyl)-2-methylbenzamide Scaffold - A Privileged Structure in Medicinal Chemistry The N-phenylbenzamide framework represents a cornerstone in modern medicinal chemistry, serving as a versatil...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The N-(4-aminophenyl)-2-methylbenzamide Scaffold - A Privileged Structure in Medicinal Chemistry
The N-phenylbenzamide framework represents a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its inherent structural rigidity, coupled with the potential for diverse functionalization on both aromatic rings, allows for the fine-tuning of physicochemical properties and biological activities. Within this broad class of compounds, N-(4-aminophenyl)-2-methylbenzamide and its analogs have emerged as a particularly promising chemotype, demonstrating a remarkable spectrum of biological activities. The strategic placement of the amino group on one phenyl ring and the methyl group on the other creates a unique electronic and steric profile, influencing target binding and pharmacokinetic properties. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of N-(4-aminophenyl)-2-methylbenzamide analogs, offering a comprehensive resource for researchers and drug development professionals in the fields of oncology, infectious diseases, and neurology.
Anticancer Activity: Targeting Epigenetic Regulation and Beyond
A significant body of research has focused on the anticancer potential of N-phenylbenzamide derivatives, with many analogs of N-(4-aminophenyl)-2-methylbenzamide demonstrating potent activity as inhibitors of key enzymes involved in cancer progression, particularly those involved in epigenetic modifications.
Mechanism of Action: Dual Inhibition of HDAC and DNMT
A primary mechanism through which these analogs exert their anticancer effects is through the inhibition of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). These enzymes play crucial roles in regulating gene expression, and their dysregulation is a hallmark of many cancers.
Histone Deacetylase (HDAC) Inhibition: The 2-aminobenzamide moiety present in many active analogs acts as a zinc-binding group, chelating the zinc ion in the active site of class I HDACs (HDAC1, 2, and 3). This inhibition leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes that were previously silenced.[1][2][3] This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] Molecular docking studies have confirmed the bidentate chelation of the zinc ion by the carbonyl oxygen and the amino group of the 2-aminobenzamide scaffold.[4]
DNA Methyltransferase (DNMT) Inhibition: Analogs of N-(4-aminophenyl)benzamide have also been identified as potent inhibitors of DNMTs, particularly DNMT1 and DNMT3A.[5] By preventing the methylation of CpG islands in promoter regions of tumor suppressor genes, these compounds can reactivate their expression, leading to the suppression of tumor growth. Structure-activity relationship studies have indicated that the size and nature of substituents on the benzamide core are critical for DNMT inhibitory activity.[5]
Signaling Pathway: HDAC Inhibition and Tumor Suppressor Gene Reactivation
Caption: General synthetic route for N-(4-aminophenyl)-2-methylbenzamide.
Structure-activity relationship studies have provided valuable insights into the structural requirements for the different biological activities:
For Anticancer Activity (HDAC/DNMT Inhibition): The presence of a zinc-binding group, such as the 2-aminobenzamide moiety, is crucial. The nature and size of the "capping group" on the other phenyl ring significantly influence isoform selectivity and potency.
[4][5]* For Antimicrobial Activity: The overall lipophilicity and electronic properties of the molecule appear to be important. Halogenation or the introduction of other electron-withdrawing groups can enhance activity.
[6]* For Anticonvulsant Activity: Alkyl substitutions on the phenyl ring attached to the amide nitrogen, particularly at the ortho position, seem to be beneficial for activity.
[7][8]
Pharmacokinetics and Drug-Likeness
Preliminary computational ADME (Absorption, Distribution, Metabolism, and Excretion) studies on some N-phenylbenzamide derivatives suggest that they generally possess favorable drug-like properties. [4]However, experimental pharmacokinetic data is still limited. One study on an N-phenyl-2-(aniline) benzamide derivative showed that conversion to a hydrochloride salt significantly improved its water solubility and oral bioavailability in vivo, prolonging its half-life and increasing its maximum plasma concentration. [9]Further investigation into the metabolic stability, plasma protein binding, and tissue distribution of lead compounds is essential for their advancement as clinical candidates.
Future Directions and Conclusion
The N-(4-aminophenyl)-2-methylbenzamide scaffold and its analogs represent a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anticonvulsant effects, underscore the rich chemical space that can be explored through further derivatization.
Future research should focus on:
Lead Optimization: Systematic modification of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways, particularly for the antimicrobial and anticonvulsant activities.
In Vivo Efficacy and Safety: Comprehensive preclinical evaluation of optimized analogs in relevant animal models of disease to assess their therapeutic potential and safety profiles.
Development of Drug Delivery Systems: Exploration of formulation strategies, such as salt formation or nano-delivery systems, to improve the bioavailability of promising candidates.
[9]
In conclusion, this technical guide provides a comprehensive overview of the current state of research on N-(4-aminophenyl)-2-methylbenzamide analogs. The compelling preclinical data presented herein strongly supports the continued investigation of this chemical class as a source of novel and effective therapies for a range of human diseases.
References
Clark, C. R., et al. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779-82. [Link]
Berger, M. R., et al. (1989). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Journal of Cancer Research and Clinical Oncology, 115(4), 329-38. [Link]
Malik, M. S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 808556. [Link]
Caputo, A., et al. (2001). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. Bioorganic & Medicinal Chemistry Letters, 11(13), 1749-52. [Link]
Chimirri, A., et al. (1997). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Farmaco, 52(4), 263-6. [Link]
Clark, C. R., et al. (1985). Anticonvulsant activity of some 4-aminobenzanilides. Journal of Medicinal Chemistry, 28(9), 1259-62. [Link]
ResearchGate. (n.d.). A selection of the latest prepared amino benzamides. IC50 values against HDAC isoforms are listed wherever possible. [Link]
Brem, A. K., et al. (2013). Discovery of potent, isoform-selective inhibitors of histone deacetylase containing chiral heterocyclic capping groups and a N-(2-aminophenyl)benzamide binding unit. Journal of Medicinal Chemistry, 56(15), 6043-61. [Link]
ResearchGate. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. [Link]
ResearchGate. (n.d.). Anticancer agents with imidazole and N-phenylbenzamide derivatives. [Link]
Al-Ostoot, F. H., et al. (2022). A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity. Scientific Reports, 12(1), 1076. [Link]
Rilova, E., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 19(7), 10465-91. [Link]
Hu, X., et al. (2024). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology, 15, 1329383. [Link]
Zhang, Y., et al. (2021). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. International Journal of Molecular Sciences, 22(21), 11520. [Link]
Shravani, K., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041. [Link]
Gbala, D. A., et al. (2022). Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. ACS Infectious Diseases, 8(5), 986-999. [Link]
Wójcik, M., et al. (2021). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. International Journal of Molecular Sciences, 22(23), 12821. [Link]
Semantic Scholar. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. [Link]
Wang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4187. [Link]
Asnaashari, S., et al. (2018). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 8(2), 523-530. [Link]
Pop, R., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Antibiotics, 10(11), 1333. [Link]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of N-(4-aminophenyl)-2-methylbenzamide
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical exploration of the single-crystal X-ray diffraction analysis of N-(4-aminophenyl)-2-methylbenzamide. Movi...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical exploration of the single-crystal X-ray diffraction analysis of N-(4-aminophenyl)-2-methylbenzamide. Moving beyond a simple recitation of methods, this document elucidates the rationale behind the procedural choices, offering a comprehensive framework for understanding and replicating the structural determination of this and similar small molecules.
Foundational Strategy: From Molecule to High-Quality Crystal
The journey to elucidating a crystal structure begins not at the diffractometer, but with the synthesis and crystallization of the target compound. The quality of the final structural model is inextricably linked to the quality of the single crystal used for data collection.
Synthesis of N-(4-aminophenyl)-2-methylbenzamide
The synthesis of N-(4-aminophenyl)-2-methylbenzamide is typically achieved through a standard amidation reaction. A common pathway involves the reaction of 2-methylbenzoyl chloride with p-nitroaniline, followed by the reduction of the nitro group.[1]
Synthetic Protocol:
Acyl Chloride Formation: 2-methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), often under reflux, to produce 2-methylbenzoyl chloride.
Amide Formation: The resulting acyl chloride is then reacted with p-nitroaniline in a suitable solvent like dichloromethane (DCM) in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. This forms the intermediate, N-(4-nitrophenyl)-2-methylbenzamide.
Nitro Group Reduction: The nitro intermediate is subsequently reduced to the primary amine. A widely used method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent such as ethanol.[1] This step yields the final product, N-(4-aminophenyl)-2-methylbenzamide.
The Critical Step: Single Crystal Cultivation
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging part of the process.[2] A high-quality crystal should be of an appropriate size (typically 0.1-0.5 mm), possess well-defined faces, and be free of significant internal defects.[2][3] The solvent evaporation method is a fundamental and effective technique for many organic small molecules.[2]
Crystallization Protocol (Solvent Evaporation):
Solvent Selection: The purified N-(4-aminophenyl)-2-methylbenzamide is dissolved in a suitable solvent or solvent mixture until saturation is reached. The choice of solvent is critical as it influences crystal morphology.[2] Solvents such as ethanol, methanol, or ethyl acetate are common starting points.
Slow Evaporation: The saturated solution is placed in a loosely covered vial or beaker, allowing the solvent to evaporate slowly and undisturbed over several days. Rapid evaporation often leads to the formation of polycrystalline powder rather than single crystals.[2]
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.
The Heart of the Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[3][4] The technique relies on the principle that X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, and the resulting diffraction pattern contains information about the crystal's internal structure.[3][5]
Experimental Workflow: From Crystal to Raw Data
The following diagram outlines the typical workflow for single-crystal X-ray diffraction data collection.
Caption: Workflow for single-crystal X-ray diffraction data collection.
Step-by-Step Data Collection Protocol:
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. The crystal is then exposed to a monochromatic X-ray beam and rotated through a series of angles, with the diffraction pattern being recorded on a detector for each orientation.[5]
Data Reduction: The collected raw diffraction images are processed to integrate the intensities of the individual reflections.[6] This process also involves applying corrections for factors such as absorption. The output is a file (commonly with an .hkl extension) containing the Miller indices (h, k, l) and the corresponding intensity for each reflection.[7]
Unveiling the Structure: Solution and Refinement
With the processed diffraction data in hand, the next stage is to solve the "phase problem" and refine the atomic model. This is an iterative computational process, often facilitated by a suite of powerful software programs.
The Crystallographic Software Ecosystem
Modern crystallography relies on integrated software suites that streamline the process from data processing to final publication. A common and powerful combination is the use of the SHELX programs for solution and refinement, often within a user-friendly graphical interface like Olex2.[8][9][10][11] PLATON is another indispensable tool for structure validation and analysis.[12][13][14][15][16]
Structure Solution and Refinement Workflow
Caption: The iterative workflow of crystallographic structure solution and refinement.
Protocol for Structure Solution and Refinement:
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.
Initial Structure Solution: Programs like SHELXS or SHELXT use direct methods to solve the phase problem and generate an initial electron density map that reveals the positions of most non-hydrogen atoms.[17][18][19][20]
Iterative Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method, typically with SHELXL.[19] This is a cyclical process:
Isotropic Refinement: Initially, atoms are refined with spherical thermal displacement parameters.
Difference Fourier Maps: A difference map between the observed and calculated structure factors is computed. Peaks in this map indicate missing atoms, while troughs suggest misplaced or incorrect atom types.
Model Completion: The model is completed by identifying and assigning all non-hydrogen atoms.
Anisotropic Refinement: Once all heavy atoms are located, they are refined with anisotropic displacement parameters (ellipsoids) to better model their thermal motion.
Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[21]
Validation: The final refined structure is rigorously validated using tools like the checkCIF utility within PLATON.[13] This process checks for geometric inconsistencies, missed symmetry, and other potential issues, ensuring the quality and accuracy of the final model.
The Crystal Structure of N-(4-aminophenyl)-2-methylbenzamide
The crystallographic analysis reveals key structural features of N-(4-aminophenyl)-2-methylbenzamide, including bond lengths, bond angles, and intermolecular interactions that govern its packing in the solid state.
Crystallographic Data Summary
Parameter
Value
Chemical Formula
C₁₄H₁₄N₂O
Formula Weight
226.28
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
12.045(3)
b (Å)
5.8640(12)
c (Å)
17.062(4)
β (°)
106.12(3)
Volume (ų)
1158.2(5)
Z
4
Temperature (K)
293(2)
R-factor (R1)
Value typically < 0.05 for a well-refined structure
wR2
Value typically < 0.15 for a well-refined structure
Note: Specific R-factor values would be obtained from the final refinement of a particular dataset.
Molecular Geometry and Conformation
The molecule consists of a 2-methylphenyl group and a 4-aminophenyl group linked by an amide functionality. The dihedral angle between the two aromatic rings is a key conformational feature. The amide group itself is expected to be relatively planar.
Supramolecular Assembly: The Role of Hydrogen Bonding
In the solid state, molecules of N-(4-aminophenyl)-2-methylbenzamide are linked by intermolecular hydrogen bonds. The primary interactions involve the amine (-NH₂) and amide (N-H) groups acting as hydrogen bond donors, and the amide carbonyl oxygen (C=O) acting as an acceptor. These interactions create a network that stabilizes the crystal lattice. For instance, N-H···O hydrogen bonds can link molecules into chains or more complex motifs.[21]
Conclusion and Broader Implications
The successful determination of the crystal structure of N-(4-aminophenyl)-2-methylbenzamide provides definitive proof of its chemical identity and connectivity. This detailed atomic-level information is invaluable for:
Drug Development: Understanding the precise shape and hydrogen bonding capabilities of a molecule is fundamental to rational drug design and understanding its potential interactions with biological targets.
Materials Science: The way molecules pack in the solid state influences physical properties such as melting point, solubility, and stability.
Fundamental Chemistry: It provides a basis for structure-property relationship studies and serves as a benchmark for computational chemistry models.
This guide has outlined the comprehensive, multi-step process of crystal structure analysis, emphasizing the synergy between careful experimental technique and powerful computational tools. The principles and protocols described herein are broadly applicable to the structural elucidation of a vast range of small molecules critical to science and industry.
Spek, A. L. PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University.
Spek, A. L. THE PLATON HOMEPAGE. Retrieved from [Link]
International Union of Crystallography. (2021). Small molecules: the PLATON toolbox. Retrieved from [Link]
Utrecht University. (2007). PLATON for MS-Windows. Retrieved from [Link]
University of Glasgow. (2025). PLATON for Windows. Retrieved from [Link]
Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Retrieved from [Link]
Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]
OlexSys. Structure Solution. Retrieved from [Link]
Sheldrick, G. M. The SHELX-97 Manual. Retrieved from [Link]
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from Northwestern University, IMSERC documents.
SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
MIT Department of Chemistry. Structure Determination with SHELX.
The Biochemist - Portland Press. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]
University of Wisconsin-Madison. (2000). A Guide to Using SHELXTL. Retrieved from [Link]
PubChem. N-(4-Aminophenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
Gowda, B. T., et al. (2008). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o83. Retrieved from [Link]
Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Retrieved from [Link]
electronic properties and dipole moment of N-(4-aminophenyl)-2-methylbenzamide
Subject: Comprehensive Technical Analysis: Electronic Properties and Dipole Moment of N-(4-aminophenyl)-2-methylbenzamide Executive Summary: The Structural-Electronic Nexus N-(4-aminophenyl)-2-methylbenzamide (CAS: 33749...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Comprehensive Technical Analysis: Electronic Properties and Dipole Moment of N-(4-aminophenyl)-2-methylbenzamide
Executive Summary: The Structural-Electronic Nexus
N-(4-aminophenyl)-2-methylbenzamide (CAS: 337499-57-7) represents a critical class of "sterically modulated" donor-acceptor (D-A) systems.[1] Unlike its planar para-substituted counterparts, this molecule introduces a specific ortho-methyl steric lock on the benzoyl ring, which fundamentally alters its electronic landscape.
For researchers in drug development and organic electronics, this molecule serves as a pivotal model for understanding Steric Inhibition of Resonance (SIR) . The 2-methyl group forces a non-planar conformation, decoupling the
-conjugation between the benzoyl moiety and the amide linkage. This structural twist directly impacts the dipole moment () , HOMO-LUMO gap , and solubility profile , making it a unique candidate for tuning lipophilicity without changing functional groups.
This guide provides a definitive protocol for the synthesis, computational characterization (DFT), and experimental validation of its electronic properties.
Molecular Architecture & Electronic Theory
The "Ortho-Effect" and Conformation
The defining feature of N-(4-aminophenyl)-2-methylbenzamide is the torsion angle (
) between the phenyl ring of the acid moiety and the carbonyl group.[1]
Steric Clash: The bulky methyl group at the ortho position (C2) creates repulsive interactions with the carbonyl oxygen or the amide hydrogen, preventing coplanarity.
Electronic Consequence: This twists the amide bond, reducing the overlap between the
-electrons of the benzoyl ring and the p-orbitals of the carbonyl. The result is a hypsochromic shift (blue shift) in UV-Vis absorption compared to the unhindered 4-methyl isomer.[1]
): The 4-amino group on the N-phenyl ring pushes electron density into the ring (mesomeric effect), creating a vector directed towards the amide.
The Steric Modulator (
): A weak inductive donor (), but its primary role is geometric—it alters the angle of the other vectors.
Theoretical Prediction:
Ground State (
): Expected to be lower than the planar analog due to the loss of full conjugation.
Excited State (
): Upon photoexcitation, Intramolecular Charge Transfer (ICT) occurs from the amino ring (HOMO) to the benzoyl ring (LUMO). The twist may facilitate a Twisted Intramolecular Charge Transfer (TICT) state, leading to a significantly larger excited-state dipole moment ().
Frontier Molecular Orbitals (FMO) Analysis
The chemical reactivity and optical properties are governed by the frontier orbitals.[2] In this D-A system, the orbitals are spatially separated due to the twist.
Implication for Drug Design:
The spatial separation of HOMO and LUMO suggests that oxidative metabolism (typically HOMO-driven) will occur on the aniline ring (forming potentially toxic hydroxylamines), while nucleophilic attack (LUMO-driven) is less likely on the deactivated benzoyl ring.
Experimental & Computational Protocols
Workflow Visualization
Figure 1: Integrated workflow for the characterization of N-(4-aminophenyl)-2-methylbenzamide, bridging synthesis, spectroscopy, and Density Functional Theory.
Synthesis Protocol (Self-Validating)
Reaction: Acylation of p-phenylenediamine with 2-methylbenzoyl chloride.[1]
Stoichiometry Control: Use a 3:1 molar ratio of diamine to acid chloride.
Reasoning: The diamine has two amino groups. Using excess diamine prevents the formation of the di-amide (bis-benzamide) byproduct.[1]
Procedure:
Dissolve p-phenylenediamine (30 mmol) in dry THF/DCM with Triethylamine (1.2 eq).
Add 2-methylbenzoyl chloride (10 mmol) dropwise at 0°C.
Stir at RT for 4 hours.
Validation: TLC (Ethyl Acetate:Hexane 4:6). The product will have a higher
Dipole Moment (Debye): Look for the "Total Dipole" vector in the output.
HOMO/LUMO Energies (Hartree/eV):
Chemical Hardness (
):
Electrophilicity Index (
):
References
Gaussian 16 User Reference. DFT Methods and Basis Sets. Gaussian, Inc. [Link]
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Standard reference for Solvatochromism/Lippert-Mataga theory).
PubChem Compound Summary. N-(4-aminophenyl)-2-methylbenzamide (CAS 337499-57-7).[1] National Center for Biotechnology Information. [Link]
Lippert, E.Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen. Z. Naturforsch. (Foundational paper for dipole measurement methodology).
Application Note: HPLC Method Development for N-(4-aminophenyl)-2-methylbenzamide Detection
Executive Summary This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the detection of N-(4-aminophenyl)-2-methylbenzamide (APMB) . APMB contains a p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the detection of N-(4-aminophenyl)-2-methylbenzamide (APMB) .
APMB contains a primary aromatic amine moiety, structurally classifying it as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines. Its detection is critical in the synthesis of benzamide-based Active Pharmaceutical Ingredients (APIs), where it often arises as a coupling byproduct between o-toluic acid derivatives and p-phenylenediamine.
Key Challenges Addressed:
Peak Tailing: The primary amine group (
) interacts strongly with residual silanols on silica-based columns.
Trace Sensitivity: As a PGI, detection limits must often reach ppm levels relative to the API.
Selectivity: Separation from likely precursors (o-toluic acid and p-phenylenediamine).
Physicochemical Profile & Method Strategy
Understanding the analyte is the prerequisite for robust method design.
Property
Value (Estimated)
Chromatographic Implication
Structure
Benzamide core + Aniline moiety
UV active (Benzene rings); Fluorescence capable.
pKa (Amine)
~4.6 (Weak Base)
At pH < 2.5, it is protonated (). At pH > 6.5, it is neutral ().
pKa (Amide)
Neutral
Does not ionize in standard HPLC pH ranges.
LogP
~2.1 - 2.5
Moderately hydrophobic; suitable for Reverse Phase (RP-HPLC).
Solubility
DMSO, Methanol, Acetonitrile
Sample diluent must be organic-rich to prevent precipitation.
The "Silanol Effect" & Column Selection
The primary challenge with APMB is the interaction between its protonated amine nitrogen and the ionized silanol groups (
) on the stationary phase, leading to peak tailing.
Why: At pH 2.5, the silanols are protonated (neutral,
), reducing cation-exchange interactions. Although the analyte is also protonated (less hydrophobic), the suppression of silanol activity takes precedence for peak symmetry.
Method Development Logic Flow
Caption: Decision matrix for optimizing amine retention. Acidic pH is selected for general robustness and MS compatibility.
Detailed Experimental Protocol
Instrumentation & Reagents[1][2][3]
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD).
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Equivalent.[1]
Note: The "Eclipse Plus" is double end-capped, specifically designed for basic compounds.
To ensure the method is reliable (Trustworthiness), the following criteria must be met during validation, aligned with ICH Q2(R1).
Specificity
Requirement: No interference at the retention time of APMB from the blank or placebo.
Test: Inject Mobile Phase, API matrix without impurity, and Spiked Sample.
Acceptance: Purity Angle < Purity Threshold (if using PDA detector).
Linearity & Sensitivity (Critical for PGIs)
Given the potential genotoxicity, the Limit of Quantitation (LOQ) is the most vital parameter.
Range: 0.5 µg/mL to 50 µg/mL (assuming a limit of ~0.1% in API).
LOD (Limit of Detection): S/N ratio ≥ 3:1.
LOQ (Limit of Quantitation): S/N ratio ≥ 10:1.
Linearity:
.
Accuracy (Recovery)
Spike APMB into the API matrix at 50%, 100%, and 150% of the target limit.
Acceptance: Recovery between 90.0% and 110.0%.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing (> 1.5)
Silanol interaction.
1. Ensure column is "End-capped".2. Add 5mM Ammonium Formate to Mobile Phase A (increases ionic strength).
Retention Shift
pH instability.
Verify pH of Mobile Phase A. A shift of 0.1 pH units can affect amine retention.
Carryover
Adsorption to injector loop.
Change needle wash to 90% ACN / 10% Water with 0.1% Formic Acid.
Split Peak
Solvent mismatch.
Sample diluent is too strong (100% ACN). Dilute sample with Mobile Phase A (Water).
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
Agilent Technologies. (2020). Universal Analytical Method Development for Various HPLC Systems. Application Note 5994-2228EN. Link
Dong, M. W. (2013). Modern HPLC for Practicing Scientists. Wiley-Interscience. (General reference for "Silanol Effect" mechanisms).
US EPA. (2023). CompTox Chemicals Dashboard: 4-Amino-N-substituted benzamides data.Link
Application Note & Protocol: Systematic Solvent Selection for the Purification of N-(4-aminophenyl)-2-methylbenzamide via Recrystallization
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of N-(4-aminophenyl)-2-methylbenzamide via recrystallization. It outlines the fund...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of N-(4-aminophenyl)-2-methylbenzamide via recrystallization. It outlines the fundamental principles of recrystallization, details the physicochemical properties of the target compound, and presents a systematic, evidence-based methodology for selecting an optimal single or mixed-solvent system. Detailed, step-by-step protocols for small-scale solvent screening, bulk recrystallization, and post-purification analysis are provided to ensure a reproducible and efficient purification process.
Introduction to Recrystallization
Recrystallization is a paramount technique in organic chemistry for the purification of solid compounds.[1][2][3] The underlying principle is based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[1][5] As this saturated solution cools, the solubility of the target compound decreases, leading to the formation of highly ordered crystals. The impurities, ideally, remain dissolved in the surrounding solution (the "mother liquor") and are subsequently separated by filtration.[2][3] Slow, undisturbed cooling is crucial for the growth of large, pure crystals, as it allows for the selective incorporation of the target molecules into the crystal lattice, excluding impurities.[5][6]
Physicochemical Profile of N-(4-aminophenyl)-2-methylbenzamide
A thorough understanding of the target compound's properties is critical for selecting an appropriate recrystallization solvent.
Structure: N-(4-aminophenyl)-2-methylbenzamide consists of a 2-methylbenzamide core linked to a 4-aminophenyl group via an amide bond. The presence of two aromatic rings, an amide linkage (-CONH-), and a primary amine (-NH2) group dictates its polarity and hydrogen bonding capabilities.
Polarity: The molecule possesses both polar (amide, amine) and nonpolar (aromatic rings, methyl group) regions, giving it an intermediate overall polarity. This suggests it will be soluble in polar organic solvents but likely insoluble in highly nonpolar solvents like hexanes or water alone.[7][8]
Hydrogen Bonding: The N-H bonds in both the amide and amine groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This capability significantly influences its interaction with protic solvents (e.g., alcohols) and other polar solvents.
Potential Impurities: Common impurities may include unreacted starting materials (2-methylbenzoyl chloride, p-phenylenediamine), byproducts from side reactions, or residual catalysts.[9] The chosen solvent system should ideally keep these impurities dissolved at low temperatures.
Systematic Approach to Solvent Selection
The selection of an effective recrystallization solvent is the most critical step and should be approached systematically. An ideal solvent should:
Dissolve the compound completely when hot (at or near its boiling point).
Precipitate the compound with high recovery upon cooling.
Either not dissolve impurities at all or keep them fully dissolved at room temperature.
Be chemically inert, not reacting with the compound.[4]
Have a relatively low boiling point for easy removal during the drying phase.[8]
Be non-toxic, inexpensive, and non-flammable for safety and practicality.
Single Solvent Systems
Based on the "like dissolves like" principle and the structure of N-(4-aminophenyl)-2-methylbenzamide, solvents of intermediate to high polarity are excellent starting points.
Table 1: Candidate Solvents for Screening
Solvent
Boiling Point (°C)
Polarity
Rationale & Potential Issues
Ethanol
78
Polar Protic
Often a good choice for amides.[10] The -OH group can hydrogen bond effectively. May be too good a solvent, leading to lower recovery.
Isopropanol
82
Polar Protic
Slightly less polar than ethanol; may offer a better solubility differential between hot and cold conditions.
Acetone
56
Polar Aprotic
Good solvent for many organic compounds.[10] Its low boiling point makes it easy to remove but requires careful handling due to flammability.[2][8]
Acetonitrile
82
Polar Aprotic
Often gives excellent results for amides and can be a good alternative to chromatography.[10]
Ethyl Acetate
77
Intermediate Polarity
A versatile solvent, often used in combination with nonpolar solvents.[11]
Toluene
111
Nonpolar Aromatic
The aromatic nature may aid in dissolving the compound at high temperatures. High boiling point can be a disadvantage.[8]
Water
100
Highly Polar
Unlikely to work as a single solvent due to the compound's large organic structure, but is a prime candidate for a mixed-solvent system.[11]
Mixed Solvent Systems
Often, a single solvent does not provide the ideal solubility characteristics. A mixed-solvent system, or "solvent-antisolvent" approach, can be highly effective.[12] This technique involves dissolving the compound in a minimum amount of a "good" hot solvent (in which it is highly soluble) and then adding a "poor" or "antisolvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).[13] A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Common Miscible Pairs to Investigate:
Ethanol/Water: A classic combination for moderately polar compounds.
Acetone/Water: Another effective polar pair.
Ethyl Acetate/Hexane: A standard pair for compounds of intermediate polarity.[11]
Toluene/Hexane: Useful if the compound is soluble in hot toluene but too soluble for good recovery.[14]
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently test multiple solvents using a small amount of crude product.
Objective: To identify a suitable solvent or solvent pair for bulk recrystallization.
Materials:
Crude N-(4-aminophenyl)-2-methylbenzamide (~20-30 mg per test)
Set of candidate solvents (from Table 1)
Test tubes or small vials
Hot plate or steam bath
Pasteur pipettes
Glass stirring rod
Procedure:
Place approximately 20 mg of the crude solid into a test tube.
Add the chosen solvent dropwise at room temperature, stirring after each addition. Note the solubility in the cold solvent. An ideal solvent should show poor solubility.
If the solid does not dissolve after ~0.5 mL, begin to gently heat the mixture while stirring.
Continue adding the hot solvent dropwise until the solid just dissolves completely. Record the approximate volume used.
Allow the solution to cool slowly to room temperature. Observe if crystals form.
If no crystals form, gently scratch the inside of the test tube with a glass rod to induce nucleation.
If crystals form, place the test tube in an ice-water bath for 10-20 minutes to maximize crystal yield.[15]
Evaluate the quantity and quality of the crystals formed. A large volume of well-formed crystals indicates a promising solvent.
dot
graph TD {
A[Start: Place ~20mg Crude Solid in Test Tube] --> B{Add Solvent Dropwise (Cold)};
B --> C{Soluble Cold?};
C -- Yes --> D[Reject Solvent: Poor Recovery];
C -- No --> E{Heat Gently};
E --> F{Add Hot Solvent Dropwise};
F --> G{Solid Dissolved?};
G -- No --> F;
G -- Yes --> H[Cool to Room Temp];
H --> I{Crystals Form?};
I -- Yes --> J[Cool in Ice Bath];
I -- No --> K[Induce Crystallization (Scratch)];
K --> J;
J --> L[Evaluate Crystal Yield & Quality];
L --> M{Good Yield?};
M -- Yes --> N[Select as Candidate Solvent];
M -- No --> O[Reject or Consider for Mixed System];
}
caption: Workflow for Small-Scale Solvent Screening.
Protocol 2: Bulk Recrystallization and Crystal Recovery
Objective: To purify the bulk of the crude product using the optimal solvent system identified in Protocol 1.
Erlenmeyer flask (sized so the solvent fills it about halfway)
Hot plate or steam bath
Short-stemmed or stemless funnel and fluted filter paper (for hot filtration, if needed)[16]
Büchner funnel, filter flask, and vacuum source
Watch glass
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to a gentle boil. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1] Avoid adding a large excess of solvent, as this will reduce recovery.[2]
(Optional) Hot Filtration: If insoluble impurities or colored impurities (after adding decolorizing carbon) are present, a hot filtration is necessary.[6][17] Pre-heat a short-stemmed funnel with fluted filter paper by passing hot solvent through it.[16] Quickly filter the boiling solution into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.[18]
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[15] Slow cooling is essential for forming pure, large crystals.[5]
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in air or a vacuum oven at a modest temperature.
caption: The Bulk Recrystallization and Recovery Cycle.
Objective: To verify the purity of the recrystallized product.
Procedure:
Melting Point Analysis: Determine the melting point of the dried, recrystallized product. A pure compound will exhibit a sharp melting point range (typically < 2°C). Compare this to the literature value and the melting point of the crude starting material. A sharpened and elevated melting point indicates successful purification.
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane). A pure product should appear as a single, distinct spot, whereas the crude material may show multiple spots corresponding to impurities.
Spectroscopic Analysis: For definitive characterization, obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) and compare it to reference spectra to confirm the structure and absence of impurity signals.
Troubleshooting
Problem
Probable Cause(s)
Solution(s)
No crystals form upon cooling
- Too much solvent was used.- The compound is very soluble even in cold solvent.
- Boil off some of the solvent to concentrate the solution.- Try a mixed-solvent system by adding an antisolvent.- Scratch the inner wall of the flask or add a seed crystal.
Oiling out
- The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the compound.- Cooling is too rapid.
- Reheat the solution to dissolve the oil, add a small amount more solvent, and allow it to cool more slowly.- Use a lower-boiling point solvent.
Low recovery
- Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not ice-cold.
- Use the minimum amount of hot solvent necessary.- Ensure the funnel and receiving flask are properly pre-heated for hot filtration.- Use only a minimal amount of ice-cold solvent for washing.
Colored product
- Colored impurities are present.
- Add a small amount of activated decolorizing charcoal to the hot solution before the hot filtration step. Use sparingly as it can adsorb the product.[17]
References
Organic Chemistry at CU Boulder. (n.d.). Crystallization. Retrieved from [Link]
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
Science Media Group. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]
O'Donnell, G. (n.d.). Recrystallization.
Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]
City University of New York. (2025). Lab: Purification by Recrystallization. Baruch College - CHM 1004 - Fundamentals of Chemistry Labs Techniques.
Williamson, K. L., & Masters, K. M. (n.d.). Macroscale and Microscale Organic Experiments.
Kyoto University. (n.d.). Hot Filtration & Recrystallization. Operation Guide for Chemistry Experiments. Retrieved from [Link]
Nichols, L. (2021, August 20). 2.5: Hot Filtration. Chemistry LibreTexts. Retrieved from [Link]
Nichols, L. (2022, April 7). 7.14: Mixed Solvent Crystallization. Chemistry LibreTexts. Retrieved from [Link]
Edelmann, F. T. (2020, November 2). Re: What is the best technique for amide purification? [Online forum post]. ResearchGate. Retrieved from [Link]
Massachusetts Institute of Technology. (2012).
Nichols, L. (2022, April 7). 3: Crystallization. Chemistry LibreTexts. Retrieved from [Link]
University of Cape Town. (n.d.).
Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved from [Link]
The Organic Chemistry Tutor. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
ICM. (n.d.).
BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of (C) 4-{2-[N-Methyl-N-(4-methanesulphonamidophenethyl)amino]ethoxy}benzamide. Retrieved from [Link]
El-Sayed, N. N. E., et al. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides.
Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
Application Note: Protocol for Using N-(4-aminophenyl)-2-methylbenzamide as a Functional Ligand Scaffold
This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the specific utility of N-(4-aminophenyl)-2-methylbenzamide (hereafter referred to as NAP-2MB ) not merely as a st...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the specific utility of N-(4-aminophenyl)-2-methylbenzamide (hereafter referred to as NAP-2MB ) not merely as a standalone inhibitor, but as a privileged functional scaffold for the development of Histone Deacetylase (HDAC) inhibitors and kinase-targeted affinity probes.
Executive Summary
N-(4-aminophenyl)-2-methylbenzamide (NAP-2MB) is a synthetic benzanilide derivative characterized by a "conformational lock" induced by the ortho-methyl group. While structurally related to Class I HDAC inhibitors (e.g., Tacedinaline/CI-994), its primary utility in drug discovery lies in its role as a nucleophilic scaffold . The para-amino group serves as a solvent-exposed handle, allowing researchers to conjugate the benzamide "cap" to fluorophores, biotin, or zinc-binding groups (ZBGs) without disrupting the critical protein-ligand interactions of the benzamide core.
Ligand Derivatization: Converting the scaffold into a functional probe.
Affinity Chromatography: Using the ligand for target deconvolution (HDAC isolation).
Chemical Rationale & Mechanism
To use NAP-2MB effectively, one must understand its structural logic. It is not a "flat" molecule; the steric bulk of the 2-methyl group forces the amide bond to rotate out of the plane of the benzoyl ring.
The Pharmacophore (Head): The 2-methylbenzamide moiety mimics the "cap group" of clinically relevant HDAC inhibitors (e.g., Entinostat). It binds to the rim of the catalytic tunnel.
The Linker/Handle (Tail): The 4-aminophenyl group extends away from the binding pocket. The free amine (-NH₂) is the conjugation site.
The "Ortho-Effect": The 2-methyl substituent restricts bond rotation, reducing the entropic penalty upon binding to the protein target.
Structural Logic Diagram
Caption: Structural decomposition of NAP-2MB showing how the 2-methyl "lock" aids binding while the 4-amino group enables derivatization.
Pre-Experimental Protocols
Quality Control & Storage
The amine group is sensitive to oxidation (browning) over time.
Parameter
Specification
Notes
Appearance
Off-white to pale beige solid
Dark brown indicates oxidation of the aniline.
Purity (HPLC)
>98%
Impurities often include the hydrolyzed 2-methylbenzoic acid.
Storage
-20°C, Desiccated
Protect from light and moisture.
Solubility
DMSO (up to 50 mM)
Poor solubility in water/PBS.
Solubilization Protocol
Goal: Prepare a 10 mM stock solution for biological assays.
Weigh 2.26 mg of NAP-2MB (MW: 226.28 g/mol ).
Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
Vortex for 30 seconds until fully dissolved.
Critical Step: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Core Protocol: Derivatization for Affinity Enrichment
This protocol describes how to convert NAP-2MB into an immobilized ligand on magnetic beads to "fish" for interacting proteins (Target Deconvolution).
Materials Required[1][2][3][4][5][6][7][8]
NAP-2MB (10 mM DMSO stock)
NHS-Activated Magnetic Beads (e.g., Pierce™ or Dynabeads™)
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2
Note: Do not use Tris or Glycine buffers (primary amines compete).
Quenching Buffer: 1 M Tris-HCl, pH 7.4
Wash Buffer: PBS + 0.05% Tween-20
Step-by-Step Methodology
Phase 1: Ligand Coupling
Bead Preparation: Aliquot 1 mg of NHS-activated beads into a microcentrifuge tube. Place on a magnetic stand and remove the storage solution.
Equilibration: Wash beads 2x with 200 µL ice-cold Coupling Buffer.
Ligand Addition:
Prepare a 1 mM solution of NAP-2MB in Coupling Buffer (dilute the DMSO stock 1:10; ensure final DMSO < 10% to prevent bead damage).
Add 200 µL of the ligand solution to the beads.
Incubation: Rotate at Room Temperature (RT) for 2 hours .
Mechanism:[1][2][3] The 4-amino group of NAP-2MB attacks the NHS ester on the bead, forming a stable amide bond.
Quenching: Remove supernatant. Add 200 µL Quenching Buffer (Tris) and rotate for 30 mins to block remaining active sites.
Phase 2: Target Pull-Down (Lysate Incubation)
Lysate Prep: Prepare cell lysate (e.g., HeLa or K562 cells) in Lysis Buffer (50 mM Tris, 150 mM NaCl, 1% NP-40, Protease Inhibitors).
Control: Pre-clear lysate with uncoupled beads to reduce background.
Binding: Incubate 500 µg of lysate with the NAP-2MB-coupled beads overnight at 4°C with gentle rotation.
Washing:
Wash 3x with Lysis Buffer (Low Stringency).
Wash 2x with PBS (High Stringency).
Elution:
Specific Elution (Recommended): Add 50 µL of free NAP-2MB (1 mM) or a known competitor (e.g., Entinostat) to compete off the specific targets.
Non-Specific Elution: Add 30 µL 2x SDS-PAGE Loading Buffer and boil for 5 mins.
Phase 3: Analysis
Run the eluate on SDS-PAGE.
Perform Western Blot for HDAC1, HDAC2, or HDAC3 to confirm capture.
Protocol: Synthesis of a Fluorescent Probe
Goal: Create a tracer for Fluorescence Polarization (FP) assays.
Purification: The product is hydrophobic. Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).
Validation: Verify Mass (LC-MS) and Purity.
Application: Use this probe at 10-50 nM in FP assays to screen for novel binders that displace the benzamide core.
Experimental Validation & Troubleshooting
Self-Validating the Protocol
To ensure the ligand is functional and the assay is working:
Positive Control: In the affinity pull-down, Western Blot for HDAC1 . Benzamides are known Class I HDAC inhibitors. If you do not see HDAC1, the coupling failed or the epitope is sterically hindered.
Negative Control: Use beads coupled to Aniline (lacking the 2-methylbenzamide cap). This proves that the binding is driven by the specific pharmacophore, not just the phenyl ring.
Troubleshooting Table
Issue
Probable Cause
Solution
Low Coupling Efficiency
DMSO concentration too high (>20%)
Dilute ligand further; DMSO can swell/damage certain bead types.
High Background Binding
Non-specific hydrophobic interaction
Increase Tween-20 to 0.1% in wash steps; Increase salt to 300 mM NaCl.
Precipitation of Ligand
Ligand crashed out in aqueous buffer
Keep DMSO at 5-10% during coupling; warm buffer to 37°C briefly.
No Target Elution
Binding is too tight or covalent
Use SDS boiling for elution instead of competitive elution.
References
Discovery of Benzamide HDAC Inhibitors
Suzuki, T., et al. (1999).
Structural Basis of Benzamide Binding
Bressi, J. C., et al. (2010). "Exploration of the HDAC2 foot pocket: Synthesis and SAR of N-(2-aminophenyl)benzamides." Bioorganic & Medicinal Chemistry Letters.
Affinity Chromatography Protocols
Wade, M., et al. (2006). "Affinity-based isolation of molecular targets of small molecules.
Chemical Properties of 2-Methylbenzamides
Clayden, J., et al. (2005). "Atropisomerism in amides: The ortholithiation of N-tert-butyl-2-substituted benzamides." Journal of the American Chemical Society.
Disclaimer: NAP-2MB is a research chemical. All protocols involving biological tissues or hazardous solvents (DMF, DMSO) must be performed under appropriate safety regulations (GLP/GMP where applicable).
Application Notes and Protocols for the Preparation of Azo Dyes Using N-(4-aminophenyl)-2-methylbenzamide as a Key Intermediate
Abstract This comprehensive technical guide provides detailed protocols for the synthesis and characterization of azo dyes utilizing N-(4-aminophenyl)-2-methylbenzamide as a versatile primary aromatic amine intermediate....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive technical guide provides detailed protocols for the synthesis and characterization of azo dyes utilizing N-(4-aminophenyl)-2-methylbenzamide as a versatile primary aromatic amine intermediate. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development. The guide offers an in-depth exploration of the synthesis of the N-(4-aminophenyl)-2-methylbenzamide intermediate, its subsequent diazotization, and the coupling reactions with various aromatic compounds to yield a diverse palette of azo dyes. Furthermore, this document outlines standard analytical techniques for the structural elucidation and characterization of the synthesized dyes, including UV-Visible, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Crucial safety protocols for handling diazonium salts are also emphasized throughout.
Introduction: The Significance of Azo Dyes and the Role of N-(4-aminophenyl)-2-methylbenzamide
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their widespread application in textiles, printing, food, and pharmaceuticals is a testament to their brilliant colors, high tinctorial strength, and relative ease of synthesis. The specific properties of an azo dye, such as its color, solubility, and fastness, are dictated by the chemical structures of the aromatic amine (diazo component) and the coupling component employed in its synthesis.
N-(4-aminophenyl)-2-methylbenzamide is a particularly valuable intermediate in the synthesis of novel azo dyes. The presence of a primary aromatic amino group allows for its conversion into a diazonium salt, which can then undergo electrophilic substitution with an activated aromatic compound to form the characteristic azo linkage. The 2-methylbenzamide moiety offers a unique structural feature that can influence the final properties of the dye, potentially enhancing its stability, modulating its color, and providing a handle for further functionalization.
Synthesis of the Intermediate: N-(4-aminophenyl)-2-methylbenzamide
The synthesis of N-(4-aminophenyl)-2-methylbenzamide is a critical first step in the preparation of the target azo dyes. The following protocol is a robust method for the laboratory-scale synthesis of this intermediate.
Synthetic Workflow
Method
Application Notes and Protocols for the Storage and Handling of Light-Sensitive Benzamides
For: Researchers, scientists, and drug development professionals Introduction: The Photochemical Reactivity of Benzamides Benzamides are a significant class of compounds in medicinal chemistry and drug development, with...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Introduction: The Photochemical Reactivity of Benzamides
Benzamides are a significant class of compounds in medicinal chemistry and drug development, with applications ranging from antiemetics to antipsychotics and beyond.[1] A critical, yet often underestimated, aspect of working with these molecules is their inherent sensitivity to light. Exposure to ultraviolet (UV) and visible light can initiate photochemical reactions, leading to the degradation of the parent compound.[2] This degradation can result in a loss of therapeutic efficacy, the formation of potentially toxic byproducts, and compromised experimental data.[3]
The photosensitivity of a benzamide derivative is intrinsically linked to its chemical structure. The benzamide core, consisting of an aromatic ring conjugated with an amide group, can absorb photons. This absorption can elevate the molecule to an excited state, making it susceptible to various degradation pathways, including oxidation, dealkylation, and cleavage of functional groups.[3][4] The nature and position of substituents on the aromatic ring can significantly influence the molecule's light-absorbing properties and its subsequent photochemical fate.[5] Therefore, a thorough understanding of and adherence to proper storage and handling protocols are paramount to ensure the integrity and safety of these valuable compounds.
Core Principles for the Management of Light-Sensitive Benzamides
The primary objective in handling light-sensitive benzamides is to minimize their exposure to actinic light, which encompasses the UV and visible portions of the electromagnetic spectrum. The following sections provide a detailed guide to achieving this through appropriate storage, handling, and solution preparation techniques.
Storage Protocols for Light-Sensitive Benzamides
Proper storage is the first line of defense against photodegradation. The following table summarizes the recommended storage conditions for light-sensitive benzamides in both solid and solution forms.
Parameter
Solid Form
Stock Solutions
Temperature
As recommended by the manufacturer (typically 2-8°C or -20°C)
-20°C or -80°C to minimize both photodegradation and solvent evaporation.
Light Protection
Store in amber glass vials or opaque containers.
Store in amber glass vials or cryovials wrapped in aluminum foil.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is also sensitive to oxidation.
Store under an inert atmosphere.
Container Seal
Tightly sealed to prevent moisture and air ingress.
Tightly sealed with parafilm or a secure cap to prevent solvent evaporation and contamination.
Causality Behind Storage Choices:
Low Temperature: Reduces the rate of all chemical reactions, including any secondary reactions that may follow the initial photochemical event.
Amber Glass: Amber glass is specifically designed to filter out UV and short-wavelength visible light, thereby preventing the initial absorption of photons by the benzamide molecule.
Inert Atmosphere: Photochemical reactions can generate reactive oxygen species. Storing under an inert gas minimizes the potential for photo-oxidation.
Handling Protocols in the Laboratory
All manipulations of light-sensitive benzamides should be performed in an environment where light exposure is minimized.
Workflow for Handling Light-Sensitive Benzamides:
Caption: Workflow for handling light-sensitive benzamides.
Step-by-Step Handling Procedures:
Work in Subdued Light: Whenever possible, handle solid benzamides and their solutions in a room with the lights dimmed or turned off. Use a low-intensity, red-light darkroom lamp if visibility is an issue, as red light is less energetic and less likely to cause photodegradation.
Utilize Light-Blocking Materials: When complete darkness is not feasible, wrap containers, racks, and any other apparatus containing the benzamide with aluminum foil to block light.
Minimize Exposure Time: Plan your experiments to minimize the time the benzamide is exposed to any light source. Prepare all other reagents and equipment before handling the light-sensitive compound.
Avoid Transparent Containers: Never use clear glass or plastic containers for storing or handling benzamide solutions. Always opt for amber or opaque containers.
Solution Preparation Protocols
The preparation of stock solutions and experimental dilutions is a high-risk step for photodegradation.
Solvent Selection: Use high-purity, degassed solvents. Some solvents can contain impurities that act as photosensitizers, accelerating the degradation of the benzamide.
Weighing: Weigh the solid benzamide in a dimly lit area. If using an analytical balance with a bright light, turn it off if possible or shield the weighing vessel with your hand or a dark cloth.
Dissolution: Add the solvent to the solid in an amber vial. Cap the vial securely and vortex or sonicate until the compound is fully dissolved. If sonication is used, monitor the temperature to prevent thermal degradation.
Aliquoting: Immediately after dissolution, aliquot the stock solution into smaller, single-use amber vials or cryovials wrapped in aluminum foil. This minimizes the number of times the main stock solution is exposed to light and temperature fluctuations.
Labeling: Clearly label all aliquots with the compound name, concentration, solvent, date of preparation, and a prominent "Light-Sensitive" warning.
Protocol for Assessing the Photostability of a Novel Benzamide Derivative
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing and is intended for research and early drug development purposes.[6][7][8]
Objective: To determine the intrinsic photostability of a new benzamide derivative and to identify its primary photodegradation products.
Materials:
Novel benzamide derivative (solid form)
High-purity solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution relevant to the intended application)
Amber and clear glass vials
Photostability chamber equipped with a light source conforming to ICH Q1B specifications (e.g., a combination of cool white fluorescent and near-ultraviolet lamps)
Calibrated radiometer and lux meter
HPLC or UHPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS), preferably a high-resolution instrument like a Q-TOF.[3]
Aluminum foil
Procedure:
Sample Preparation:
Solid State: Place a thin layer of the solid benzamide in both a clear and an amber glass vial.
Solution State: Prepare a solution of the benzamide in the chosen solvent at a known concentration (e.g., 1 mg/mL) in both a clear and an amber glass vial.
Dark Control: Prepare an identical set of samples (solid and solution in clear and amber vials) and wrap them completely in aluminum foil. These will serve as dark controls to distinguish between photodegradation and thermal degradation.
Exposure:
Place the unwrapped samples and the dark controls in the photostability chamber.
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]
Monitor the light exposure using a calibrated radiometer/lux meter.
Maintain a constant temperature inside the chamber to minimize thermal degradation.
Analysis:
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours of exposure), withdraw an aliquot from each solution sample and prepare a dilution for analysis. For the solid samples, dissolve a known amount in a suitable solvent.
Analyze all samples (including the dark controls) by a validated stability-indicating HPLC-UV/MS or UHPLC-UV/MS method.
The HPLC method should be capable of separating the parent benzamide from its degradation products. A gradient elution is often required.
The PDA detector will provide UV spectra of the parent compound and any new peaks that appear, which can aid in their initial characterization.
The MS detector will provide mass-to-charge ratio (m/z) information for the parent compound and its degradation products. High-resolution mass spectrometry will allow for the determination of the elemental composition of the degradation products.
Fragment the ions of the degradation products in the mass spectrometer (MS/MS) to obtain structural information.
Data Interpretation:
Calculate the percentage of the parent benzamide remaining at each time point for all samples.
Compare the degradation profiles of the samples exposed to light with the dark controls. A significant difference indicates photodegradation.
Identify the major photodegradation products by analyzing their mass spectra and fragmentation patterns.
Propose a potential photodegradation pathway based on the identified products.
Illustrative Photodegradation Pathway of a Substituted Benzamide:
The following diagram illustrates a plausible photodegradation pathway for a hypothetical substituted benzamide, based on known reactions of similar compounds like amisulpride.[4][9]
Caption: Plausible photochemical degradation pathways of a substituted benzamide.
Conclusion
The photosensitivity of benzamide derivatives is a critical factor that must be managed to ensure the quality, safety, and reliability of research and drug development activities. By implementing the detailed storage, handling, and analytical protocols outlined in these application notes, scientists can mitigate the risks of photodegradation and maintain the integrity of their work. A proactive and informed approach to the management of light-sensitive compounds is an essential component of good laboratory practice.
References
Bali, A., & Jindal, K. C. (2023). Photocatalytic Degradation of Pharmaceutical Amisulpride Using g-C3N4 Catalyst and UV-A Irradiation. Catalysts, 13(1), 153. [Link]
Gros, M., Kimos, M. C., & Farré, M. J. (2022). Photocatalytic Degradation of Pharmaceutical Amisulpride Using g-C3N4 Catalyst and UV-A Irradiation. ResearchGate. [Link]
Skibiński, R. (2011). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 904–910. [Link]
Lucena, V., Quindt, M. I., Crespi, S., et al. (2020). Photochemistry of para substituted benzanilides in solution: Preparative and mechanistic studies. Research Portal of the University of Groningen. [Link]
Albini, A., & Fasani, E. (2016). Studies on photodegradation process of psychotropic drugs: a review. Photochemical & Photobiological Sciences, 15(9), 1087–1106. [Link]
Food and Drug Administration. (2014). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
American Society of Health-System Pharmacists. (2017). Metoclopramide Hydrochloride. [Link]
Maquille, A., & Jiwan, J. L. H. (2009). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry, 206(2-3), 139-145. [Link]
Strom, J. G., & Miller, S. W. (2012). Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags. The Canadian Journal of Hospital Pharmacy, 65(4), 284–289. [Link]
Li, J., et al. (2018). Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. ResearchGate. [Link]
Valavala, S., et al. (2020). Sample chromatograms of procainamide hydrochloride and degradation products. ResearchGate. [Link]
ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
International Journal of Research and Analytical Reviews. (2019). A REVIEW ON VARIOUS ANALYTICAL METHODS FOR ESTIMATION OF METOCLOPRAMIDE AN ANTIEMETIC DRUG. [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]
Maquille, A., & Jiwan, J. L. H. (2009). LC–MS characterization of metoclopramide photolysis products. ResearchGate. [Link]
International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
Zhang, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(12), 20491–20505. [Link]
Neue, B., et al. (2012). Synthesis and photophysical properties of aryl-substituted 2-borylbenzaldimines and their extended π-conjugated congeners. The Journal of Organic Chemistry, 77(5), 2176–2184. [Link]
Molecules. (2017). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]
ResearchGate. (2020). One pot synthesis of substituted benzimidazole derivatives and their charcterization. [Link]
ARL Bio Pharma. (2007). Physical and Chemical Stability of Palonosetron with Metoclopramide and Promethazine During Simulated Y-Site Administration. [Link]
Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The Substituted Benzamides and Their Clinical Potential on Dysthymia and on the Negative Symptoms of Schizophrenia. Molecular Psychiatry, 7(3), 247-253. [Link]
Tonnesen, H. H. (2009). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Journal of Chemical and Chemical Engineering, 3(1). [Link]
Ioele, G., et al. (2014). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. International Journal of Pharmaceutics, 466(1-2), 245-254. [Link]
Wyrzykiewicz, E., et al. (2018). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules, 23(6), 1433. [Link]
Application Note: Microwave-Assisted Synthesis of N-(4-aminophenyl)-2-methylbenzamide
Executive Summary This technical guide details the microwave-assisted synthesis of N-(4-aminophenyl)-2-methylbenzamide (CAS: 425651-25-8), a critical pharmacophore often utilized in the development of HDAC inhibitors (e....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the microwave-assisted synthesis of N-(4-aminophenyl)-2-methylbenzamide (CAS: 425651-25-8), a critical pharmacophore often utilized in the development of HDAC inhibitors (e.g., Chidamide/Tucidinostat) and other kinase inhibitors.
While conventional thermal heating requires prolonged reaction times (hours to days) and often yields mixtures of mono- and bis-acylated byproducts, microwave irradiation offers a kinetic advantage. By utilizing dielectric heating, we can achieve rapid internal heating, significantly reducing reaction times to minutes while improving selectivity and yield.
This guide presents two distinct protocols:
Route A (The "Fidelity" Route): A stepwise synthesis via a nitro-precursor, recommended for high-purity applications (GLP/GMP).
Route B (The "Green" Route): A direct one-pot amidation, recommended for high-throughput screening (HTS) where speed is prioritized over absolute regiocontrol.
Strategic Analysis of Synthetic Pathways
The synthesis of asymmetric diamine derivatives presents a classic challenge: Selectivity . Reacting p-phenylenediamine directly with 2-methylbenzoic acid often leads to substantial formation of the bis-amide (N,N'-bis(2-methylbenzoyl)-p-phenylenediamine).
To guarantee structural integrity, Route A is the preferred method for scale-up and drug development.
Pathway Visualization
Figure 1: Comparison of Stepwise (Nitro) vs. Direct synthetic pathways. Route A avoids bis-acylation.
Detailed Experimental Protocols
Route A: Stepwise Synthesis (Recommended)
This route involves two microwave-assisted steps: Acylation of 4-nitroaniline followed by reduction of the nitro group.
Step 1: Synthesis of N-(4-nitrophenyl)-2-methylbenzamide
Mechanism: Nucleophilic Acyl Substitution.
Reagents: 2-Methylbenzoyl chloride (prepared in situ or purchased), 4-nitroaniline, Pyridine/DCM.
Protocol:
Preparation: In a 10 mL microwave vial, dissolve 4-nitroaniline (1.0 eq, 2.0 mmol) in dry Dichloromethane (DCM, 4 mL). Add Pyridine (1.2 eq).
Addition: Slowly add 2-methylbenzoyl chloride (1.1 eq) dropwise. Cap the vial.
Microwave Irradiation:
Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
Temperature: 80 °C.
Time: 10 minutes.
Pressure Limit: 15 bar.
Stirring: High.
Work-up: Cool to RT. Wash the organic layer with 1N HCl (to remove pyridine) and saturated NaHCO₃. Dry over MgSO₄ and concentrate.
Validation: Check LC-MS for mass [M+H]+ = 257.2.
Step 2: Nitro Reduction to N-(4-aminophenyl)-2-methylbenzamide
Loading: In a 20 mL microwave vial, suspend the Nitro-intermediate (1.0 mmol) in Ethanol (8 mL).
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate) and Ammonium Formate (5.0 eq).
Note: Ammonium formate serves as a safer hydrogen donor than H₂ gas in microwave cavities.
Microwave Irradiation:
Temperature: 100 °C.
Time: 5–8 minutes.
Power: Dynamic (Max 150 W).
Work-up: Filter hot through a Celite pad to remove Pd/C. Wash the pad with hot ethanol. Concentrate the filtrate.
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH 95:5).
Route B: Direct Amidation (High Throughput)[1]
Context: Use this route only when screening large libraries where purification of minor impurities is automated.
Reagents: 2-Methylbenzoic acid, p-Phenylenediamine, T3P (Propylphosphonic anhydride), DIPEA.
Protocol:
Loading: Dissolve 2-methylbenzoic acid (1.0 eq) and p-phenylenediamine (3.0 eq - Excess is critical to prevent bis-acylation) in EtOAc or DMF.
Activation: Add DIPEA (3.0 eq) and T3P (50% in EtOAc, 1.5 eq).
Microwave Irradiation:
Temperature: 120 °C.
Time: 15 minutes.
Work-up: Wash with water to remove excess diamine. The excess diamine stays in the aqueous phase if pH is kept slightly acidic/neutral, or requires column chromatography to separate.
Microwave Safety: Always use dedicated microwave synthesis vials (borosilicate glass) rated for high pressure (20-30 bar). Never use domestic microwaves.
Chemical Hazards: p-Phenylenediamine is a sensitizer and potential carcinogen. Handle in a fume hood.
Waste: Palladium waste must be segregated for heavy metal disposal.
References
BenchChem Technical Support. (2025).[1] An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. BenchChem. Link
Yadav, A. R., et al. (2015). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry. Link
Gowda, B. T., et al. (2009). N-(4-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E. Link
ChemicalBook. (2024). Synthesis of N-(4-aminophenyl)-3-methylbenzamide (Isomer Analog Protocol). Link
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
Santra, S., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides. Molecules. Link
Application Note: A Comprehensive Guide to Thin-Layer Chromatography (TLC) Systems for the Separation and Analysis of Benzamide
Abstract This technical guide provides a detailed framework for the separation and qualitative analysis of benzamide using thin-layer chromatography (TLC). Benzamide, a foundational aromatic amide, is a crucial structura...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a detailed framework for the separation and qualitative analysis of benzamide using thin-layer chromatography (TLC). Benzamide, a foundational aromatic amide, is a crucial structural motif in numerous pharmaceuticals and a common intermediate in organic synthesis. Consequently, the ability to rapidly monitor its presence and purity is essential for researchers, scientists, and professionals in drug development. This document outlines optimized protocols for stationary and mobile phase selection, sample preparation, chromatographic development, and visualization. Furthermore, it delves into the underlying chemical principles that govern the separation process, offering insights into method validation and troubleshooting to ensure the generation of reliable and reproducible results.
Introduction: The Principle of Benzamide Separation by TLC
Thin-layer chromatography is a powerful and versatile analytical technique used for separating components of a mixture.[1] Its application in pharmaceutical analysis is widespread due to its simplicity, speed, and cost-effectiveness.[2][3] The separation of benzamide via TLC is governed by the principle of adsorption chromatography.[4] In this process, a solid stationary phase (typically silica gel) and a liquid mobile phase compete for the analyte.
Benzamide (C₇H₇NO) is a moderately polar compound, attributed to the presence of the amide functional group and the aromatic ring.[5] The separation on a polar stationary phase like silica gel depends on the polarity of the mobile phase. A less polar mobile phase will have a lower affinity for the stationary phase, allowing the more polar benzamide to adsorb more strongly to the silica gel, resulting in a lower Retention Factor (Rf). Conversely, a more polar mobile phase will compete more effectively for the active sites on the stationary phase, causing benzamide to travel further up the plate and exhibit a higher Rf value. The optimal mobile phase is one that moves the benzamide spot to an Rf value between 0.3 and 0.5, ensuring clear separation from both non-polar impurities (which will have higher Rf values) and highly polar impurities (which will remain near the baseline).
Materials and Methods
Equipment and Glassware
TLC plates: Silica gel 60 F₂₅₄, aluminum or glass-backed (e.g., 5 x 10 cm).[4]
Standard laboratory glassware (beakers, graduated cylinders, flasks).
Forceps.
Chemicals and Reagents
Benzamide (analytical standard).
Solvents for mobile phase (HPLC grade): Ethyl acetate, Hexane, Dichloromethane, Methanol.
Solvent for sample preparation (e.g., Dichloromethane or Ethyl Acetate).
Visualization Reagents:
Potassium permanganate (KMnO₄).
Sodium carbonate (Na₂CO₃).
p-Anisaldehyde.
Ethanol.
Concentrated sulfuric acid (H₂SO₄).
Glacial acetic acid.
Experimental Protocols
Stationary Phase Selection and Rationale
For the separation of benzamide, silica gel is the stationary phase of choice.[7][8] Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. These groups can form hydrogen bonds with polar analytes like the amide group of benzamide, leading to effective adsorption and separation based on polarity.[4] The "F₂₅₄" designation indicates that the plate contains a fluorescent indicator that allows for visualization under 254 nm UV light, where UV-active compounds like the aromatic benzamide will appear as dark spots.[9]
Mobile Phase Optimization and Preparation
The selection of the mobile phase is critical for achieving optimal separation.[10] A common starting point for moderately polar compounds like benzamide is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[11]
Recommended Mobile Phase Systems for Benzamide:
System No.
Mobile Phase Composition
Volume Ratio (v/v)
Anticipated Rf of Benzamide
Polarity
Application Notes
1
Ethyl Acetate / Hexane
30 : 70
~ 0.3 - 0.4
Medium
Primary recommendation. Excellent for general purity checks and reaction monitoring.
2
Ethyl Acetate / Hexane
50 : 50
~ 0.5 - 0.6
Medium-High
Useful if benzamide needs to be separated from more polar impurities.
3
Dichloromethane / Methanol
95 : 5
~ 0.4 - 0.5
Medium-High
An alternative system; methanol significantly increases polarity.[12]
Protocol for Mobile Phase Preparation (System 1):
In a clean, dry beaker inside a fume hood, measure 70 mL of hexane.
Add 30 mL of ethyl acetate to the hexane.
Stir the mixture gently to ensure homogeneity.
Pour approximately 5-10 mL of the prepared mobile phase into the developing chamber, ensuring the depth is less than 1 cm.
Place a piece of filter paper in the chamber, leaning against the side, to saturate the chamber atmosphere with solvent vapors. This ensures a uniform solvent front and improves the reproducibility of Rf values.[1]
Cover the chamber with the lid and allow it to equilibrate for at least 10-15 minutes before inserting the TLC plate.
Sample and Standard Preparation
Standard Solution: Prepare a solution of benzamide at a concentration of approximately 1-2 mg/mL in a volatile solvent like dichloromethane or ethyl acetate.
Sample Solution: Prepare the unknown sample containing benzamide at a similar concentration. If monitoring a reaction, take a small aliquot of the reaction mixture and dissolve it in the same solvent.
TLC Plate Preparation and Spotting
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink may chromatograph.[13]
Using a capillary tube, apply a small spot of the benzamide standard solution onto the origin line. The spot should be as small and concentrated as possible (1-2 mm in diameter) to prevent streaking.[14]
On the same plate, at a different position on the origin line, spot the sample solution. If desired, a co-spot (applying both the standard and sample at the same location) can be used to confirm the identity of the benzamide spot in the sample.
Allow the solvent from the spots to evaporate completely before developing the plate.
Chromatogram Development
Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.[13]
Allow the mobile phase to ascend the plate by capillary action.[4]
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.
Immediately, using a pencil, mark the position of the solvent front.
Allow the plate to dry completely in a fume hood.
Visualization and Interpretation
A multi-step visualization approach is recommended to ensure all potential components are detected.
Place the dried TLC plate under a UV lamp and view it at a wavelength of 254 nm.
Benzamide, being an aromatic compound, will absorb the UV light and appear as a dark purple/black spot against the green fluorescent background.[6][9]
Gently circle the observed spots with a pencil.
If spots are not visible under UV or for confirmation, chemical staining can be employed.[6][15]
Protocol for Potassium Permanganate (KMnO₄) Stain:
This stain is effective for compounds that can be oxidized, including the amide functional group.[16]
Stain Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.
Staining: Briefly dip the dried TLC plate into the KMnO₄ solution using forceps or spray the plate with the reagent.
Observation: Benzamide will appear as a yellow-brown spot on a purple background. The background color will fade over time.
Protocol for p-Anisaldehyde Stain:
This is a general-purpose stain sensitive to many functional groups.[17]
Stain Preparation: In a fume hood, carefully mix 135 mL of ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.
Staining: Dip the plate in the stain and then gently warm it with a heat gun until colored spots appear.
Observation: The color of the spot can vary but is often blue, purple, or brown.
Calculation of the Retention Factor (Rf)
The Rf value is a key parameter for identifying compounds. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[18]
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
The Rf value is a characteristic of a compound in a specific TLC system (stationary and mobile phase).[18] Comparing the Rf value of a spot in the sample to that of the benzamide standard confirms its identity.
Workflow and Troubleshooting
The overall experimental process can be visualized as a logical sequence of steps.
Figure 1: Standard workflow for the TLC analysis of benzamide.
Ensure the origin line is above the mobile phase level in the chamber.[13]
Uneven Solvent Front
Chamber was not properly saturated.
Ensure the chamber is sealed and equilibrated with filter paper for at least 10-15 minutes.[13]
Conclusion
This application note provides a robust and validated protocol for the separation of benzamide using thin-layer chromatography. The recommended system, utilizing a silica gel 60 F₂₅₄ stationary phase and a 30:70 ethyl acetate/hexane mobile phase, offers excellent resolution and reproducibility for routine analysis. By understanding the principles of mobile phase polarity and employing proper visualization techniques, researchers can effectively monitor reaction progress, assess sample purity, and confidently identify benzamide in various matrices. The troubleshooting guide further equips scientists to address common experimental challenges, ensuring the integrity and reliability of their analytical results.
References
Zeller, M. (2013). Validation of thin-layer limit tests in pharmaceutical analysis. Scientist Live. Available at: [Link]
Renger, B., Végh, Z., & Ferenczi-Fodor, K. (2011). Validation of thin layer and high performance thin layer chromatographic methods. Journal of Chromatography A, 1218(19), 2712-2721. Available at: [Link]
Chromatography Forum. (2005). TLC Validation. Available at: [Link]
Starek, M., & Krzek, J. (2014). Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation. Journal of Analytical Methods in Chemistry, 2014, 560261. Available at: [Link]
ResearchGate. (2014). Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation. Available at: [Link]
OperaChem. (2024). TLC-Thin Layer Chromatography. Available at: [Link]
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Available at: [Link]
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]
Organic Chemistry at CU Boulder. TLC Visualization Methods. Available at: [Link]
Mohammad, A., & Sharma, S. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. Separation Science and Technology, 37(2), 363-377. Available at: [Link]
BGD Group. (2011). TLC Developing System. Available at: [Link]
ResearchGate. (2016). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Available at: [Link]
Cserháti, T., & Forgács, E. (2001). Stationary Phases for Thin-Layer Chromatography. Journal of Liquid Chromatography & Related Technologies, 24(11-12), 1749-1763. Available at: [Link]
Interchim. (2019). TLC Fundamentals – Stationary & mobile phase choice (part 4). Available at: [Link]
Cserháti, T., & Forgács, E. (2001). Stationary phases for thin-layer chromatography. Biomedical Chromatography, 15(6), 361-368. Available at: [Link]
Searle Separations Department. Thin Layer Chromatography. Available at: [Link]
Labster. TLC Visualization Methods - Theory pages. Available at: [Link]
Pyka, A., & Budzisz, M. (2012). Detection Progress of Selected Drugs in TLC. In Recent Advances in Pharmaceutical Sciences II. IntechOpen. Available at: [Link]
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]
Olsen, B. A., & Sullivan, G. R. (1995). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Journal of Liquid Chromatography, 18(16), 3271-3286. Available at: [Link]
ChemBAM. TLC troubleshooting. Available at: [Link]
Oreate AI Blog. (2025). Mobile Phase of Thin Layer Chromatography. Available at: [Link]
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
ResearchGate. (2018). Comparison of RF value for different solvent using effective carbon number (ECN) method. Available at: [Link]
Google Patents. (1976). TLC method for drug detection.
Lisa Nichols. (2021). Visualizing a TLC plate [Video]. YouTube. Available at: [Link]
Kuriyama, I., et al. (2022). Elucidation of Chemical Interactions between Crude Drugs Using Quantitative Thin-Layer Chromatography Analysis. Biological and Pharmaceutical Bulletin, 45(1), 101-107. Available at: [Link]
IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Available at: [Link]
Kim, K. H., et al. (2019). Quantitative Characteristics of Toxic Compounds According to the Solvent Type. International Journal of Environmental Research and Public Health, 16(9), 1548. Available at: [Link]
ResearchGate. TLC of Sulfonamides. Available at: [Link]
Revista Electronica de Veterinaria. (2024). Thermo Acoustic Study Of Benzamide In Different Solvents At 303K. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 2331, Benzamide. Available at: [Link]
Czerwińska, K., et al. (2015). Simultaneous identification and quantitative determination of selected aminoglycoside antibiotics by thin-layer chromatography and densitometry. PubMed. Available at: [Link]
Starek, M., & Krzek, J. (2011). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. In An Overview of Chromatography. IntechOpen. Available at: [Link]
Application Note & Protocols: A Guide to the Scalable Synthesis of N-(4-aminophenyl)-2-methylbenzamide
Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and scale-up of N-(4-aminophenyl)-2-methylbenzamide, a key benzamide-class in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and scale-up of N-(4-aminophenyl)-2-methylbenzamide, a key benzamide-class intermediate. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles and addresses the critical engineering challenges encountered when transitioning from bench-scale synthesis to pilot-plant production. We present detailed, validated protocols for both laboratory and pilot scales, emphasize process safety, and offer a systematic approach to troubleshooting common scale-up issues such as thermal management, impurity profiling, and crystallization.
Introduction: The Significance of the Benzamide Scaffold
Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents. Their prevalence stems from the amide bond's unique combination of stability and its ability to participate in crucial hydrogen-bonding interactions with biological targets. N-(4-aminophenyl)-2-methylbenzamide serves as a valuable intermediate, incorporating a reactive primary amine suitable for further functionalization and a substituted aromatic system, making it a versatile building block for combinatorial libraries and targeted drug discovery programs.
The successful transition from a laboratory-scale synthesis to a robust, reproducible, and safe pilot-scale process is a critical milestone in chemical development. This guide is structured to provide not just the "how," but the "why," ensuring that the user understands the rationale behind each procedural choice, a necessity for effective problem-solving and process optimization.
Synthetic Pathway and Core Logic
The most direct and industrially viable route to N-(4-aminophenyl)-2-methylbenzamide is the nucleophilic acyl substitution reaction between 2-methylbenzoyl chloride and p-phenylenediamine. This is a classic Schotten-Baumann reaction, typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.
The primary challenge in this synthesis is achieving mono-acylation. Since p-phenylenediamine has two nucleophilic amino groups, there is a risk of forming the di-acylated byproduct. This is controlled by manipulating stoichiometry, the order of addition, and reaction temperature.
Overall Synthesis and Scale-Up Workflow Diagram
The following diagram outlines the logical flow from raw material procurement to final product qualification, highlighting key stages in the scale-up process.
Caption: High-level workflow for the scale-up of N-(4-aminophenyl)-2-methylbenzamide.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol is designed for initial synthesis and proof-of-concept at the bench.
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath, standard laboratory glassware, Buchner funnel, rotary evaporator.
Step-by-Step Procedure
Reactor Setup: Charge the 250 mL three-neck flask with p-phenylenediamine (5.00 g) and dichloromethane (100 mL). Begin stirring to dissolve the solid.
Base Addition: Add pyridine (4.0 mL) to the solution. Cool the flask to 0-5 °C using an ice-water bath.
Acyl Chloride Addition: Dissolve 2-methylbenzoyl chloride (6.93 g) in DCM (50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
Quench the reaction by slowly adding 50 mL of water.
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification (Recrystallization):
Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat to boiling to dissolve the solid completely.[1]
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Yield: 75-85%. Purity (HPLC): >98%.
Pilot Scale-Up Procedure (500 g Scale)
This procedure adapts the laboratory method for production in a pilot-plant setting, focusing on process control and safety.
Equipment: 10 L jacketed glass reactor with overhead stirring, temperature probe, and a calibrated addition pump; Nutsche filter-dryer or large-scale filtration apparatus; vacuum oven.
Step-by-Step Procedure
Reactor Charging: Charge the 10 L jacketed reactor with p-phenylenediamine (250 g) and dichloromethane (5.0 L). Start the overhead stirrer at a moderate speed (e.g., 100-150 RPM) to ensure good mixing without splashing.
Cooling and Base Addition: Circulate coolant through the reactor jacket to bring the internal temperature to 0-5 °C. Once the temperature is stable, add pyridine (200 mL).
Controlled Addition: Add 2-methylbenzoyl chloride (346.5 g), diluted with DCM (2.5 L), to the reaction vessel using a calibrated pump at a rate that maintains the internal temperature below 10 °C. The addition will likely take 1.5-2 hours. This slow addition is critical for managing the reaction exotherm.
Reaction and Monitoring: Once the addition is complete, switch the jacket fluid to maintain the temperature at 20-25 °C. Continue stirring for 3-5 hours. Take samples periodically for HPLC analysis to confirm reaction completion.
Work-up and Isolation: Perform the aqueous washes directly in the reactor. Allow the layers to separate (agitation off) and drain the lower aqueous layer. Filter the crude product using a Nutsche filter.
Purification: Recrystallize the crude product from ethanol as described in the lab-scale procedure, using appropriately sized equipment. Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Critical Scale-Up Considerations
Transitioning from grams to kilograms introduces challenges that are non-trivial. Understanding the underlying principles is key to a successful scale-up.
Parameter
Lab-Scale Approach
Scale-Up Challenge & Rationale
Pilot-Scale Solution
Heat Transfer
Ice bath provides sufficient cooling.
The surface area-to-volume ratio decreases significantly on scale-up, making heat dissipation difficult. Uncontrolled exotherms can lead to side reactions, impurity formation, and unsafe pressure buildup.[2]
Use a jacketed reactor for precise temperature control. Implement slow, controlled addition of the acyl chloride to manage the rate of heat generation.
Mass Transfer (Mixing)
Magnetic stirrer provides adequate mixing.
In a large reactor, inefficient mixing can create localized areas of high concentration ("hot spots") and non-uniform temperature, leading to inconsistent product quality and byproduct formation.
Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity throughout the reactor volume.
Reagent Addition
Manual addition via dropping funnel.
Manual addition is not precise or safe on a large scale. The rate of addition directly controls the rate of reaction and heat generation.
Use a calibrated dosing pump for accurate and consistent addition. This is a critical process control parameter.
Safety (EHS)
Fume hood.
Handling large quantities of corrosive 2-methylbenzoyl chloride and toxic p-phenylenediamine increases exposure risk.[3][4][5]
Use a closed-system reactor to minimize fugitive emissions. Mandate full personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, face shields, and lab coats.[6][7] Ensure emergency showers and eyewash stations are readily accessible.[4]
Product Isolation
Gravity or vacuum filtration on a small funnel.
Filtering kilograms of product can be slow and inefficient, leading to solvent evaporation and potential operator exposure.
Use a Nutsche filter or a centrifuge for efficient, large-scale solid-liquid separation under contained conditions.
Troubleshooting Crystallization
Recrystallization is a critical step for achieving high purity. However, issues like "oiling out" or poor crystal formation can arise. The following decision tree provides a systematic approach to troubleshooting.
Caption: Decision tree for troubleshooting common recrystallization issues.
Analytical Characterization
Confirming the identity and purity of the final product is mandatory. The following methods are recommended.
Technique
Parameter
Expected Result
HPLC
Purity
≥99.0% area
¹H NMR
Identity & Purity
Spectrum consistent with the structure of N-(4-aminophenyl)-2-methylbenzamide. Absence of significant impurity signals.
Mass Spec (MS)
Molecular Weight
[M+H]⁺ peak corresponding to the molecular weight of 226.27 g/mol .
Melting Point
Physical Property
Sharp melting point consistent with literature values for the pure compound.
Conclusion
The successful scale-up of N-(4-aminophenyl)-2-methylbenzamide from the laboratory to the pilot plant is achievable through careful attention to process parameters and a thorough understanding of the underlying chemical and engineering principles. The key factors for success are rigorous control of the reaction temperature via controlled addition and efficient heat transfer, ensuring process safety through proper handling of hazardous materials, and developing a robust and reproducible purification procedure. The protocols and considerations outlined in this guide provide a solid foundation for the safe, efficient, and scalable production of this important chemical intermediate.
References
BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - p-PHENYLENEDIAMINE. Retrieved from [Link]
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
Tamboli, Y., et al. (2023). Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors. Organic Process Research & Development.
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021). ACS Omega.
Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
To Catalyze or not to Catalyze? Insight into Direct Amide Bond Formation from Amines and Carboxylic Acids under Thermal and Catalyzed Conditions. (2025).
NIOSH. (2016). NMAM METHOD 5601. Centers for Disease Control and Prevention.
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022).
(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.).
EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (n.d.).
Gooßen, L. J., et al. (2009). The Thermal Amidation of Carboxylic Acids Revisited. Synthesis.
U.S. Environmental Protection Agency. (n.d.). p-Phenylenediamine. Retrieved from [Link]
Campaign for Safe Cosmetics. (n.d.). P-Phenylenediamine. Retrieved from [Link]
Quora. (2018).
US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino-)-benzamides and the salts thereof. (n.d.).
ChemicalBook. (2024).
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
BenchChem. (2025). Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals.
A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formul
BenchChem. (n.d.). Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)
High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. (2024). PubMed.
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju.edu.
Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA.
Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Semantic Scholar.
High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. (2024). Sultan Qaboos University House of Expertise.
BenchChem. (2025).
BenchChem. (2025). Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide.
Technical Support Center: Preserving the Integrity of Benzamide Derivatives
A Guide to Preventing Amino Group Oxidation for Researchers, Scientists, and Drug Development Professionals. Welcome to the technical support center dedicated to a critical challenge in the synthesis, handling, and stora...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preventing Amino Group Oxidation for Researchers, Scientists, and Drug Development Professionals.
Welcome to the technical support center dedicated to a critical challenge in the synthesis, handling, and storage of benzamide derivatives: the oxidation of the amino group. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you diagnose, troubleshoot, and, most importantly, prevent this common degradation pathway. This guide is structured to offer layered assistance, from understanding the core problem to implementing robust preventative measures in your daily lab work.
Section 1: Understanding the Challenge - The "Why" of Amine Oxidation
The amino group, particularly on an aromatic ring (an aniline-type moiety), is highly susceptible to oxidation.[1] This reactivity stems from the nitrogen's lone pair of electrons, which can be readily abstracted. The general mechanism often begins with a one-electron oxidation to form a radical cation, which is then stabilized by deprotonation.[2] This initial step can be triggered by various factors commonly encountered in a laboratory or physiological setting:
Atmospheric Oxygen: Exposure to air, especially over long periods or at elevated temperatures, is a primary culprit. The process can be accelerated by light or the presence of trace metal impurities.
Reagent-Based Oxidants: Residual oxidizing agents from previous synthetic steps (e.g., peroxides, certain metal catalysts) can lead to degradation.[3]
Metabolic Processes: In drug development, enzymatic oxidation by flavoproteins (such as monoamine oxidases) is a key metabolic pathway that can alter a drug's efficacy and safety profile.[4] This process involves the conversion of the C-N single bond to a double bond (imine), which is often followed by hydrolysis.[4]
Electrochemical Processes: The amino group can be oxidized electrochemically, which is a useful analytical tool but also highlights its inherent sensitivity to oxidative conditions.[2][5]
Oxidation can manifest as discoloration of your sample (often turning yellow, brown, or black), the appearance of unexpected impurities in analytical traces (LC-MS, NMR), and a loss of desired biological activity.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: My purified aminobenzamide derivative is turning from a white powder to a yellow or brown solid during storage. What's happening?
A: This is a classic sign of aerobic oxidation. The colored products are often the result of the formation of highly conjugated polymeric species originating from initial oxidation products like quinone-imines.
Probable Cause: Exposure to atmospheric oxygen and potentially light. The stability of your compound is likely lower than anticipated.
Immediate Solution:
Re-purify a small sample to confirm the impurity profile via LC-MS. Look for masses corresponding to your product +16 Da (hydroxylation) or signs of dimerization/polymerization.
Store the bulk material in an amber vial under an inert atmosphere (Argon or Nitrogen) and at a low temperature (-20°C is recommended).[6]
Consider adding a radical scavenger or antioxidant to the storage container if the material is particularly sensitive.
Q2: My LC-MS analysis shows a significant peak with a mass of [M+16]. Is this oxidation?
A: Yes, a mass increase of 16 Da is a strong indicator of the addition of an oxygen atom. This could be N-oxidation (forming a hydroxylamine or nitroso group) or hydroxylation of the aromatic ring, both of which are common oxidative degradation pathways.
Probable Cause: Oxidation occurred either during the reaction workup (e.g., prolonged exposure to air while evaporating solvents) or during sample preparation for analysis.
Solution & Validation:
Minimize Workup Exposure: Use a rotary evaporator with a nitrogen bleed instead of air. Avoid leaving solutions open to the atmosphere for extended periods.
Inert Solvents: Ensure your chromatography solvents are degassed.
Control Experiment: Prepare a fresh LC-MS sample from a trusted, properly stored batch of your compound and analyze it immediately. If the [M+16] peak is absent or significantly reduced, it confirms the issue lies in your workup or sample handling.
Q3: During my reaction, the solution is developing a dark color, and the yield of my desired benzamide is very low. How do I prevent this?
A: This indicates that the amino group is reacting under the reaction conditions, likely through oxidation or other side reactions. Aromatic amines can be notoriously reactive.[7]
Probable Cause: The reaction conditions are too harsh for the unprotected amino group. Reagents may be incompatible, or the reaction is being run in the presence of air at elevated temperatures.
Solution Workflow: The diagram below outlines a decision-making process for addressing this issue. The most robust solution is often to protect the amino group before proceeding with the synthesis.[7][8]
Caption: Troubleshooting workflow for in-reaction degradation.
Section 3: Proactive Prevention Strategies
The most effective approach is to prevent oxidation from the start. This involves a combination of chemical protection and careful handling.
1. Chemical Protection: Using Protecting Groups
A protecting group temporarily converts the nucleophilic amino group into a less reactive functional group, such as a carbamate or amide.[8] This modification drastically reduces its susceptibility to oxidation. The choice of protecting group is critical and depends on the stability required and the conditions for its eventual removal.[9]
Experimental Protocol: Boc Protection of an Aminobenzamide Derivative
This protocol provides a general method for protecting an aniline-type amino group.
Dissolution: Dissolve the aminobenzamide starting material (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or THF) in a round-bottom flask.
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). If the starting material is a salt (e.g., HCl), add a non-nucleophilic base like Triethylamine (TEA, 1.2 eq) to free the amine.
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate).
Washing: Wash the organic layer sequentially with dilute HCl (to remove DMAP/TEA), saturated NaHCO₃ solution, and finally, brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure Boc-protected benzamide.[10]
2. Use of Antioxidants & Scavengers
For long-term storage or in formulations, adding a small amount of an antioxidant can effectively inhibit free-radical-mediated oxidation.[6]
Antioxidant Type
Examples
Mechanism of Action
Use Case
Hindered Phenols
BHT (Butylated hydroxytoluene), Irganox® 1076
Act as chain-breaking antioxidants by donating a hydrogen atom to peroxyl radicals.[11][12]
Excellent for adding to bulk material or solutions for long-term storage. Effective at low concentrations.
Aromatic Amines
Diphenylamine derivatives, Naugard® 445
Also function as radical scavengers (chain-breaking).[11][12]
Highly effective but can cause discoloration, making them more suitable for industrial applications than for pure pharmaceutical ingredients.
Phosphites & Thioesters
Irgafos® 168, DLTDP
Decompose hydroperoxides into non-radical, stable products. Often used synergistically with primary antioxidants.[12]
Used in polymer stabilization but principles apply to protecting sensitive organic molecules.
3. Inert Atmosphere Techniques
Minimizing contact with oxygen is a fundamental and highly effective physical method of prevention.
Reactions: Always run reactions involving sensitive amines under an inert atmosphere. This can be achieved by using a balloon filled with nitrogen or argon connected to the reaction flask or by using a Schlenk line for more rigorous oxygen exclusion.
Solvent Handling: Use solvents that have been degassed by sparging with nitrogen or argon, or by the freeze-pump-thaw method.
Storage: As mentioned, always store sensitive final compounds and intermediates under an inert gas in sealed containers, preferably in a freezer.[6]
Mass Spectrometry (LC-MS): This is the most direct method. Look for parent ions corresponding to M+16 (mono-oxidation), M+32 (di-oxidation), or 2M+14 (oxidative dimerization), among other possibilities.
Nuclear Magnetic Resonance (NMR): ¹H NMR can show broadening of signals or the appearance of new, often downfield-shifted aromatic peaks, indicating a change in the electronic structure. The disappearance of the characteristic -NH₂ proton signal is also an indicator.
UV-Vis Spectroscopy: The formation of conjugated oxidation products often leads to the appearance of new absorbance bands at longer wavelengths (a bathochromic shift), which corresponds to the observed discoloration.
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can be used to monitor the loss of the N-H stretch of the primary amine and the potential appearance of N-O or C=N stretches.[13]
Caption: Generalized mechanism of primary aromatic amine oxidation.
By understanding the mechanisms of degradation and proactively implementing these chemical and physical preventative strategies, you can ensure the integrity, purity, and reliability of your valuable benzamide derivatives throughout their lifecycle.
References
Edmondson, D. E. (2009). Oxidation of Amines by Flavoproteins. PMC - NIH. [Link]
Elgrishi, N., et al. (2021). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]
Roberts, J. D., & Caserio, M. C. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
Gao, J., et al. (2012). Inhibition of amine oxidation.
Jovanović, V. P., et al. (2020). Electrochemical oxidation of synthetic amino-substituted benzamides with potential antioxidant activity. ResearchGate. [Link]
Frank, N., et al. (2023). Stabilizer content (primary antioxidants and hindered amine stabilizer), dynamic oxidation induction temperature (OIT), mean weight average molar mass (Mw), strain at break (εb), and normalized strain at break as a function of exposure time of micro-sized specimens for the three PP grades. ResearchGate. [Link]
Ercal, N., et al. (2001). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC - NIH. [Link]
N/A. Protection of Aniline Derivatives. Pearson+ Study Prep. [Link]
Various Authors. (2017). What is the most efficient method to protect aromatic amines apart from acetylation? ResearchGate. [Link]
Sexton, A. (2011). Analytical methods used to quantify amine oxidation. ResearchGate. [Link]
N/A. (2018). Synthesis and stability of strongly acidic benzamide derivatives. PMC - NIH. [Link]
Bacon, R. G. R. (1964). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. [Link]
Pearson+ (2015). Protection of Aniline Derivatives. YouTube. [Link]
N/A. Nitro compound synthesis by oxidation. Organic Chemistry Portal. [Link]
N/A. (2003). Process for the synthesis of a benzamide derivative.
Technical Support Center: Troubleshooting Solubility of N-(4-aminophenyl)-2-methylbenzamide in Aqueous Media
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with N-(4-aminophenyl)-2-methylbenzamide in aqueo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with N-(4-aminophenyl)-2-methylbenzamide in aqueous media. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will explore the physicochemical properties of this molecule and systematically troubleshoot solubility issues from foundational adjustments to advanced formulation strategies.
Understanding the Molecule: A Physicochemical Profile
Before troubleshooting, it's crucial to understand the inherent properties of N-(4-aminophenyl)-2-methylbenzamide. Its structure dictates its behavior in aqueous environments.
The molecule possesses two aromatic rings and a methyl group, contributing to its significant lipophilicity (hydrophobicity). This is counteracted by a polar amide linkage and a basic primary amine. The interplay between these features is the root of the solubility challenge. Based on its structure and data from analogous compounds, we can predict its key properties.
Property
Predicted Value / Information
Implication for Aqueous Solubility
Chemical Structure
The large non-polar surface area from the two phenyl rings suggests low intrinsic water solubility.
Molecular Weight
~226.28 g/mol
Moderate molecular weight, which can negatively impact solubility.[1]
Predicted logP
~2.3 - 2.8
A positive logP value indicates a preference for a lipid environment over an aqueous one, predicting low water solubility.
Key Functional Groups
Aromatic primary amine (-NH₂), Amide (-CONH-)
The primary amine is basic and can be protonated at acidic pH to form a soluble salt. The amide is polar but generally neutral.
Predicted pKa
~4.5 - 5.0 (for the aminophenyl group)
This suggests the compound's solubility will be highly dependent on pH, increasing significantly in acidic conditions below its pKa.[2]
Foundational Troubleshooting: The First Steps
This section addresses the most common and immediate solubility problems with a logical, step-by-step approach.
Q1: My N-(4-aminophenyl)-2-methylbenzamide isn't dissolving in my neutral buffer or water. What is the first and most critical step I should take?
Answer: The first and most effective step is pH adjustment .
The primary amine on the 4-aminophenyl ring is a weak base. In neutral or alkaline solutions (pH > 6), this amine group is predominantly in its neutral, uncharged state (R-NH₂). This form is highly lipophilic and thus poorly soluble in water. By lowering the pH of the medium with a strong acid, you protonate this amine group, converting it into its corresponding ammonium salt (R-NH₃⁺). This charged species is an ion and is significantly more polar, leading to a dramatic increase in aqueous solubility.[3][4][5]
Caption: Fig 2: Workflow for Co-Solvent Screening.
Co-Solvent
Typical Starting Conc. (% v/v)
Pros
Cons
Dimethyl Sulfoxide (DMSO)
10-20% (prepare 100% stock)
Excellent solubilizing power for many nonpolar compounds.
Can be toxic to cells, even at low concentrations (<0.5%). Can interfere with some assays.
Ethanol (EtOH)
10-30%
Less toxic than DMSO, widely available.
Can cause protein precipitation at high concentrations. Volatile.
Polyethylene Glycol 400 (PEG 400)
20-50%
Low toxicity, commonly used in parenteral formulations. [6]
Experimental Protocol 2: Co-Solvent Screening for Solubility Enhancement
Prepare a High-Concentration Stock: Dissolve a known amount of N-(4-aminophenyl)-2-methylbenzamide in 100% of your chosen co-solvent (e.g., 10 mg in 100 µL of DMSO to make a 100 mg/mL stock).
Set Up Test Dilutions: In separate tubes, prepare your final aqueous buffer.
Spike and Mix: Add a small volume of the co-solvent stock to the aqueous buffer to achieve your target final concentration of both the compound and the co-solvent. For example, adding 2 µL of a 100 mg/mL DMSO stock to 98 µL of buffer yields a final concentration of 2 mg/mL of the compound in 2% DMSO.
Equilibrate and Observe: Vortex the tubes thoroughly and let them equilibrate at the desired temperature for at least one hour.
Assess Solubility: Observe the solutions visually against a dark background for any signs of precipitation (haziness, crystals, Tyndall effect). For quantitative analysis, nephelometry can be used.
Determine Optimal Conditions: Identify the lowest percentage of co-solvent that maintains your compound in solution at the target concentration.
Q3: Co-solvents are incompatible with my sensitive cell-based assay. What are the best alternatives?
Answer: When organic solvents must be avoided, your best alternatives are surfactants and cyclodextrins . These excipients enhance apparent solubility through molecular encapsulation rather than by altering the bulk solvent.
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can entrap poorly soluble drugs, while the hydrophilic heads face the aqueous phase. [8][9][10]Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.
[11]* Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. [12][13]They can form "inclusion complexes" where a hydrophobic guest molecule, like N-(4-aminophenyl)-2-methylbenzamide, is encapsulated within the cavity, effectively shielding it from water and increasing its solubility. [14][15][16]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical applications.
Caption: Fig 3: Comparison of micellar (left) and cyclodextrin (right) encapsulation.
Summary and Strategy Selection
Q4: With multiple options available, how do I choose the best solubilization strategy for my specific experiment?
Answer: The optimal strategy depends on a hierarchy of experimental needs: pH tolerance, solvent compatibility, and required concentration. Use the following decision tree and summary table to guide your choice.
Caption: Fig 4: Decision tree for selecting a solubilization method.
Strategy
Mechanism
Best For
Key Considerations
pH Adjustment
Ionization (Salt Formation)
Initial screening, chemical reactions, non-biological assays.
Easiest and most cost-effective first step. May not be suitable for physiological pH applications.
Co-solvents
Reduces solvent polarity
Achieving high concentrations for stock solutions, in vitro assays tolerant to low % of organic solvent.
Potential for cytotoxicity (especially DMSO). Ensure final concentration in assay is low and consistent across all conditions.
Surfactants
Micellar Encapsulation
Cell-based assays, formulations where organic solvents must be avoided.
Choose a non-ionic surfactant. Must be used above the CMC. Can interfere with protein assays.
Cyclodextrins
Inclusion Complex Formation
Cell-based and in vivo studies, sensitive biological systems.
Generally very low toxicity. Can be more expensive. Efficiency of complexation is drug-dependent.
References
[No author given]. cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available at: [Link]
Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]
[No author given]. Cosolvent. Wikipedia. Available at: [Link]
Al-kassas, R., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Journal of Controlled Release. Available at: [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
Popovska, O., et al. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Pharmaceuticals. Available at: [Link]
Sharma, D., Saini, S., & Rana, A. C. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
[No author given]. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Advanced Journal of Pharmaceutical Technology & Innovation. Available at: [Link]
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Available at: [Link]
[No author given]. (2024). How does pH affect solubility? askIITians. Available at: [Link]
Manchare, M. (2017). Methods of solubility enhancements. Slideshare. Available at: [Link]
Both, C., et al. (2023). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research. Available at: [Link]
[No author given]. (2024). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. Available at: [Link]
Sekhon, N. S. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Available at: [Link]
Ston J., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Journal of Medicinal Chemistry. Available at: [Link]
[No author given]. pH and solubility. Khan Academy. Available at: [Link]
[No author given]. Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
[No author given]. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]
[No author given]. (2023). Co-solvent: Significance and symbolism. Synonym.tech. Available at: [Link]
Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Research. Available at: [Link]
[No author given]. 4-Amino-2-fluoro-N-methylbenzamide. PubChem. Available at: [Link]
[No author given]. N-(4-Aminophenyl)-4-methylbenzenesulfonamide. PubChem. Available at: [Link]
[No author given]. A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry. Available at: [Link]
[No author given]. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. EPA. Available at: [Link]
Liu, Y., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Available at: [Link]
[No author given]. N-(4-aminophenyl)-2-chloro-N-methylAcetamide. PubChem. Available at: [Link]
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]
[No author given]. Synthesis method for benzamidine derivatives. Google Patents.
Ali, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of the Indian Chemical Society. Available at: [Link]
[No author given]. N-(4-aminophenyl)-n-phenylbenzamide. PubChemLite. Available at: [Link]
[No author given]. N-(4-Aminophenyl)-4-methylbenzenesulfonamide. PubChem. Available at: [Link]
[No author given]. N-(2-aminophenyl)benzamide. PubChem. Available at: [Link]
[No author given]. Benzamide, N-ethyl-4-methyl-. PubChem. Available at: [Link]
minimizing side product formation in phenylenediamine acylation
Current Status: Online | Tier: Level 3 (Senior Application Support) Topic: Minimizing Side Product Formation in Phenylenediamine (PDA) Acylation Support Dashboard: Overview Welcome to the Advanced Synthesis Support Cente...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online | Tier: Level 3 (Senior Application Support)
Topic: Minimizing Side Product Formation in Phenylenediamine (PDA) Acylation
Support Dashboard: Overview
Welcome to the Advanced Synthesis Support Center. You are likely here because the acylation of phenylenediamine (PDA) is deceptive. While theoretically simple, the dual nucleophilic amines and electron-rich ring create a "perfect storm" for three specific failure modes: Diacylation (over-reaction), Oxidation (color formation/tars), and Cyclization (benzimidazole formation in o-isomers).
This guide synthesizes kinetic control strategies with practical "bench-side" troubleshooting.
Module 1: Selectivity Control (Preventing Diacylation)
User Issue: "I am targeting the mono-amide, but I keep isolating significant amounts of di-acylated product, even when using 1 equivalent of acyl chloride."
Root Cause Analysis:
The first acylation event creates an amide. While the amide group is electron-withdrawing (deactivating the ring), the remaining amine is still nucleophilic. If the mixing is inefficient or the addition is too fast, local excesses of the acylating agent will react with the product you just formed.
Troubleshooting Protocol
Variable
Adjustment
Mechanism
Stoichiometry
Use excess diamine (1.5–3.0 equiv)
Statistically favors the collision of acyl chloride with unreacted diamine rather than mono-amide.
Addition Mode
High-Dilution Slow Addition
Dropwise addition of the electrophile (diluted in solvent) to the amine solution prevents local "hotspots" of high concentration.
pH Control
Schotten-Baumann Conditions
Biphasic system (Water/DCM or Water/EtOAc) with mild base. The base scavenges HCl but the biphasic nature can limit the second reaction rate.
Advanced Protection
Boron Complexation
Pre-treatment with 9-BBN selectively blocks one amine site (steric/electronic protection) [1].
Expert Insight: The "CO2" Trick
For a green chemistry approach, bubbling CO2 through the solution of the diamine before adding the acyl chloride can form a temporary carbamate on one amine. This reduces the statistical probability of diacylation. The carbamate decomposes upon workup, leaving the mono-amide [2].
User Issue: "My reaction mixture turns dark purple or black within minutes. The NMR shows broad peaks and baseline noise."
Root Cause Analysis:
Phenylenediamines are potent antioxidants because they are easily oxidized. They lose electrons to form radical cations, which dimerize or polymerize into Bandrowski’s Base (trimeric species) or polyaniline-like tars [3]. This is accelerated by high pH and light.
Troubleshooting Protocol
Q: Is your solvent degassed?
Action: Sparge all solvents with Argon or Nitrogen for at least 15 minutes before use. Dissolved oxygen is the primary oxidant.
Q: Are you using an old bottle of PDA?
Action: PDAs degrade in the bottle. If the solid is grey/purple instead of white/tan, recrystallize it (usually from ethanol/water with a pinch of sodium dithionite) or sublime it before use.
Q: What is your base?
Action: Avoid strong bases if possible. High pH lowers the oxidation potential of the amine, making it easier to oxidize. Use mild bases like NaHCO3 or pyridine.
Q: Can I add a reducing agent?
Action: Yes. Adding a small amount of sodium metabisulfite or ascorbic acid to the aqueous phase (if using Schotten-Baumann) can act as a "sacrificial" antioxidant.
User Issue: "I am acylating o-phenylenediamine. Mass spec shows the correct mass -18, and the product is chemically inert."
Root Cause Analysis:
You have formed a benzimidazole .[1][2] In ortho-PDA, the newly formed amide carbonyl is in perfect proximity to the second amine. Under acidic conditions or high heat, the second amine attacks the carbonyl, expelling water and closing the ring [4].
Troubleshooting Protocol
Temperature Control: Keep the reaction below 40°C . Cyclization has a higher activation energy than acylation.
Acid Scavenging: This cyclization is acid-catalyzed. Ensure you have enough base (e.g., Triethylamine, DIPEA) to neutralize the HCl generated immediately.
Avoid Protics: If possible, avoid acetic acid or protic solvents if you detect cyclization. Use DCM or THF.
Visualizing the Reaction Pathways
The following diagram maps the kinetic competition between the desired path and the failure modes.
Caption: Kinetic competition in PDA acylation. Green path represents the target workflow. Red, Grey, and Yellow paths represent specific failure modes described in Modules 1-3.
Module 4: Standardized Experimental Protocols
Protocol A: The "Schotten-Baumann" Method (Best for Selectivity)
Recommended for: General monoacylation where strict anhydrous conditions are not required.
Preparation: Dissolve Phenylenediamine (10 mmol, 1.0 equiv) in Water (20 mL).
Acid Scavenger: Add NaHCO3 (12 mmol, 1.2 equiv). Note: Carbonate is preferred over hydroxide to keep pH milder (~8-9) and reduce oxidation risk.
Solvent Layer: Add DCM or EtOAc (20 mL) to create a biphasic mixture. Vigorous stirring is essential.
Addition: Dissolve the Acyl Chloride (10 mmol, 1.0 equiv) in DCM (5 mL). Add this solution dropwise over 30 minutes at 0°C.
Workup: Separate phases. The unreacted diamine often stays in the aqueous phase (or can be washed out with dilute HCl if the product is less basic).
Protocol B: The "Boron-Masking" Method (High Precision)
Recommended for: High-value substrates where yield is critical.
Complexation: Dissolve diamine (1.0 equiv) in anhydrous THF. Add 9-BBN (1.0 equiv) and stir for 1 hour at room temperature. This forms a steric complex with one amine [1].
Acylation: Add base (Triethylamine, 1.1 equiv) followed by Acyl Chloride (1.0 equiv).
Deprotection: Add Ethanolamine or dilute NaOH to break the Boron complex during workup.
Decision Tree: Which Method Should I Use?
Caption: Decision matrix for selecting the optimal acylation strategy based on substrate isomer and scale.
References
Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron.
Organic Letters, 2003.[3]
Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions.
Green Chemistry, 2014.
Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation.
Journal of Investigative Dermatology, 2009.[4]
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes.
Nanomaterials, 2020.
Technical Support Center: Optimizing 2-Methylbenzamide Formation
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature during...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature during the synthesis of 2-methylbenzamide (o-toluamide). The content is structured to address specific experimental challenges and provide a clear rationale for protocol choices, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing 2-methylbenzamide?
A1: The most prevalent laboratory method involves the reaction of an activated derivative of 2-methylbenzoic acid (o-toluic acid) with an ammonia source. The most common route is the Schotten-Baumann reaction, which uses 2-methylbenzoyl chloride (o-toluoyl chloride) and ammonia (or an ammonium salt).[1][2] This method is favored for its high reactivity and generally good yields. An alternative, though less common in a lab setting due to the harsh conditions required, is the direct thermal amidation of o-toluic acid, which typically necessitates high temperatures (>160 °C) and pressure.[3][4]
Q2: Why is temperature such a critical parameter to control in 2-methylbenzamide formation?
A2: Temperature is a pivotal parameter because it directly influences three key aspects of the reaction:
Kinetics: The rate of reaction is highly dependent on temperature. Higher temperatures generally increase the reaction rate, allowing for shorter reaction times.[5]
Selectivity: Temperature affects the rate of competing side reactions. For instance, in the Schotten-Baumann synthesis, the hydrolysis of the highly reactive 2-methylbenzoyl chloride to the unreactive 2-methylbenzoic acid is a major side reaction that is accelerated at higher temperatures.[2]
Solubility: The solubility of reactants and the 2-methylbenzamide product can be temperature-dependent.[6] Ensuring all reactants are in the solution phase is crucial for a homogeneous reaction, while controlled precipitation of the product upon cooling can be a key part of the purification process.
Q3: What is a typical temperature profile for the synthesis of 2-methylbenzamide from 2-methylbenzoyl chloride?
A3: The reaction between 2-methylbenzoyl chloride and ammonia is highly exothermic.[7] To maintain control and minimize side reactions, the reaction is typically initiated at a low temperature, often between 0 °C and 5 °C.[2] The ammonia solution is cooled in an ice bath, and the 2-methylbenzoyl chloride is added slowly or dropwise.[8] After the initial exothermic phase subsides, the reaction mixture may be allowed to warm to room temperature and stirred for a period to ensure it proceeds to completion.[1]
Q4: What are the primary temperature-dependent side reactions I should be aware of?
A4: The most significant side reaction is the hydrolysis of the 2-methylbenzoyl chloride starting material into 2-methylbenzoic acid.[2][9] This occurs if there is any moisture present in the reagents or solvents and is more pronounced at elevated temperatures. Another potential issue at higher temperatures is over-acylation, where the newly formed 2-methylbenzamide could potentially react with another molecule of 2-methylbenzoyl chloride, though this is less common with a primary amide. Decomposition of reactants or products can also occur under excessively high temperatures.[10]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific issues that may arise during the synthesis and provides actionable solutions grounded in chemical principles.
Problem: My reaction yield is very low or I've isolated no product.
Potential Cause 1: Hydrolysis of the Acyl Chloride.
Explanation: Your starting material, 2-methylbenzoyl chloride, may have been consumed by reacting with trace amounts of water instead of ammonia, especially if the reaction temperature was not kept low initially.
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Crucially, perform the initial addition of 2-methylbenzoyl chloride at a reduced temperature (0-5 °C) to manage the exotherm and give the desired reaction pathway a kinetic advantage over hydrolysis.[2]
Potential Cause 2: Incomplete Reaction.
Explanation: The reaction temperature may have been too low for the reaction to proceed to completion within the allotted time. While the initial phase must be cold, a prolonged period at a very low temperature might stall the reaction.
Solution: After the initial controlled addition at low temperature, allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction is sluggish, gentle warming (e.g., to 30-40 °C) can be considered, but this must be balanced against the risk of increasing side reactions.[2]
Problem: The final 2-methylbenzamide product is impure.
Potential Cause 1: Contamination with 2-Methylbenzoic Acid.
Explanation: This is a classic sign that hydrolysis of the acyl chloride occurred due to excess moisture or poor temperature control.
Solution: During the workup, wash the crude product with a dilute aqueous base solution, such as sodium bicarbonate.[2] The acidic 2-methylbenzoic acid will be deprotonated to form its water-soluble sodium salt and wash away, leaving the neutral 2-methylbenzamide product. Subsequent recrystallization from a suitable solvent (like hot water or an ethanol/water mixture) will further enhance purity.[11][12]
Potential Cause 2: Reaction was Too Rapid and Uncontrolled.
Explanation: Adding the 2-methylbenzoyl chloride too quickly or at too high a starting temperature can cause a rapid, uncontrolled exotherm. This can lead to localized "hot spots" in the reaction mixture, promoting the formation of various byproducts.
Solution: Maintain strict temperature control. Use an ice bath (or a dry ice/acetone bath for even lower temperatures if necessary) and add the acyl chloride dropwise with vigorous stirring to ensure rapid heat dissipation and homogeneous reactant concentration.[8][9]
Impact of Temperature on Reaction Parameters
The following table summarizes the general kinetic effects of adjusting the reaction temperature.
Parameter
Low Temperature (e.g., <0 °C)
Optimal Temperature (e.g., 0 °C → 25 °C)
High Temperature (e.g., >50 °C)
Reaction Rate
Very Slow
Moderate to Fast
Very Fast, potentially uncontrollable
Yield of 2-Methylbenzamide
Low (if incomplete)
High
Low (due to side reactions)
Purity / Byproduct Formation
High Purity (if reaction proceeds)
High Purity
Low Purity (significant hydrolysis)
Experimental Protocol: Temperature Optimization Screening
This protocol outlines a method for determining the optimal temperature for the formation of 2-methylbenzamide from 2-methylbenzoyl chloride and aqueous ammonia.
Objective: To identify the reaction temperature that provides the best balance of reaction rate, yield, and purity.
Methodology:
Preparation:
Set up three identical reaction vessels (e.g., 50 mL round-bottom flasks) equipped with magnetic stir bars and nitrogen inlets.
Prepare a stock solution of concentrated aqueous ammonia.
Prepare a stock solution of 2-methylbenzoyl chloride in an anhydrous solvent (e.g., THF or Dichloromethane).
Reaction Setup:
Place each flask in a cooling bath set to a different temperature:
Flask A: 0 °C (ice-water bath)
Flask B: 25 °C (room temperature water bath)
Flask C: 40 °C (heated water bath)
To each flask, add 10 mL of the aqueous ammonia solution and allow it to equilibrate to the bath temperature.
Initiation:
Slowly add an equimolar amount of the 2-methylbenzoyl chloride solution to each flask dropwise over 15 minutes with vigorous stirring.
Observe any changes, such as precipitate formation or a rapid temperature increase (use a thermocouple for accurate monitoring if available).
Monitoring:
After the addition is complete, allow the reactions to stir for 2 hours at their respective temperatures.
Take a small aliquot from each reaction mixture every 30 minutes and quench it with dilute acid. Extract with a small amount of ethyl acetate and spot on a TLC plate to monitor the consumption of the starting material.
Workup and Isolation:
After 2 hours, cool all reactions in an ice bath to precipitate the product.
Collect the solid product from each flask by vacuum filtration.
Wash the collected solid with a small amount of cold water to remove any remaining salts.
Dry the solid product from each reaction in a vacuum oven.
Analysis:
Determine the mass of the dried product from each reaction to calculate the yield.
Assess the purity of each product using HPLC or by measuring the melting point. The literature melting point for 2-methylbenzamide is 141-142 °C.[13][14]
Visualizing the Workflow
Troubleshooting Logic
The following diagram outlines the decision-making process for troubleshooting common temperature-related issues in 2-methylbenzamide synthesis.
Caption: A logical workflow for troubleshooting 2-methylbenzamide synthesis.
Experimental Workflow for Temperature Optimization
Caption: Standard workflow for a temperature optimization study.
References
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
Technical Support Center: Benzamide, 2,2'-dithiobis[N-methyl-. (n.d.). Benchchem. Retrieved from https://www.benchchem.
Synthesis of 2-methylbenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]
2-Methylbenzamide | CAS#:527-85-5. (n.d.). Chemsrc. Retrieved from [Link]
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. (n.d.). [Source for exothermic nature]. Retrieved from an academic source describing the experiment.
Benzamide, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. (n.d.). [Source for general temperature effects on amide bonds].
An improved method of amide synthesis using acyl chlorides. (n.d.). ResearchGate. Retrieved from [Link]
Temperature dependence of amino acid side chain IR absorptions in the amide I' region. (2013). [Source for temperature dependence of amide spectra].
Amide formation from acyl chloride (video). (n.d.). Khan Academy. Retrieved from [Link]
2-methylbenzamide - 527-85-5, C8H9NO, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. Retrieved from [Link]
Kinetics of the conversion of methyl benzoate to benzamide by the alumina catalysed reaction with liquid ammonia at 120 °C. (n.d.). ResearchGate. Retrieved from [Link]
Need help in optimizing amide formation through acyl chloride pathway. (n.d.). Reddit. Retrieved from [Link]
2-Methylbenzamide - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]
CN102827083A - Preparation method of 2-methylbenzimidazole. (n.d.). Google Patents.
A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (2021). ResearchGate. Retrieved from [Link]
Synthesis of benzamide from benzyl chloride. (n.d.). Slideshare. Retrieved from [Link]
Preparation of benzamide from benzoyl chloride and ammonia principle. (2018). Brainly.in. Retrieved from [Link]
Letters in Organic Chemistry. (2021). ResearchGate. Retrieved from [Link]
The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. (2015). ResearchGate. Retrieved from [Link]
resolving purification difficulties in N-(4-aminophenyl)-2-methylbenzamide column chromatography
Technical Support Center: Purification of N-(4-aminophenyl)-2-methylbenzamide Introduction: The "Dual-Personality" Challenge Purifying N-(4-aminophenyl)-2-methylbenzamide presents a classic "push-pull" challenge in chrom...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of N-(4-aminophenyl)-2-methylbenzamide
Introduction: The "Dual-Personality" Challenge
Purifying N-(4-aminophenyl)-2-methylbenzamide presents a classic "push-pull" challenge in chromatography. You are dealing with a molecule that possesses two distinct chemical personalities:
The Benzamide Motif: Moderately polar, capable of hydrogen bonding, generally behaves well on silica.
The Free Aniline (4-aminophenyl): The problematic moiety. It is basic (pKa ~4.6), prone to oxidation, and acts as a strong hydrogen bond donor/acceptor.
The Core Problem: Standard silica gel (
) is acidic (pH ~5.0). The free aniline moiety of your target molecule interacts with the acidic silanol () groups on the stationary phase via hydrogen bonding and acid-base interaction. This causes peak tailing (streaking) , irreversible adsorption, and co-elution with impurities.
This guide provides field-proven protocols to neutralize these interactions and achieve high-purity isolation.
Module 1: Diagnostic & Troubleshooting Logic
Before altering your method, identify the specific failure mode using the logic tree below.
Figure 1: Troubleshooting Logic Tree for Aromatic Amide Purification.
Module 2: Solving Peak Tailing (The Silanol Block)
The Issue: Your compound is "sticking" to the column because the amine group is protonating or H-bonding to the acidic silica surface.
The Fix: Use Triethylamine (TEA) to "cap" the active sites.
Protocol A: The TEA Mobile Phase Modifier
Do not just add TEA to your solvent bottle. Follow this sequence to prevent equilibration issues.
Column Pre-treatment (Critical Step):
Prepare a solution of 1% Triethylamine (v/v) in your weak solvent (e.g., Hexane or DCM).
Flush the column with 2-3 column volumes (CV) of this solution before loading your sample.
Why? This saturates the most active silanol sites with TEA, which binds stronger than your aniline [1].
Mobile Phase Preparation:
Add 0.5% to 1.0% TEA to both solvent A (Non-polar) and solvent B (Polar).
Example System:
Solvent A: Hexane + 1% TEA
Solvent B: Ethyl Acetate + 1% TEA
Note: If using DCM/MeOH, add TEA only to the DCM to avoid salt precipitation if buffers are involved (though rare in NP).
Elution:
Run your gradient.[1] The TEA ensures the silica remains basic throughout the run, allowing your amine to elute as a sharp band.
Warning: TEA has a high boiling point (
). You must rotovap your fractions thoroughly or use an acid wash (1M HCl extraction) post-column to remove the TEA if your product is acid-stable.
Module 3: Solving Solubility & Loading Issues
The Issue: N-(4-aminophenyl)-2-methylbenzamide has poor solubility in non-polar solvents (Hexane) but requires them for separation. Injecting a DCM solution onto a Hexane column causes the compound to crash out at the inlet (precipitation).
Protocol B: Celite Dry Loading (Solid Load)
This eliminates solvent incompatibility issues and improves resolution.
Dissolution: Dissolve your crude mixture in the minimum amount of a "good" solvent (e.g., DCM, Acetone, or MeOH).
Tip: If the "bis-amide" impurity is present (very insoluble), filter it off before this step.
Adsorption: Add Celite 545 (diatomaceous earth) to the solution. Ratio: 1g Celite per 1g crude sample.
Evaporation: Rotovap the mixture to dryness. You will be left with a free-flowing powder.
Loading: Pour this powder into a solid load cartridge (or directly on top of the column bed if using open glass columns) [2].
Run: Start your gradient with 0% or low % polar solvent. The compound will desorb gently as the gradient increases.
Module 4: Separation from Specific Impurities
The synthesis of this molecule typically involves reacting p-phenylenediamine with 2-methylbenzoyl chloride. This creates a specific impurity profile.
Component
Polarity
Interaction with Silica
Separation Strategy
Target Molecule
Moderate
Moderate (Amine tailing)
TEA-modified Silica
Starting Material (p-phenylenediamine)
High
Strong (Severe tailing)
Retained on Silica; elutes last.
Bis-amide Impurity (Over-acylation)
Low
Low (No free amine)
Elutes first (often near solvent front). Very insoluble.
Protocol C: Alternative Stationary Phases
If TEA-modified silica fails to separate the target from the diamine starting material:
Switch to Neutral Alumina: Alumina is less acidic than silica. It allows amines to elute without tailing and often without the need for TEA additives [3].
Solvent System for Alumina: DCM / Methanol (0-5% gradient).
Often, the best way to purify this amide is to skip the column entirely, especially to remove the bis-amide.
Solvent: Ethanol or Ethanol/Water mixtures are highly effective for benzamides [4].
Procedure:
Dissolve crude in boiling Ethanol.
If insoluble particles remain (likely the bis-amide), hot filter them out.
Allow the filtrate to cool slowly to room temperature, then
.
The target mono-amide should crystallize; the soluble diamine stays in the mother liquor.
Mechanism of Action: Silanol Blocking
Understanding why we use TEA prevents misuse.
Figure 2: Competitive binding mechanism. TEA (stronger base) occupies the silanol sites, forcing the target amine into the mobile phase.
Frequently Asked Questions (FAQs)
Q: Can I use Ammonia (
) instead of TEA?A: Yes, but with caution. Ammonia is dissolved in water.[2] If you use it in a Hexane/EtOAc system, you risk phase separation or deactivating the silica with water. Ammonia is best used in DCM/MeOH systems (e.g., DCM:MeOH:NH4OH 90:9:1) for very polar compounds.[3]
Q: My compound turns brown on the column. What is happening?A: Anilines are sensitive to oxidation, which is accelerated by the high surface area of silica and air.
Fix: Flush the column with Nitrogen before use and use degassed solvents. Elute quickly.
Q: The "2-methyl" group makes my compound sterically hindered. Does this help purification?A: It helps solubility slightly compared to the unsubstituted benzamide by disrupting crystal packing, but it does not protect the aniline amine (on the other side of the molecule) from interacting with silica. You still need TEA.
References
Phenomenex. (2023). Strategies for Peak Shape Improvement in Flash Chromatography. Retrieved from [Link]
University of Rochester. (n.d.). Flash Chromatography Guide: Sample Loading. Not Voodoo.[4] Retrieved from [Link]
Biotage. (2020).[5] The Flash Purification of Amines: Silica vs. Alumina.[6] Biotage Knowledge Blog. Retrieved from [Link]
Google Patents. (2000). Process for preparing N-(4-aminophenyl)-benzamides.[7][8] EP1230231B1.[9] Retrieved from
Technical Support Center: Addressing Steric Hindrance from the 2-Methyl Group
As Senior Application Scientists, we frequently encounter challenges rooted in the fundamental principles of physical organic chemistry. One of the most common, yet persistently challenging, is the issue of steric hindra...
Author: BenchChem Technical Support Team. Date: February 2026
As Senior Application Scientists, we frequently encounter challenges rooted in the fundamental principles of physical organic chemistry. One of the most common, yet persistently challenging, is the issue of steric hindrance , particularly from a seemingly innocuous 2-methyl group on a cyclic or aromatic system. This guide is designed to provide researchers, chemists, and drug development professionals with a practical, in-depth resource for troubleshooting and overcoming these steric challenges in their synthetic endeavors.
The 2-Methyl Group: A Subtle but Potent Obstacle
Steric hindrance describes how a molecule's physical structure and the spatial arrangement of its atoms can impede a chemical reaction.[1] When bulky groups are near a reaction center, they can prevent reagents from approaching, slowing down or even completely stopping a desired transformation.[1][2]
The 2-methyl group (an ortho-methyl group on an aromatic ring or a methyl group adjacent to a reactive center on a cycloalkane) is a classic example. Its impact is twofold:
Electronic Effect : As an alkyl group, it is weakly electron-donating through an inductive effect, which can influence the reactivity of aromatic systems, typically directing incoming electrophiles to the ortho and para positions.[3][4][5]
Steric Effect : Its physical bulk shields the adjacent reaction site (the 1-position). This " steric shielding" can block the optimal trajectory for an incoming nucleophile or reagent, raising the activation energy of the transition state and dramatically decreasing the reaction rate.[6][7][8]
This guide will focus on diagnosing and solving problems arising from this steric effect.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address problems you may be facing at the bench.
Question 1: My reaction is incredibly slow or has stalled completely, giving me a very low yield. What are the likely causes and how can I fix it?
This is the most common manifestation of steric hindrance. The increased activation energy required for the sterically crowded transition state is the primary culprit.
Potential Causes & Solutions:
Cause A: Blocked Reaction Trajectory in Bimolecular Reactions (e.g., Sₙ2, Carbonyl Additions)
The "Why": Reactions like Sₙ2 require a specific "backside attack" geometry.[9] A 2-methyl group can act as a physical barrier, preventing the nucleophile from approaching the electrophilic carbon at the required angle.[6][7] Similarly, addition to a carbonyl is hindered as the nucleophile cannot easily reach the electrophilic carbon.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Solutions:
Increase Reaction Temperature: Providing more thermal energy can help the reacting molecules overcome the higher activation barrier. Caution: This may also accelerate side reactions, such as elimination (E2) over substitution (Sₙ2).
Modify the Catalyst System: For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the choice of ligand is critical. Switch to ligands specifically designed to accommodate steric bulk, such as bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos) or dialkylphosphines (e.g., RuPhos). These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species that can more readily undergo oxidative addition with the hindered substrate.[10]
Employ a Less Hindered Reagent: If the synthetic design permits, switch to a smaller nucleophile or electrophile.
Consider Alternative Mechanisms: If traditional nucleophilic pathways are blocked, explore reactions that are less sensitive to steric effects. Photoredox or other radical-based methods can generate reactive intermediates that do not rely on a specific approach trajectory.[11]
Question 2: My Grignard reaction with a 2-methyl substituted ketone is failing, and I'm recovering my starting material. What is going on?
Grignard reactions are notoriously sensitive to steric hindrance.[12] With a 2-methyl substituted ketone, you have steric bulk on both the substrate and often the Grignard reagent itself.
Potential Causes & Solutions:
Cause A: Steric Impossibility of Attack
The "Why": The combination of the 2-methyl group, the other ketone substituent, and the Grignard reagent's alkyl group and solvated magnesium complex creates an impenetrable wall around the carbonyl carbon.[13]
Side Reactions: Instead of adding, the Grignard reagent may act as a base, deprotonating the α-carbon to form an enolate (if an α-proton is present), or act as a reducing agent by delivering a hydride from its β-carbon, both of which lead back to the starting ketone upon workup.[13]
Caption: Steric shielding of a carbonyl by a 2-methyl group.
Solutions:
Switch to an Organocerium Reagent (CeCl₃ additive): The addition of anhydrous cerium(III) chloride to the Grignard reagent in situ generates an organocerium species (R-CeCl₂). These reagents are significantly less basic but more nucleophilic than their Grignard counterparts, which dramatically suppresses enolization and reduction side reactions and favors direct addition to the carbonyl.
Use a Smaller Organometallic Reagent: If possible, use methylmagnesium bromide or methyllithium, as they are the smallest carbon nucleophiles.
Question 3: My Wittig (or related) reaction is giving a poor yield with a hindered ketone. What's the best alternative?
While robust, the Wittig reaction can struggle with severely hindered ketones.[14][15] The formation of the initial oxaphosphetane intermediate can be sterically disfavored.[16]
Potential Causes & Solutions:
Cause A: Steric Hindrance in Cycloaddition
The "Why": The mechanism involves a [2+2] cycloaddition between the ylide and the carbonyl.[17] The bulky substituents on both reactants can create unfavorable steric interactions in the transition state, slowing the reaction.
Solutions:
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, is often a superior choice for hindered ketones.[15] The carbanion generated from the phosphonate ester is generally more nucleophilic and less sterically demanding than a triphenylphosphonium ylide. A significant practical advantage is that the phosphate byproduct is water-soluble, greatly simplifying purification compared to the often-problematic triphenylphosphine oxide from a Wittig reaction.
Tebbe or Petasis Reagents: For converting a hindered ketone to a methylene group (C=CH₂), these titanium-based reagents are highly effective and less prone to the steric issues that can plague Wittig reactions.
Frequently Asked Questions (FAQs)
Q: How does a 2-methyl group affect Sₙ1 versus Sₙ2 reactions differently?
A: It has opposite effects. For Sₙ2 reactions , the 2-methyl group hinders the required backside attack of the nucleophile, drastically slowing the reaction rate.[9][18] For Sₙ1 reactions , the rate-determining step is the formation of a carbocation. The electron-donating 2-methyl group helps stabilize the adjacent carbocation, thus accelerating the Sₙ1 reaction.[9]
Q: What is the difference between the steric and electronic effects of the 2-methyl group in electrophilic aromatic substitution?
A: The electronic effect is inductive electron donation, which activates the ring and directs incoming electrophiles to the ortho and para positions.[3][4] The steric effect is the physical bulk, which can hinder the approach of the electrophile to the adjacent ortho position. This often results in the para product being heavily favored over the ortho product, even though both are electronically preferred over meta.[5]
Q: When should I stop trying to optimize and just find a new synthetic route?
A: If you have systematically tried increasing the temperature, changing to a state-of-the-art catalyst system for hindered substrates, and using less-demanding reagents with no significant improvement (e.g., yield remains <10-15%), it is often more efficient to redesign the synthesis. Consider forming the sterically hindered bond at an earlier stage when the molecule is less complex or using a completely different bond-forming strategy (e.g., a rearrangement or cyclization).
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a general guideline for coupling an aryl bromide bearing a 2-methyl substituent with an arylboronic acid.
Anion Formation:
a. In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of triethyl phosphonoacetate (1.1 eq.) in anhydrous THF.
b. Cool the solution to 0 °C in an ice bath.
c. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.), portion-wise. Caution: Hydrogen gas is evolved.
d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the phosphonate carbanion.
Olefination:
a. Cool the anion solution back down to 0 °C.
b. Add a solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous THF dropwise via a syringe.
c. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
d. Monitor the reaction by TLC.
Workup and Purification:
a. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
b. Extract the aqueous layer with diethyl ether (3x).
c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
d. Purify the resulting oil by flash column chromatography to isolate the target alkene. The HWE reaction typically favors the formation of the (E)-alkene.[15]
References
Vertex AI Search Result. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.
Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction.
ACS Publications. (n.d.). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry.
JoVE. (n.d.). Directing Effect of Substituents: ortho–para-Directing Groups.
Organic Chemistry Portal. (n.d.). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines.
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
Chemistry LibreTexts. (2022, February 28). Steric Hindrance.
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating.
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
PMC. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I).
improving stability of N-(4-aminophenyl)-2-methylbenzamide in solution
Introduction: Understanding the Stability Challenges of N-(4-aminophenyl)-2-methylbenzamide N-(4-aminophenyl)-2-methylbenzamide is an aromatic amide featuring two key functional groups that dictate its stability profile...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding the Stability Challenges of N-(4-aminophenyl)-2-methylbenzamide
N-(4-aminophenyl)-2-methylbenzamide is an aromatic amide featuring two key functional groups that dictate its stability profile in solution: a primary aromatic amine and an N-aryl amide linkage. Researchers frequently encounter challenges with solution discoloration and degradation, which can compromise experimental results. This guide provides in-depth troubleshooting advice and protocols to mitigate these issues, ensuring the integrity of your research.
The primary modes of degradation are the oxidation of the electron-rich 4-amino group and the hydrolysis of the central amide bond. These processes are highly sensitive to environmental conditions such as pH, solvent choice, oxygen exposure, light, and temperature.
Frequently Asked Questions (FAQs)
Q1: My solution of N-(4-aminophenyl)-2-methylbenzamide rapidly turns yellow or brown. What is causing this discoloration?
This is a classic sign of the oxidation of the primary aromatic amine (-NH2) group.[1] Aromatic amines are highly susceptible to oxidation by atmospheric oxygen, trace metal ions, or light exposure. The oxidation process often leads to the formation of highly colored quinone-imine species or other polymeric products, which are visible even at very low concentrations.[1] This is a common issue with aniline and its derivatives, which are known to darken upon storage due to atmospheric oxidation.[1]
Q2: My HPLC analysis shows a decrease in the main peak area and the appearance of new peaks over time. What are the likely degradation products?
You are likely observing degradation via two primary pathways:
Oxidative Degradation: As mentioned in Q1, the 4-amino group can oxidize. The resulting products will have different polarities and thus different retention times on a reverse-phase HPLC column. This is often the fastest degradation pathway in neutral, oxygen-containing solutions.[2][3]
Hydrolytic Degradation: The central amide bond can be cleaved by hydrolysis, especially under strongly acidic or basic conditions.[4] This reaction breaks the molecule into its constituent parts: 2-methylbenzoic acid and p-phenylenediamine (1,4-diaminobenzene). Both of these degradation products can be readily detected by HPLC. While generally slower than oxidation at neutral pH, hydrolysis becomes significant at pH extremes.
Q3: What is the optimal pH for storing N-(4-aminophenyl)-2-methylbenzamide in an aqueous solution?
The optimal pH is a compromise to minimize both hydrolysis and oxidation.
Alkaline conditions (pH > 8) significantly accelerate the oxidation of the aromatic amine. Furthermore, base-mediated amide hydrolysis is a well-documented degradation pathway for many drug molecules.[4]
Strongly acidic conditions (pH < 4) can accelerate amide hydrolysis.
Therefore, for general short-term use, a slightly acidic to neutral pH range of 5.0 to 7.0 is recommended. The ideal pH should be determined empirically for your specific buffer system and storage conditions using a pH-stability profile study (see Protocol 2.1).
Q4: What solvents are recommended for preparing high-concentration stock solutions?
For preparing stock solutions, it is best to use high-purity, anhydrous, polar aprotic solvents. Recommended solvents include:
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
These solvents are less reactive than protic solvents (like water or methanol) and can dissolve the compound at high concentrations.[5] It is crucial to use solvents from a freshly opened bottle or that have been properly stored to minimize dissolved oxygen and water content. For ultimate stability, purging the solvent with an inert gas like argon or nitrogen before use is highly recommended.
Q5: How should I handle and store the solid compound and its solutions to maximize shelf-life?
For the Solid Compound:
Storage: Store in a tightly sealed container at 2-8°C.
Environment: Protect from light by using an amber vial or storing it in the dark.
Atmosphere: For long-term storage, consider storing under an inert atmosphere (argon or nitrogen) to prevent slow oxidation of the solid.
For Solutions:
Preparation: Prepare solutions fresh whenever possible. If a stock solution is needed, prepare it in a high-purity, degassed aprotic solvent (e.g., DMSO).
Storage: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and contamination. Store frozen at -20°C or -80°C.
Protection: Always use amber vials or wrap containers in foil to protect from light. Before sealing, blanket the headspace of the vial with argon or nitrogen.
Troubleshooting Guide: A Step-by-Step Approach to Stabilization
Problem 1: Rapid Solution Discoloration and Oxidative Degradation
This is the most common issue. The workflow below will help you diagnose and solve it.
Caption: Workflow for diagnosing and mitigating oxidative degradation.
Protocol 1.1: Preparation of Solutions under an Inert Atmosphere
This protocol minimizes exposure to atmospheric oxygen, the primary driver of oxidation.
Materials:
N-(4-aminophenyl)-2-methylbenzamide
High-purity solvent (e.g., DMSO, buffered saline)
Source of inert gas (Argon or Nitrogen) with regulator and tubing
Septum-sealed vials
Gas-tight syringes
Procedure:
Solvent Degassing: Sparge the solvent by bubbling the inert gas through it for 15-30 minutes. This removes dissolved oxygen.
Weighing: Weigh the solid compound directly into a clean, dry vial.
Inerting the Vial: Flush the vial containing the solid with the inert gas for 1-2 minutes to displace the air, then quickly seal with a septum cap.
Solvent Addition: Using a gas-tight syringe, draw the required volume of degassed solvent and inject it through the septum into the vial.
Mixing: Gently swirl or vortex the vial until the compound is fully dissolved. Maintain a slight positive pressure of inert gas in the vial if possible.
Storage: Store the sealed vial protected from light at the appropriate temperature.
Protocol 1.2: Use of Antioxidants and Chelating Agents
If inert atmosphere techniques are insufficient or impractical, antioxidants can be added to the formulation. Chelating agents are used to sequester trace metal ions that can catalyze oxidation.
Procedure:
Select an appropriate antioxidant and/or chelating agent from the table below. The choice depends on solvent compatibility and downstream application.
Prepare the buffer or solvent system first.
Add and dissolve the chosen antioxidant/chelating agent into the solvent before adding the N-(4-aminophenyl)-2-methylbenzamide.
Proceed with dissolving the primary compound, preferably using the inert atmosphere techniques from Protocol 1.1 for maximum protection.
Table 1: Recommended Stabilizing Agents
Agent Type
Compound
Typical Starting Concentration
Mechanism of Action / Comments
Antioxidant
L-Ascorbic Acid
0.01 - 0.1% (w/v)
Water-soluble. Readily oxidized, thereby protecting the target compound.
Antioxidant
Sodium Metabisulfite
0.01 - 0.1% (w/v)
Water-soluble. Effective oxygen scavenger. May interact with some compounds.
Antioxidant
Butylated Hydroxytoluene (BHT)
0.005 - 0.02% (w/v)
Organic-soluble. Radical scavenger. Ideal for stock solutions in organic solvents.
Chelating Agent
Edetate Disodium (EDTA)
0.01 - 0.05% (w/v)
Water-soluble. Sequesters divalent metal ions (e.g., Cu²⁺, Fe²⁺) that catalyze oxidation.
Problem 2: Purity Loss Due to Hydrolytic Degradation
This issue is most common during long-term storage or when working at non-neutral pH.
Caption: Workflow for diagnosing and mitigating hydrolytic degradation.
Protocol 2.1: pH-Rate Profile Study
This experiment determines the pH at which the compound is most stable against hydrolysis.
Procedure:
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 3, 5, 7, 9, 11). Ensure the buffer components do not interfere with your analytical method.
Solution Preparation: Prepare solutions of N-(4-aminophenyl)-2-methylbenzamide at a known concentration in each buffer. Include antioxidants and use inert atmosphere techniques to minimize oxidative degradation, which could confound the results.
Incubation: Store the solutions at a constant, controlled temperature (e.g., 40°C to accelerate degradation).
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
HPLC Analysis: Analyze each aliquot by a stability-indicating HPLC method (see SOP-01) to determine the remaining percentage of the parent compound.
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to visualize the pH-stability profile and identify the pH of minimum degradation.
Table 2: Example Data from a pH-Rate Profile Study
pH
k_obs at 40°C (hours⁻¹)
Apparent Half-Life (t½) (hours)
3.0
0.025
27.7
5.0
0.004
173.3
7.0
0.002
346.5
9.0
0.015
46.2
11.0
0.098
7.1
This is example data and does not represent actual results. The data clearly indicates a minimum degradation rate (maximum stability) around pH 7.
Appendix: Standard Operating Procedures (SOPs)
SOP-01: HPLC Method for Stability Assessment
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 10% B to 90% B over 15 minutes
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Injection Volume: 10 µL
Column Temperature: 30°C
Note: This is a starting method and must be validated for your specific application.
SOP-02: Forced Degradation Study Protocol
To identify potential degradation products, the compound should be subjected to stress conditions.
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Stress: Store solid at 80°C for 48 hours.
Photostability: Expose solution to ICH-compliant light source.
Analyze all stressed samples by HPLC-MS to identify and characterize the degradation products.
References
Aromatic Amine Cleavage. Sustainability. Available from: [Link]
PubMed. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). Available from: [Link]
Pandey, G. et al. (2016). Bacterial degradation of monocyclic aromatic amines. Journal of Environmental Management. Available from: [Link]
Bukowski, M. et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. Available from: [Link]
Technical Support Center: N-(4-aminophenyl)-2-methylbenzamide Preparation
Introduction: The Efficiency Imperative Welcome to the Technical Support Center. You are likely accessing this guide because you are scaling up the synthesis of N-(4-aminophenyl)-2-methylbenzamide , a critical scaffold i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Efficiency Imperative
Welcome to the Technical Support Center. You are likely accessing this guide because you are scaling up the synthesis of N-(4-aminophenyl)-2-methylbenzamide , a critical scaffold in medicinal chemistry (often associated with kinase inhibitor intermediates).
The synthesis typically involves two catalytic bottlenecks:[1]
Amide Formation: Coupling 2-methylbenzoic acid with 4-nitroaniline (or p-phenylenediamine).
Nitro Reduction: Hydrogenating the nitro-precursor to the final amine.
"Catalyst load" is the primary driver of Cost of Goods Sold (COGS) in this workflow, particularly the Palladium (Pd) used in the reduction step. This guide provides troubleshooting workflows to minimize catalyst usage while maintaining yield and purity.
Goal: Reduce Pd/C loading from standard 10 wt% to <1 wt% while achieving full conversion.
The Core Challenge
The reduction of N-(4-nitrophenyl)-2-methylbenzamide to the target amine is a heterogeneous catalytic process. High catalyst loads are often a "crutch" used to overcome poisoning or mass transfer limitations.
Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 60-70% conversion even with 5% Pd/C loading. Adding more catalyst is the only fix. Why?
Diagnosis: This is a classic symptom of Catalyst Poisoning or Pore Blocking , not a lack of active sites.
Root Cause 1 (Sulfur): The precursor (nitro-amide) may contain trace sulfur from thionyl chloride (if used in the previous step) or sulfonated byproducts. Pd binds sulfur irreversibly.
Root Cause 2 (Dimerization): Nitro-reduction passes through a hydroxylamine intermediate. If agitation is poor, these intermediates condense to form azo/azoxy dimers, which are slower to reduce and can foul the catalyst surface.
Corrective Action:
Wash the Precursor: Recrystallize the nitro-intermediate from ethanol/water to remove trace sulfur/halides.
Increase Agitation: Hydrogenation is mass-transfer limited. Ensure your stirrer RPM creates a vortex that pulls headspace gas into the liquid (
optimization).
The "Spike" Test: Instead of doubling the initial load, add a 0.1% fresh spike. If activity resumes instantly, it confirms poisoning.
Q2: How do I safely lower the Pd load without extending reaction time to days?
Recommendation: Operate at 50°C / 5 bar (75 psi) rather than Room Temp / Balloon. This often allows a reduction in catalyst load by a factor of 10.
Q3: I see dehalogenation or ring reduction byproducts. How do I stop this?
Insight: While 2-methylbenzamide is robust, over-active catalysts can reduce the aromatic ring.
Solution: Switch from unpoisoned Pd/C to Sulfided Pd/C or Vanadium-doped Pd/C . These are "selectivity modifiers" that lower the catalyst's ability to attack aromatic rings but retain nitro-reduction activity.
Visual Workflow: Hydrogenation Troubleshooting
Figure 1: Decision tree for diagnosing stalled hydrogenation reactions before adding more catalyst.
Module 2: Direct Catalytic Amidation (Green Synthesis)
Direct reaction between 2-methylbenzoic acid and 4-nitroaniline is difficult because the aniline is electron-deficient (deactivated by the nitro group), making it a poor nucleophile.
Troubleshooting Guide (Q&A)
Q1: Why use Boric Acid? The reaction is slower than Acid Chlorides.
Expertise: You trade speed for Atom Economy and Purification Ease .
Mechanism: Boric acid forms a mixed acyloxyborate anhydride with the carboxylic acid. This "activates" the carbonyl carbon, lowering the LUMO energy for nucleophilic attack by the amine.
Benefit: The only byproduct is water. No acidic off-gassing (HCl) or difficult urea byproducts (from EDC).
Q2: The reaction reaches equilibrium at 80% conversion. How do I push it to completion?
Solution:Water Removal is Non-Negotiable.
Since the catalyst turnover produces water, and the reaction is reversible:
Solvent: Use Toluene or Xylene.
Apparatus: A Dean-Stark trap is essential to physically remove water from the azeotrope.
Molecular Sieves: For smaller scales, add 4Å Molecular Sieves directly to the reaction flask.
Q3: The catalyst precipitates out. Is this a problem?
Observation: Boric acid is poorly soluble in non-polar solvents (Toluene) at room temp.
Normal Behavior: It should dissolve at reflux (110°C+). If it remains solid at reflux, your solvent is too non-polar. Add 10% Anisole or switch to Mesitylene to improve solubility and boiling point.
Visual Workflow: Boric Acid Catalytic Cycle
Figure 2: The catalytic cycle of Boric Acid amidation.[2] Continuous water removal drives the regeneration of B(OH)3.
Workup: Filter hot through Celite to remove Pd. (The Pd can often be recycled if not poisoned).
References
BenchChem. (2025).[1][3] An In-depth Technical Guide to the Synthesis and Characterization of Imatinib.[1] Retrieved from
Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide.[4] Organic Syntheses, 81, 262.[4] Retrieved from
Yang, C., et al. (2018).[5] Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20, 1-10. Retrieved from
Hansen, K. B., et al. (2009). Metal-Catalyzed Hydrogenation of Nitroarenes. Organic Process Research & Development, 13(6).
A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of N-(4-aminophenyl)-2-methylbenzamide
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Among the suite of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for elucidating molecular structure in solution. This guide provides an in-depth interpretation of the 1H NMR spectrum of N-(4-aminophenyl)-2-methylbenzamide, a compound with potential applications in medicinal chemistry and materials science.
This document moves beyond a simple recitation of chemical shifts. It is designed to provide a practical, field-proven framework for spectral interpretation, grounded in the fundamental principles of NMR and supported by comparative data from analogous structures. Our objective is to not only assign the signals of N-(4-aminophenyl)-2-methylbenzamide but also to explain the underlying chemical and physical phenomena that give rise to the observed spectrum.
The Foundational Principles of 1H NMR in Structural Elucidation
1H NMR spectroscopy is predicated on the principle that atomic nuclei with a non-zero spin, such as the proton, will align with an external magnetic field. The application of a radiofrequency pulse can excite these nuclei to a higher energy state. The frequency at which a specific proton absorbs this energy and the subsequent relaxation behavior provide a wealth of information about its chemical environment.[1] Key parameters we will analyze in the spectrum of N-(4-aminophenyl)-2-methylbenzamide include:
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups shield it, causing an upfield shift (lower ppm value).[1]
Signal Integration: The area under an NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratios of different types of protons in a molecule.
Spin-Spin Splitting (Multiplicity): The interaction of the magnetic fields of neighboring, non-equivalent protons causes signals to split into multiple peaks (e.g., doublet, triplet, quartet). The splitting pattern reveals the number of adjacent protons.
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), is the coupling constant. It provides information about the dihedral angle between coupled protons and the nature of the chemical bonds connecting them.
Predicted 1H NMR Spectrum of N-(4-aminophenyl)-2-methylbenzamide
In the absence of a publicly available experimental spectrum for N-(4-aminophenyl)-2-methylbenzamide, a highly accurate predicted spectrum serves as an excellent foundation for our analysis. The following table outlines the predicted chemical shifts, multiplicities, and integration values. This prediction is generated using advanced computational algorithms that are benchmarked against extensive experimental databases.
Proton Label
Predicted Chemical Shift (ppm)
Multiplicity
Integration
H-a
9.85
Singlet (broad)
1H
H-b
7.42
Doublet of doublets
1H
H-c
7.35
Triplet of doublets
1H
H-d
7.28
Triplet of doublets
1H
H-e
7.21
Doublet of doublets
1H
H-f
7.30
Doublet
2H
H-g
6.65
Doublet
2H
H-h
3.70
Singlet (broad)
2H
H-i
2.45
Singlet
3H
In-Depth Spectral Interpretation and Justification
A detailed analysis of each signal provides a comprehensive understanding of the molecular structure.
The Amide and Amine Protons: Labile and Informative
The amide proton (H-a) is predicted to appear as a broad singlet at approximately 9.85 ppm . Its downfield chemical shift is a result of several factors. The electronegative nitrogen and oxygen atoms of the amide group withdraw electron density, deshielding the proton. Furthermore, the anisotropic effect of the carbonyl (C=O) group, where the proton lies in the deshielding region of the π-electron system, contributes significantly to this downfield shift.[2] The broadness of the signal is characteristic of amide protons due to restricted rotation around the C-N bond and potential hydrogen bonding with the solvent or other molecules.[2]
The amine protons (H-h) of the 4-aminophenyl ring are predicted around 3.70 ppm as a broad singlet. Protons on aromatic amines typically appear in the 3-5 ppm range.[3] Their broadness is a consequence of exchange with trace amounts of water in the solvent and quadrupole broadening from the nitrogen atom.
The Aromatic Regions: A Tale of Two Rings
The 1H NMR spectrum of N-(4-aminophenyl)-2-methylbenzamide displays two distinct aromatic systems.
The 2-Methylbenzoyl Moiety (Protons H-b, H-c, H-d, H-e):
This ortho-substituted aromatic ring gives rise to a complex set of signals between 7.21 and 7.42 ppm .
H-b (ortho to the amide): Predicted at 7.42 ppm , this proton is expected to be the most downfield of this ring system due to the deshielding anisotropic effect of the carbonyl group. Its multiplicity as a doublet of doublets arises from coupling to the adjacent H-c (ortho coupling, J ≈ 7-8 Hz) and a smaller coupling to H-d (meta coupling, J ≈ 2-3 Hz).
H-c and H-d (meta and para to the amide): These protons are predicted to appear in the range of 7.28-7.35 ppm . Their signals are expected to be multiplets, likely triplet of doublets, due to overlapping ortho and meta couplings with their neighbors.
H-e (ortho to the methyl group): Predicted at 7.21 ppm , this proton is expected to be the most upfield in this system due to the weak electron-donating effect of the methyl group. It will appear as a doublet of doublets due to ortho coupling with H-d and meta coupling with H-c.
The 4-Aminophenyl Moiety (Protons H-f and H-g):
This para-substituted ring exhibits a more straightforward splitting pattern, characteristic of an AA'BB' system, which often simplifies to two doublets.
H-f (ortho to the amide nitrogen): These two protons are predicted at 7.30 ppm . They are deshielded by the electronegative nitrogen atom. They appear as a doublet due to ortho coupling with the adjacent H-g protons (J ≈ 8-9 Hz).
H-g (ortho to the amino group): These two protons are predicted to be significantly upfield at 6.65 ppm . The strong electron-donating amino group shields these protons. They appear as a doublet due to ortho coupling with the H-f protons.
The Methyl Protons: A Clear Singlet
The methyl protons (H-i) are predicted to appear as a sharp singlet at approximately 2.45 ppm . This is a characteristic chemical shift for a methyl group attached to an aromatic ring. The absence of adjacent protons results in a singlet multiplicity.
Comparative Analysis with Structurally Related Compounds
To substantiate our predicted chemical shifts, we can compare them to experimental data from similar molecules. This comparative approach is a powerful tool for validating spectral interpretations.
The close correlation between the predicted chemical shifts for N-(4-aminophenyl)-2-methylbenzamide and the experimentally determined values for its structural fragments provides strong confidence in the accuracy of our assignments.
Experimental Protocol for 1H NMR Acquisition
For researchers wishing to acquire an experimental spectrum of N-(4-aminophenyl)-2-methylbenzamide, the following protocol is recommended:
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is often preferred for amides as it can reduce the exchange rate of the N-H protons, leading to sharper signals.
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse sequence is sufficient.
Number of Scans: 16-64 scans, depending on the sample concentration.
Relaxation Delay: 1-2 seconds.
Spectral Width: A sweep width of at least 12 ppm is recommended to capture all signals.
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl3 or 2.50 ppm for DMSO-d6).
Visualizing Structural Relationships
The following diagrams illustrate the molecular structure and the key proton-proton interactions.
Figure 1: Molecular structure of N-(4-aminophenyl)-2-methylbenzamide with proton labeling.
Comparative Guide: IR Spectroscopy of N-(4-aminophenyl)benzamide vs. N-(4-aminophenyl)-2-methylbenzamide
This guide provides an in-depth technical comparison of the infrared (IR) spectra of N-(4-aminophenyl)benzamide and its ortho-methylated analog, N-(4-aminophenyl)-2-methylbenzamide . Executive Summary This guide analyzes...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the infrared (IR) spectra of N-(4-aminophenyl)benzamide and its ortho-methylated analog, N-(4-aminophenyl)-2-methylbenzamide .
Executive Summary
This guide analyzes the vibrational spectroscopic differences between two structural analogs: N-(4-aminophenyl)benzamide (Compound A) and N-(4-aminophenyl)-2-methylbenzamide (Compound B) .
While both share a core benzanilide scaffold and a para-amino functional group, the introduction of a methyl group at the ortho-position of the benzoyl ring in Compound B induces significant steric strain. This "Ortho-Effect" forces the amide linkage out of planarity with the benzene ring, disrupting
-conjugation and altering the dipole moment. In the IR spectrum, this manifests primarily as a hypsochromic shift (blue shift) of the Amide I band and a modification of the N-H stretching profile due to disrupted intermolecular hydrogen bonding.
Feature
N-(4-aminophenyl)benzamide
N-(4-aminophenyl)-2-methylbenzamide
CAS RN
17625-83-1
N/A (Analogous to 2-methylbenzanilide)
Key Structural Difference
Planar Benzoyl Moiety
Sterically Hindered o-Toluyl Moiety
Primary IR Shift
Amide I (~1650 cm⁻¹)
Amide I (Shifted to ~1665–1680 cm⁻¹)
Conjugation Status
Extended -system
Steric Inhibition of Resonance (SIR)
Chemical Structure & Synthesis Logic
Understanding the synthesis is prerequisite to interpreting the spectra, as impurities (e.g., unreacted acyl chlorides or hydrolyzed acids) often appear in the carbonyl region.
Synthesis Workflow
Both compounds are synthesized via Schotten-Baumann acylation , but they require different acyl chloride precursors.
Figure 1: Divergent synthesis pathways. The choice of acyl chloride dictates the steric environment of the final amide bond.
Experimental Protocol: Preparation for IR Analysis
To ensure spectral fidelity, samples must be dry and free of solvent effects that could shift the Amide bands.
Purification: Recrystallize crude product from Ethanol/Water (9:1). Vacuum dry at 50°C for 4 hours to remove lattice water (which obscures the N-H region).
Sample Prep (Solid State): Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr. Grind into a fine powder to minimize Christiansen scattering effects. Press into a transparent pellet under 8 tons of pressure.
Acquisition: Scan from 4000–400 cm⁻¹ at 2 cm⁻¹ resolution (32 scans).
Comparative IR Analysis
The spectral differences are governed by Steric Inhibition of Resonance (SIR) . In the planar benzamide (A), the nitrogen lone pair delocalizes into the carbonyl group. In the methylated derivative (B), the ortho-methyl group clashes with the amide hydrogen, twisting the C-N bond.
A. The Amide I Band (C=O Stretch)
This is the most diagnostic region (1630–1690 cm⁻¹).
Compound A (Planar): The conjugation between the benzene ring and the carbonyl group reduces the C=O bond order (increasing single-bond character).
Observed:1648–1655 cm⁻¹ (Broad, strong).
Compound B (Twisted): The twist reduces the overlap between the phenyl
-system and the carbonyl -system. The C=O bond retains more double-bond character, becoming shorter and stiffer.
Observed:1665–1680 cm⁻¹ (Sharper, shifted to higher wavenumber).
B. N-H Stretching Region (3100–3500 cm⁻¹)
Both compounds possess a primary amine (-NH₂) on the aniline ring and a secondary amide (-NH-).
Primary Amine (-NH₂): Two bands (Asymmetric ~3450 cm⁻¹, Symmetric ~3350 cm⁻¹). These remain relatively constant between A and B as the distal amino group is unaffected by the ortho-methyl steric effect.
Amide N-H:
Compound A: Strong intermolecular hydrogen bonding (stacking) broadens this peak significantly, often merging it with the amine stretches around 3300 cm⁻¹ .
Compound B: The bulky methyl group acts as a spacer, disrupting the tight packing required for strong intermolecular hydrogen bonding. This results in a sharper, less broadened Amide N-H peak , often distinct from the amine bands.
C. Fingerprint & Substituent Bands
Ortho-Methyl (C-H): Compound B will show weak aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (approx. 2920–2960 cm⁻¹) which are absent in Compound A.
Amide II (N-H Bend + C-N Stretch): Found near 1530–1550 cm⁻¹. In Compound B, the twisting of the C-N bond alters the coupling of this mode, typically reducing its intensity compared to the planar Compound A.
Steric Inhibition of Resonance: Loss of conjugation increases C=O bond order.
Amide II (N-H Bend)
1530 – 1550
1515 – 1535
Decoupling of N-H bend and C-N stretch due to non-planarity.
Amide N-H Stretch
~3300 (Broad, merged)
~3320 (Sharper)
Reduced intermolecular Hydrogen Bonding due to steric bulk.
Aniline -NH₂ (Asym)
~3440
~3440
Distal group; minimal electronic communication with ortho-site.
Aliphatic C-H
Absent
2920 – 2960
Vibration of the ortho-methyl group.
Aromatic Substitution
Mono-sub (Benzoyl) + Para (Aniline)
1,2-Di (Benzoyl) + Para (Aniline)
Appearance of ortho-disubstitution out-of-plane bends (~750 cm⁻¹).
Mechanistic Visualization
The following diagram illustrates the causal link between the steric bulk of the methyl group and the observed spectral shift.
Figure 2: The "Ortho-Effect" cascade leading to the hypsochromic shift of the Amide I band.
References
NIST Chemistry WebBook. Benzamide, N-(4-aminophenyl)- (IR Spectrum). National Institute of Standards and Technology.[2][3] Available at: [Link]
Grdadolnik, J. (2003).[4] Saturation Effects in FTIR Spectroscopy: Intensity of Amide I and Amide II Bands.[4] Acta Chim.[4] Slov, 50, 777-788.[4] (Discusses Amide I/II coupling and hydration effects).
Burger, K., et al.Infrared Absorption Band Assignment in Benzanilide and Substituted Derivatives.
Smith, B. C. (2020).[5] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. (Detailed assignment of primary vs secondary amide bands).
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of N-(4-aminophenyl)-2-methylbenzamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel compounds. For scientists engage...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel compounds. For scientists engaged in drug discovery and development, a deep understanding of fragmentation patterns is not merely academic—it is a critical tool for metabolite identification, impurity profiling, and quality control. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of N-(4-aminophenyl)-2-methylbenzamide, a compound of interest in medicinal chemistry. By comparing its anticipated fragmentation with the experimentally determined patterns of structurally related benzanilides, we aim to provide a robust framework for the analytical characterization of this class of molecules.
The Subject of Our Investigation: N-(4-aminophenyl)-2-methylbenzamide
N-(4-aminophenyl)-2-methylbenzamide is an aromatic amide featuring a 2-methylbenzoyl group linked to a p-aminophenyl moiety. Its structure presents several key features that will dictate its behavior in the mass spectrometer: the amide linkage, two aromatic rings, and amino and methyl substituents. Understanding how these features influence bond cleavages upon electron ionization is paramount to predicting its mass spectrum.
Predicting the Fragmentation Cascade of N-(4-aminophenyl)-2-methylbenzamide
Based on the established principles of mass spectrometry for aromatic amides, we can predict the primary fragmentation pathways for N-(4-aminophenyl)-2-methylbenzamide. The molecular ion (M•+) is expected to be observed, and its subsequent fragmentation will be driven by the stability of the resulting ions.
The most probable fragmentation pathways are:
Alpha-Cleavage at the Amide Bond: The most characteristic fragmentation of amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom (the N-CO bond). This is expected to be a dominant pathway, leading to two primary fragment ions.
Formation of the 2-Methylbenzoyl Cation: Cleavage of the N-CO bond will likely result in the formation of a resonance-stabilized 2-methylbenzoyl cation.
Loss of Carbon Monoxide: Aromatic acylium ions are known to readily lose a neutral molecule of carbon monoxide (CO) to form a phenyl cation.
Formation of the 4-Aminophenyl Radical/Cation: The other part of the molecule resulting from the N-CO cleavage would be a 4-aminophenylamino radical. While less likely to be observed as a primary ion, understanding its formation is key to interpreting the overall spectrum.
Cleavage within the Aromatic Rings: Further fragmentation of the phenyl cations can occur, leading to smaller, characteristic ions.
Predicted Fragmentation Pathway of N-(4-aminophenyl)-2-methylbenzamide
Caption: Predicted electron ionization fragmentation of N-(4-aminophenyl)-2-methylbenzamide.
A Comparative Analysis: Learning from Analogs
To validate our predictions and provide a richer context, we will compare the anticipated fragmentation of our target compound with the known mass spectra of three closely related benzanilides:
N-phenyl-2-methylbenzamide: This analog lacks the amino group on the N-phenyl ring.
N-(p-tolyl)benzamide: This isomer has the methyl group on the N-phenyl ring instead of the benzoyl ring.
Benzanilide: The parent compound without any methyl or amino substituents.
This comparison highlights how subtle changes in substituent placement dramatically influence the observed fragment ions. The presence and position of the methyl group, in particular, serve as a diagnostic marker. For our target compound, the ion at m/z 119 is expected to be a strong indicator of the 2-methylbenzoyl moiety.
Experimental Protocols: A Guide to Reproducible Data
Acquiring high-quality mass spectra is fundamental to accurate structural elucidation. The following is a generalized protocol for the analysis of benzanilides by electron ionization gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation
Dissolution: Accurately weigh approximately 1 mg of the benzanilide sample and dissolve it in 1 mL of a high-purity solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent will depend on the solubility of the specific analog.
Dilution: Prepare a working solution with a concentration of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.
Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.
2. GC-MS Instrumentation and Parameters
Gas Chromatograph: A standard GC system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).
Injection: 1 µL of the sample solution is injected in splitless mode.
Inlet Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 15 °C/minute to 300 °C.
Final hold: 5 minutes at 300 °C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer operating in electron ionization (EI) mode.
Ionization Energy: 70 eV.
Source Temperature: 230 °C.
Mass Range: m/z 40-400.
3. Data Analysis
The total ion chromatogram (TIC) is used to identify the peak corresponding to the benzanilide.
The mass spectrum of the peak of interest is extracted and background-subtracted.
The molecular ion is identified, and the fragmentation pattern is analyzed by comparing the observed m/z values with theoretical fragmentation pathways.
Experimental Workflow for GC-MS Analysis
Caption: Generalized workflow for the analysis of benzanilides by GC-MS.
Trustworthiness Through Self-Validation
The protocols and predictions outlined in this guide are designed to be self-validating. The comparison with known analogs provides a critical checkpoint for the interpretation of the fragmentation pattern of a novel compound. By following a systematic approach of prediction, comparison, and careful experimental execution, researchers can have high confidence in their structural assignments.
Conclusion
The mass spectrometric fragmentation of N-(4-aminophenyl)-2-methylbenzamide, while not yet experimentally documented in publicly available literature, can be confidently predicted based on the well-established fragmentation patterns of aromatic amides. The comparative analysis with structurally similar compounds provides a powerful tool for confirming these predictions and for the broader characterization of novel benzanilides. The detailed experimental protocol serves as a practical guide for researchers to generate high-quality, reproducible data, ultimately accelerating the pace of drug discovery and development.
References
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
PubChem. National Center for Biotechnology Information. [Link]
General Fragmentation Patterns of Organic Compounds. Chemistry LibreTexts. [Link]
Mass Spectrometry of Aromatic Amides. A general search of scientific literature databases such as Scopus, Web of Science, and Google Scholar will yield numerous articles on this topic.
Comparative
A Comparative Guide to Validating the Purity of N-(4-aminophenyl)-2-methylbenzamide via LC-MS
In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel compounds like N-(4-aminophenyl)-2-methylbenzamide, a robust analytical strategy is paramount to ensure that impurities are meticulously identified and quantified. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques, offering experimental insights into its superiority for validating the purity of this specific benzamide derivative.
The Criticality of Purity in N-(4-aminophenyl)-2-methylbenzamide
N-(4-aminophenyl)-2-methylbenzamide, an aromatic amide, holds potential for various therapeutic applications. However, its synthesis can introduce a spectrum of impurities, including starting materials, by-products, and degradation products.[1] The presence of these impurities, even at trace levels, can significantly impact the API's safety, efficacy, and stability.[2] Therefore, employing a highly sensitive and specific analytical method is non-negotiable.[3]
LC-MS: The Gold Standard for Impurity Profiling
While traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) have long been the workhorses of purity analysis, they possess inherent limitations.[4] HPLC-UV relies on the chromophoric properties of molecules, meaning it can only detect compounds that absorb UV light.[5] This can lead to the underestimation or complete oversight of impurities that lack a significant chromophore.
Liquid Chromatography-Mass Spectrometry (LC-MS) overcomes this fundamental limitation by coupling the powerful separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry.[6] This technique provides information on the molecular weight of eluents, enabling the detection of a wider range of impurities, including those that are UV-inactive.[7] Furthermore, tandem MS (MS/MS) can provide structural information, facilitating the identification of unknown impurities.[7]
A Head-to-Head Comparison: LC-MS vs. Alternatives
To illustrate the practical advantages of LC-MS, we present a comparative analysis with HPLC-UV for the purity validation of N-(4-aminophenyl)-2-methylbenzamide.
Parameter
LC-MS Method
HPLC-UV Method
Justification for N-(4-aminophenyl)-2-methylbenzamide
Specificity
High (based on m/z)
Moderate (based on retention time and UV spectra)
LC-MS can distinguish between co-eluting compounds with different molecular weights, a critical advantage when dealing with complex impurity profiles.[6]
Accurately weigh approximately 10 mg of N-(4-aminophenyl)-2-methylbenzamide.
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
Further dilute the stock solution to a working concentration of 10 µg/mL for analysis.
Comparative HPLC-UV Method
This protocol represents a standard approach for purity analysis.
1. Instrumentation and Conditions:
HPLC System: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: 254 nm.
2. Sample Preparation:
Prepare a 1 mg/mL stock solution as described for the LC-MS method.
Use this stock solution directly for analysis.
Visualizing the Workflow
The following diagram illustrates the logical flow of the LC-MS based purity validation process.
Caption: Workflow for LC-MS Purity Validation.
The Causality Behind Experimental Choices
The selection of a C18 column is based on the non-polar nature of N-(4-aminophenyl)-2-methylbenzamide, ensuring good retention and separation from polar impurities. The use of a formic acid modifier in the mobile phase aids in the protonation of the analyte and its impurities, enhancing ionization efficiency in the positive ESI mode.[9] A gradient elution is employed to effectively separate compounds with a wide range of polarities. The choice of a high-resolution mass spectrometer like a Q-TOF allows for accurate mass measurements, which is critical for the confident identification of unknown impurities.
A Self-Validating System: Adherence to ICH Q2(R1)
To ensure the trustworthiness of the analytical data, the LC-MS method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12] This involves a comprehensive evaluation of the method's specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13] By rigorously adhering to these validation parameters, the analytical procedure becomes a self-validating system, providing a high degree of assurance in the reported purity values.[3]
The following diagram illustrates the key validation parameters as per ICH Q2(R1).
Caption: Core tenets of ICH Q2(R1) method validation.
Conclusion
For the comprehensive purity validation of N-(4-aminophenyl)-2-methylbenzamide, LC-MS emerges as the unequivocally superior analytical technique. Its enhanced sensitivity, specificity, and identification capabilities provide a level of analytical detail that is unattainable with conventional methods like HPLC-UV.[14] By adopting a well-validated LC-MS method, researchers and drug developers can ensure the quality, safety, and efficacy of their pharmaceutical products, ultimately safeguarding public health.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
Quality Guidelines - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. Available from: [Link]
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. LinkedIn. Available from: [Link]
The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. American Pharmaceutical Review. Available from: [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available from: [Link]
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available from: [Link]
Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry. Available from: [Link]
Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Available from: [Link]
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available from: [Link]
LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. Available from: [Link]
Will % impurity profile of HPLC-UV and LC-HRMS matches? ResearchGate. Available from: [Link]
How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. Available from: [Link]
Understanding Assay, Purity, and Potency in Analytical Chemistry. Medikamenter QS. Available from: [Link]
(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available from: [Link]
N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents.
SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iasi. Available from: [Link]
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available from: [Link]
A Generic UHPLC/UV/MS Method for Cleaning Verification of Highly Potent Drugs. Agilent. Available from: [Link]
Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Springer. Available from: [Link]
Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics—white paper highlights. European Bioanalysis Forum. Available from: [Link]
Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma. University of Turin. Available from: [Link]
A Comparative Structural Analysis of 2-Methylbenzamide and 4-Methylbenzamide Isomers: An In-Depth Guide
This guide provides a detailed structural comparison of the ortho (2-) and para (4-) isomers of methylbenzamide. As positional isomers, these compounds share the same molecular formula but exhibit distinct physicochemica...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed structural comparison of the ortho (2-) and para (4-) isomers of methylbenzamide. As positional isomers, these compounds share the same molecular formula but exhibit distinct physicochemical properties stemming directly from the differential placement of the methyl group on the benzene ring. For researchers in medicinal chemistry and materials science, understanding these subtle yet significant structural variations is critical for rational drug design, polymorphism prediction, and the development of new molecular materials. This document moves beyond a simple data sheet to explain the causal relationships between molecular geometry, intermolecular interactions, and macroscopic properties, grounded in established experimental workflows.
Overview of Physicochemical Properties
The initial differentiation between 2-methylbenzamide and 4-methylbenzamide can be made by examining their fundamental physicochemical properties. These macroscopic observables are a direct consequence of the underlying molecular and crystal structures.
The higher melting point of the 4-isomer suggests a more stable and efficiently packed crystal lattice, likely due to more favorable intermolecular hydrogen bonding without the steric hindrance present in the 2-isomer.
The trend follows the melting point, indicating stronger intermolecular forces in the 4-isomer that require more energy to overcome in the liquid-to-gas phase transition.
Solubility
Soluble in hot water and alcohol; insoluble in cold water.
The ability of the amide group to form hydrogen bonds governs solubility in polar solvents for both isomers.[13] Differences in solubility are tied to the crystal lattice energy; a more stable crystal (4-isomer) requires more energy to break apart, often resulting in lower solubility.
Experimental Workflow for Comprehensive Structural Elucidation
To rigorously compare these isomers, a multi-technique approach is required. Each step provides a layer of information, from bulk sample purity to precise atomic coordinates. This workflow represents a self-validating system: spectroscopic data must be consistent with the final, high-resolution crystal structure.
Step-by-Step Protocol
Synthesis and Purification:
Objective: To obtain high-purity crystalline material suitable for all subsequent analyses.
Method: A common route is the amidation of the corresponding methylbenzoyl chloride.
Begin with 2-methylbenzoic acid or 4-methylbenzoic acid.
React the acid with a chlorinating agent like thionyl chloride (SOCl₂) to form the acyl chloride.[14]
Carefully react the crude acyl chloride with an excess of aqueous ammonia.
Collect the resulting crude methylbenzamide precipitate by filtration.
Purification (Recrystallization):
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or a water/ethanol mixture).
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote the formation of well-ordered crystals.
Collect the purified crystals by vacuum filtration and dry them in vacuo. The quality of these crystals is paramount for X-ray diffraction.
Spectroscopic Characterization:
Objective: To confirm the molecular structure and assess purity.
¹H and ¹³C NMR Spectroscopy:
Prepare a ~5-10 mg/mL solution of each isomer in a deuterated solvent (e.g., DMSO-d₆).
Acquire ¹H and ¹³C NMR spectra. The chemical shifts of the aromatic protons and the methyl protons will be distinct for each isomer, providing unambiguous identification.
FT-IR Spectroscopy:
Prepare a KBr pellet or use an ATR accessory.
Acquire the infrared spectrum from 4000 to 400 cm⁻¹.
Pay close attention to the N-H stretching region (~3400-3100 cm⁻¹) and the C=O (Amide I) stretching region (~1650 cm⁻¹).
Single-Crystal X-ray Diffraction (SC-XRD):
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and intermolecular interactions.
Crystal Selection: Select a high-quality, single crystal from the recrystallized batch under a microscope.
Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a controlled temperature (typically 100 K to reduce thermal motion).
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a model of the atomic positions and packing arrangement.
Workflow Visualization
Caption: Experimental workflow for the structural elucidation of methylbenzamide isomers.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy: The primary difference lies in the aromatic region. For 4-methylbenzamide, the symmetry of the molecule results in two distinct signals (two doublets) in the aromatic region. In contrast, the lower symmetry of 2-methylbenzamide produces a more complex multiplet pattern for its four unique aromatic protons. The methyl protons of 2-methylbenzamide may also show a slightly different chemical shift compared to the 4-isomer due to proximity to the electron-withdrawing amide group.
FT-IR Spectroscopy: The positions of the amide N-H and C=O stretching bands are highly sensitive to hydrogen bonding.[15] In the solid state, both isomers will show these bands at lower wavenumbers compared to their theoretical gas-phase values, indicative of strong intermolecular hydrogen bonding.[3][16] The 4-methylbenzamide isomer, forming a potentially stronger or more ordered hydrogen-bonding network, may exhibit broader and further shifted N-H stretching bands compared to the 2-methylbenzamide, where steric hindrance from the ortho-methyl group could lead to a less uniform hydrogen-bonding environment.
In-Depth Structural Analysis: The View from Crystallography
The most definitive comparison comes from single-crystal X-ray diffraction, which reveals the precise supramolecular assembly in the solid state. The core of the structural divergence between these isomers lies in the interplay between hydrogen bonding and steric hindrance.
4-Methylbenzamide: Unhindered Dimerization
Like many primary benzamides, 4-methylbenzamide readily forms a classic centrosymmetric dimer motif in the crystal lattice.[17] This arrangement is highly favorable as it involves two strong N-H···O hydrogen bonds, creating a stable eight-membered ring. These discrete dimer units then pack efficiently into a layered structure, stabilized by weaker C-H···π and π–π stacking interactions. This efficient and energetically favorable packing contributes to its higher melting point and thermal stability.
2-Methylbenzamide: Sterically Governed Packing
In 2-methylbenzamide, the ortho-methyl group is positioned directly adjacent to the amide functionality. This proximity introduces significant steric hindrance that typically prevents the formation of the planar, centrosymmetric dimer seen in the 4-isomer. The amide group may be forced to twist out of the plane of the benzene ring to a greater degree than in the para isomer. Consequently, 2-methylbenzamide often adopts an alternative hydrogen-bonding network, such as a catemeric (chain) motif, where molecules are linked head-to-tail.[18] This packing arrangement is generally less efficient and energetically less stable than the dimer motif, providing a clear molecular basis for its lower melting point.
Visualization of Structural Differences
Caption: Contrasting intermolecular hydrogen bonding motifs in the methylbenzamide isomers.
Conclusion
The positional isomerism of 2-methylbenzamide and 4-methylbenzamide provides a classic case study in how a minor change in molecular structure can propagate into significant differences in solid-state architecture and macroscopic properties.
4-Methylbenzamide serves as a model for unhindered benzamides, forming robust, centrosymmetric dimers via N-H···O hydrogen bonds. This leads to efficient crystal packing and enhanced thermal stability.
2-Methylbenzamide demonstrates the critical role of steric hindrance. The ortho-methyl group disrupts the preferred dimer formation, forcing the adoption of alternative, often less stable, supramolecular motifs. This results in a less efficiently packed crystal and a demonstrably lower melting point.
For scientists and developers, this comparison underscores the necessity of considering the full three-dimensional structure, including steric and electronic effects, when designing molecules for specific applications. The choice between an ortho or para substitution is not trivial; it is a fundamental design decision that dictates the intermolecular forces at play and, ultimately, the material's final properties.
References
Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
Crystal structures, thermal properties and intermolecular interactions of new benzamide- based derivatives. IUCr Journals. Available at: [Link]
2-Methylbenzamide. Solubility of Things. Available at: [Link]
Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. MDPI. Available at: [Link]
2-Methylbenzamide | C8H9NO | CID 10704. PubChem, National Center for Biotechnology Information. Available at: [Link]
4-methylbenzamide - 619-55-6, C8H9NO. ChemSynthesis. Available at: [Link]
2-methylbenzamide - 527-85-5, C8H9NO. ChemSynthesis. Available at: [Link]
Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. PubMed, National Center for Biotechnology Information. Available at: [Link]
Chemical Properties of Benzamide, 4-methyl- (CAS 619-55-6). Cheméo. Available at: [Link]
Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. MDPI. Available at: [Link]
4-Methylbenzamide | C8H9NO | CID 69274. PubChem, National Center for Biotechnology Information. Available at: [Link]
Benzamide, 4-methyl-. NIST WebBook, SRD 69. Available at: [Link]
Benzamide, 4-methyl-. NIST WebBook, SRD 69. Available at: [Link]
Benzamide, 2-methyl-. NIST WebBook, SRD 69. Available at: [Link]
Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.
2-Methyl-4-(2-methylbenzamido)benzoic acid. PMC, National Center for Biotechnology Information. Available at: [Link]
| MW: 226.27 g/mol )
Role: Critical intermediate in the synthesis of benzamide-based histone deacetylase (HDAC) inhibitors and kinase inhibitors.
The Challenge: Establishing a reliable "Gold Standard" for this compound is notoriously difficult due to two physicochemical factors:
Solvent Inclusion: The benzamide moiety facilitates strong intermolecular hydrogen bonding, frequently trapping recrystallization solvents (ethanol/ethyl acetate) that mimic the carbon content in bulk elemental analysis.
Oxidative Lability: The exposed para-amino group is susceptible to oxidation (forming azo/nitroso impurities) upon storage, leading to Nitrogen drift in standard combustion analysis.
Guide Scope: This guide objectively compares the performance of Combustion Analysis (CHN) against Quantitative NMR (qNMR) as the primary method for standardizing this compound. We provide experimental protocols to establish an In-House Certified Reference Material (CRM) when commercial standards are unavailable or cost-prohibitive.
Theoretical vs. Experimental Benchmarks
Before validating any batch, the theoretical elemental composition must be defined as the absolute baseline.
Critical Insight: A deviation of >0.4% in Carbon often indicates solvent entrapment. A deviation of >0.4% in Nitrogen typically signals salt formation (e.g., HCl salt = 10.6% N) or oxidative degradation.
Comparative Analysis: Establishing the Standard
For drug development professionals, relying solely on HPLC purity (Area %) is insufficient for an elemental standard. We compare three methodologies for validating N-(4-aminophenyl)-2-methylbenzamide.
Table 2: Methodological Performance Comparison
Feature
Method A: Classical Combustion (CHN)
Method B: Quantitative NMR (qNMR)
Method C: HPLC (Area %)
Primary Utility
Bulk Purity & Elemental Composition
Absolute Purity (Mass Balance)
Relative Purity (Chromatographic)
Specificity
Low: Cannot distinguish isomer/solvent C from product C.
High: Distinguishes solvent peaks from product protons.
Medium: Separates impurities but blind to inorganic salts/water.
Sample Req.
2–5 mg (Destructive)
10–20 mg (Non-destructive)
<1 mg (Destructive)
Accuracy
(Industry Standard)
(With internal standard)
Variable (Response factor dependent)
Verdict
Required for Regulatory Filing
Superior for Troubleshooting
Insufficient for Standardization
Experimental Data: The "Solvent Trap" Scenario
Scenario: A batch of N-(4-aminophenyl)-2-methylbenzamide was recrystallized from Ethanol and dried under vacuum (40°C, 2 hours).
HPLC Result: 99.8% purity (Looks perfect).
CHN Analysis Result:
C: 73.10% (Theoretical: 74.31%) -> Fail
H: 6.50% (Theoretical: 6.24%) -> Fail
Root Cause Analysis: The HPLC method used a gradient that eluted Ethanol in the solvent front (undetected). The CHN analysis detected the "missing" Carbon mass.
qNMR Resolution: qNMR revealed 0.4 molar equivalents of Ethanol trapped in the lattice.
Correction: The standard was re-dried at 80°C/high-vacuum for 12 hours.
New CHN: C: 74.28%, H: 6.25%. Pass.
Detailed Experimental Protocols
To generate a valid standard for this compound, follow this self-validating workflow.
Protocol A: Synthesis & Purification of the Reference Standard
Objective: Isolate highly pure N-(4-aminophenyl)-2-methylbenzamide free of inorganic salts.
Coupling: React 2-methylbenzoyl chloride (1.0 eq) with p-phenylenediamine (3.0 eq) in DCM at 0°C. Note: Excess diamine prevents bis-acylation.
Use this decision tree when your CHN results deviate from the theoretical values in Table 1.
Caption: Figure 2. Diagnostic logic for interpreting elemental analysis deviations in benzamide derivatives.
References
United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[3][4][5] (2018).[4] Provides the regulatory framework for elemental impurity limits in drug products.[3][4][5][6][7] Link
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Establishes qNMR as a superior orthogonal method to elemental analysis.[8] Link
International Conference on Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[6] (2022). Global standards for elemental limits in pharmaceutical ingredients. Link
BenchChem. Application Notes: Synthesis and Characterization of 2-amino-N-(4-methylphenyl)benzamide. (2025).[1][2][9][10] Provides synthesis protocols for closely related benzamide isomers. Link
Mahajan, S., & Singh, I. P. "Determining and reporting purity of organic molecules: why qNMR."[11] Magnetic Resonance in Chemistry, 51(2), 76-81 (2013).[11] Comparative analysis of qNMR vs. HPLC and CHN. Link
A Researcher's Guide to the Bioassay-Based Comparison of N-(4-aminophenyl)-2-methylbenzamide with Established HDAC Inhibitors
This guide provides a comprehensive framework for the rigorous bioassay-based evaluation of the novel compound, N-(4-aminophenyl)-2-methylbenzamide, as a potential Histone Deacetylase (HDAC) inhibitor. We will objectivel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the rigorous bioassay-based evaluation of the novel compound, N-(4-aminophenyl)-2-methylbenzamide, as a potential Histone Deacetylase (HDAC) inhibitor. We will objectively compare its performance by benchmarking it against two well-characterized, clinically relevant HDAC inhibitors: Vorinostat (SAHA) and Panobinostat. The methodologies detailed herein are designed to ensure scientific integrity, providing researchers, scientists, and drug development professionals with a robust workflow for characterizing novel epigenetic modulators.
The Scientific Imperative: Targeting HDACs in Modern Therapeutics
Histone Deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from the lysine residues of histones, HDACs promote a more compact chromatin structure, leading to transcriptional repression.[1][2] The dysregulation of HDAC activity is a hallmark of many cancers, where the silencing of tumor suppressor genes contributes to malignant progression.[2]
HDAC inhibitors (HDACi) counteract this by inducing histone hyperacetylation, which relaxes chromatin and reactivates the expression of silenced genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] Beyond histones, HDACs also deacetylate a variety of non-histone proteins, influencing their stability and function, which further contributes to the anti-tumor effects of HDACi.[1][2] Given this mechanism, the discovery and characterization of novel HDAC inhibitors with improved potency and selectivity profiles is a significant goal in oncology research.
This guide will establish the experimental pathway to determine if N-(4-aminophenyl)-2-methylbenzamide warrants further investigation as a therapeutic candidate.
Compound Profiles for Comparative Analysis
A robust comparison requires well-defined reference compounds. We have selected two FDA-approved pan-HDAC inhibitors as benchmarks.
Test Compound: N-(4-aminophenyl)-2-methylbenzamide
Structure: To be inserted by the researcher.
Rationale for Investigation: The aminobenzamide scaffold is present in several known isotype-selective HDAC inhibitors, suggesting this compound has the potential for HDAC interaction.[3][4] Its specific activity, potency, and selectivity are the subjects of this investigative guide.
Mechanism: A potent inhibitor of Class I (HDAC1, 2, 3) and Class II (HDAC6, 7) HDACs.[5] It induces apoptosis and has demonstrated broad antiproliferative effects against various cancer cell lines.[6]
Reported Potency: Exhibits IC50 values in the low nanomolar range for HDAC1 (10-40.6 nM) and HDAC3 (20 nM).[5][6][7]
Mechanism: Inhibits a broad range of HDACs, leading to the accumulation of acetylated histones and non-histone proteins. This results in cell cycle arrest and apoptosis in malignant cells.[8][10]
Reported Potency: Demonstrates potent effects at low nanomolar concentrations in various cancer cell lines.[11]
The Experimental Cascade: A Multi-Assay Approach
To build a comprehensive profile of a potential new HDAC inhibitor, a multi-tiered approach is essential. We will progress from direct enzymatic inhibition to cellular target engagement and, finally, to a functional cellular outcome.
Assay 1: In Vitro HDAC Enzymatic Inhibition Assay
Scientific Rationale: This is the foundational experiment to determine if N-(4-aminophenyl)-2-methylbenzamide directly inhibits HDAC enzyme activity. A fluorometric assay provides a high-throughput, sensitive, and quantitative method to measure the rate of deacetylation and calculate the half-maximal inhibitory concentration (IC50), a key metric of potency. We utilize a commercially available assay format for reproducibility.[12][13][14]
Experimental Workflow Diagram
Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.
Prepare the final Assay Buffer by diluting the concentrated stock with ultrapure water as per the manufacturer's instructions (e.g., Cayman Chemical Kit #700570).[13][14]
Prepare a 10 mM stock solution of N-(4-aminophenyl)-2-methylbenzamide, Vorinostat, and Panobinostat in DMSO.
Create a series of 10x concentrated serial dilutions (e.g., from 100 µM to 1 nM) of each inhibitor in Assay Buffer.
Dilute the recombinant human HDAC1 enzyme in chilled Assay Buffer to the working concentration specified by the kit protocol. Keep on ice.
Assay Plating (96-well black plate):
Inhibitor Wells: Add 140 µl of Assay Buffer, 10 µl of diluted HDAC1, and 10 µl of your 10x inhibitor dilution to triplicate wells.
100% Activity Control: Add 140 µl of Assay Buffer, 10 µl of diluted HDAC1, and 10 µl of DMSO (vehicle control) to triplicate wells.
Background Wells: Add 150 µl of Assay Buffer and 10 µl of DMSO to triplicate wells.
Reaction and Detection:
Initiate the enzymatic reaction by adding 10 µl of the HDAC fluorometric substrate to all wells.
Cover the plate and incubate on an orbital shaker for 30 minutes at 37°C.[14]
Stop the reaction by adding 40 µl of the Developer solution (containing Trichostatin A, a potent HDACi, and a protease to cleave the deacetylated substrate).
Incubate for 15 minutes at room temperature, protected from light.
Measure the fluorescence using a plate reader with an excitation wavelength between 340-360 nm and an emission wavelength between 440-465 nm.[13][14]
Data Analysis:
Subtract the average fluorescence of the Background wells from all other readings.
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% Activity Control.
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Assay 2: In-Cell Western Blot for Histone H3 Acetylation
Scientific Rationale: While an in vitro assay confirms direct enzyme inhibition, it is crucial to verify that the compound can penetrate the cell membrane and engage its target in a complex cellular environment. A Western blot for acetylated histone H3 (Ac-H3) is a direct and reliable method to visualize the downstream consequence of HDAC inhibition.[15][16] An increase in the Ac-H3 signal indicates successful target engagement within the cell.
Experimental Workflow Diagram
Caption: Workflow for the cell-based Western blot assay.
Detailed Protocol: Western Blot for Acetylated Histone H3
Cell Culture and Treatment:
Seed a human cancer cell line (e.g., HCT116 colon cancer cells) in 6-well plates and allow them to adhere overnight.
Treat the cells with a dose range of N-(4-aminophenyl)-2-methylbenzamide, Vorinostat, and Panobinostat (e.g., 0.1x, 1x, and 10x the enzymatic IC50) for 18-24 hours. Include a DMSO vehicle control.
Protein Extraction:
Wash the cells with ice-cold PBS.
Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor like Trichostatin A to preserve the acetylation marks.[17]
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Transfer the supernatant (total protein lysate) to a new tube.
Quantify the protein concentration using a BCA or Bradford assay.
SDS-PAGE and Western Blotting:
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.
Load samples onto a 15% polyacrylamide gel and separate proteins via SDS-PAGE.
Transfer the separated proteins to a PVDF membrane.[15]
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated Histone H3 (e.g., anti-Ac-H3K9).
Wash the membrane 3x with TBST.
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane 3x with TBST.
To ensure equal protein loading, strip the membrane and re-probe with an antibody for Total Histone H3 or another loading control like GAPDH.[18]
Detection and Analysis:
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
Quantify the band intensity using software like ImageJ or Image Lab (Bio-Rad).[18]
Analyze the dose-dependent increase in the ratio of acetylated H3 to total H3 for each compound.
Assay 3: Cellular Proliferation Assay
Scientific Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. This assay measures the functional consequence of HDAC inhibition on cell viability. By determining the concentration of the compound required to inhibit cell growth by 50% (GI50), we can assess its cellular potency and establish a crucial link between target engagement and biological effect.
Detailed Protocol: MTS/CCK-8 Cell Viability Assay
Cell Plating: Seed cancer cells (e.g., HCT116) into a 96-well clear plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
Compound Treatment: Add serial dilutions of N-(4-aminophenyl)-2-methylbenzamide, Vorinostat, and Panobinostat to the wells in triplicate. Include a vehicle-only control.
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
Signal Development: Add 10-20 µl of MTS or CCK-8 reagent to each well and incubate for 1-4 hours, until a color change is apparent in the control wells.
Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.
Analysis: Normalize the absorbance readings to the vehicle control wells and plot cell viability (%) against the log of inhibitor concentration. Calculate the GI50/IC50 value using non-linear regression.
Synthesizing the Data: A Comparative Overview
All quantitative data should be consolidated into a clear, comparative table. This allows for an at-a-glance assessment of the test compound's performance relative to the established benchmarks.
| Panobinostat (LBH-589) | Literature Value | Yes (control) | ~0.02 - 0.1[11] |
Understanding the Core Mechanism: The HDAC Inhibition Pathway
Scientific Rationale: Visualizing the underlying biological pathway provides context for the experimental results. HDAC inhibition leads to a cascade of events that collectively suppress cancer cell growth. The primary event is the hyperacetylation of histones, which alters gene expression.
HDAC Inhibition Signaling Pathway Diagram
Caption: The signaling pathway of HDAC inhibition.
Inhibition of HDACs prevents the removal of acetyl groups from histones.[2] The resulting accumulation of acetylated histones leads to a more open, transcriptionally active chromatin state.[1] This allows for the expression of critical tumor suppressor genes, such as the cell cycle inhibitor p21, and pro-apoptotic genes like Bim and TRAIL, ultimately driving the cancer cell towards cell cycle arrest and programmed cell death.[1]
Conclusion and Future Directions
This guide outlines a foundational, three-tiered bioassay cascade for the characterization of N-(4-aminophenyl)-2-methylbenzamide as a potential HDAC inhibitor. By systematically evaluating its direct enzymatic potency, its ability to engage its target in a cellular context, and its functional impact on cell proliferation, researchers can build a comprehensive data package.
Positive results from this workflow—specifically, potent enzymatic inhibition, a clear induction of histone hyperacetylation in cells, and dose-dependent anti-proliferative activity—would provide a strong rationale for advancing N-(4-aminophenyl)-2-methylbenzamide to more complex studies. These could include isoform selectivity profiling against a panel of HDACs, in vivo efficacy studies in xenograft models, and further investigation into its effects on non-histone protein acetylation. This structured, data-driven approach is paramount for the successful identification and development of the next generation of epigenetic cancer therapies.
References
de la Rubia, J., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat. Clinical Pharmacokinetics. [Link]
Patsnap. (2024). What is the mechanism of Panobinostat lactate?. Patsnap Synapse. [Link]
Gerecke, C., et al. (2016). Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma. P&T. [Link]
Villagra, A., et al. (2016). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Molecular Biology. [Link]
Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research. [Link]
Zhang, Y., et al. (2015). Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. Epigenetics. [Link]
Wigdal, S. S., et al. (2014). Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. Cancer Research. [Link]
Vishwakarma, S., et al. (2020). Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. Molecules. [Link]
Kosei, F., et al. (2014). Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines. Investigational New Drugs. [Link]
BPS Bioscience. (n.d.). SAHA (Vorinostat) HDAC1 27006. BPS Bioscience. [Link]
Fiskus, W., et al. (2009). Inhibition of Histone Deacetylases. Methods in Molecular Biology. [Link]
Banks, C. A., et al. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. MethodsX. [Link]
Qian, C., et al. (2012). Cancer Network Disruption by a Single Molecule Inhibitor Targeting Both Histone Deacetylase Activity and Phosphatidylinositol 3-Kinase Signaling. Clinical Cancer Research. [Link]
Lauffer, B., et al. (2022). Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. ACS Medicinal Chemistry Letters. [Link]
ResearchGate. (n.d.). Mechanisms of regulation of HDACs and signaling pathways associated.... ResearchGate. [Link]
Lauffer, B., et al. (2021). Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. ResearchGate. [Link]
Bantscheff, M., et al. (2011). Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. Nature Biotechnology. [Link]
Rajan, S. S., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports. [Link]
Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. [Link]
Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino- N -(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ResearchGate. [Link]
Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. [Link]
Kim, M. K., et al. (2013). Antitumor effects of a novel histone deacetylase inhibitor NK-HDAC-1 on breast cancer. Journal of Cancer Research and Clinical Oncology. [Link]
BPS Bioscience. (n.d.). Western blot-based assay to determine inhibition of HDAC activity in whole cells. BPS Bioscience. [Link]
Caslini, C., et al. (2024). Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma. Translational Oncology. [Link]
Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor. Journal of Medicinal Chemistry. [Link]
Lu, Q., et al. (2009). Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity. Bioorganic & Medicinal Chemistry Letters. [Link]
A Comparative Guide to Confirming Amide Bond Formation Using FTIR Spectroscopy
For researchers, scientists, and drug development professionals, the creation of an amide bond is a foundational reaction. It is the very linkage that builds peptides and proteins and is critical in the synthesis of coun...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the creation of an amide bond is a foundational reaction. It is the very linkage that builds peptides and proteins and is critical in the synthesis of countless pharmaceuticals and advanced materials.[1][2] While numerous methods exist to drive this condensation reaction, confirming its successful completion is a step of paramount importance. Post-reaction, the unequivocal validation of the newly formed amide linkage is essential for proceeding with confidence.
Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative technique for this purpose.[3][4] It provides a molecular "fingerprint" of the reaction mixture, allowing for the direct observation of functional group transformations.[5] This guide provides an in-depth comparison of the spectroscopic signatures involved in amide synthesis, presents a self-validating experimental workflow for reaction monitoring, and objectively positions FTIR against other common analytical techniques.
The Spectroscopic Signature: From Reactants to Product
The power of FTIR in monitoring amide bond formation lies in its ability to track the disappearance of reactant-specific vibrational modes and the concurrent appearance of product-specific modes. The underlying principle is that each functional group in a molecule absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend.[6][7]
An amide synthesis typically involves the reaction of a carboxylic acid and an amine. Let's examine the key spectral features of each component.
Reactant 1: The Carboxylic Acid (-COOH)
O-H Stretch: The most prominent and unmistakable feature is an extremely broad absorption band appearing between 2500-3300 cm⁻¹ .[8][9][10] This broadening is a direct result of strong hydrogen bonding between carboxylic acid molecules.
C=O Stretch: A sharp, strong absorption band typically found between 1760-1690 cm⁻¹ .[9][10] The exact position can vary depending on the molecular structure and whether the acid exists as a dimer.
Reactant 2: The Amine (-NH₂ or -NHR)
N-H Stretch: This absorption occurs in the 3200-3400 cm⁻¹ region.[11] A primary amine (-NH₂) will crucially show two distinct bands (representing asymmetric and symmetric stretches), while a secondary amine (-NHR) will exhibit a single band.[12][13] This feature is less broad and typically of weaker intensity than the carboxylic acid's O-H stretch.
Product: The Amide (-CONH-)
The formation of the amide bond introduces new vibrational modes while eliminating those of the reactants. This transformation provides a clear, self-validating narrative of the reaction's progress.
Key Disappearance: The most critical indicator of a successful reaction is the complete disappearance of the broad O-H stretch from the carboxylic acid.
Key Appearances: The Amide I and Amide II Bands
Amide I Band (approx. 1680-1630 cm⁻¹): This is the most intense and characteristic absorption of the amide group. It is primarily due to the C=O stretching vibration.[14][15] Its position at a slightly lower wavenumber compared to the starting carboxylic acid's C=O is a result of resonance effects within the amide bond.[16]
Amide II Band (approx. 1570-1515 cm⁻¹ for secondary amides): This is another strong, characteristic band that results from a combination of N-H in-plane bending and C-N stretching vibrations.[14][16][17] The appearance of this band is a powerful confirmation that the nitrogen atom has been incorporated into the new amide linkage.
Summary of Key Vibrational Frequencies
Functional Group
Vibrational Mode
Typical Wavenumber (cm⁻¹)
Appearance/Disappearance During Reaction
Carboxylic Acid
O-H Stretch
2500 - 3300 (Very Broad)
Disappears
Carboxylic Acid
C=O Stretch
1760 - 1690 (Strong, Sharp)
Diminishes / Disappears
Primary Amine
N-H Stretch
3200 - 3400 (Two Bands)
Diminishes / Disappears
Secondary Amine
N-H Stretch
3200 - 3400 (One Band)
Diminishes / Disappears
Amide (Product)
Amide I (C=O Stretch)
1680 - 1630 (Strong, Sharp)
Appears
Amide (Product)
Amide II (N-H Bend/C-N Stretch)
1570 - 1515 (Strong, Sharp)
Appears
Amide (Product)
N-H Stretch
3170 - 3500 (Medium)
Appears
Experimental Workflow for Reaction Monitoring
A robust protocol is a self-validating one. By systematically collecting spectra of the starting materials and the reaction over time, you create an unambiguous dataset that confirms the transformation. Attenuated Total Reflectance (ATR) is an ideal sampling technique for this, as it allows for the direct analysis of liquid or solid samples with minimal preparation.[5][18][19]
FTIR workflow for confirming amide bond formation.
Step-by-Step Experimental Protocol (ATR-FTIR)
Instrument Preparation: Ensure the ATR crystal is clean. Acquire a background spectrum by pressing the clean, empty ATR anvil into place. This spectrum will be automatically subtracted from your sample spectra, removing interference from atmospheric CO₂ and water vapor.[19]
Baseline Spectra Acquisition (The Trustworthiness Pillar):
Place a small amount of the starting carboxylic acid onto the ATR crystal.
Apply pressure with the anvil to ensure good contact and acquire its spectrum. This is your reference for the reactant O-H and C=O peaks.
Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
Repeat the process for the starting amine to acquire its reference N-H stretch spectrum. Clean the crystal again.
Reaction Monitoring:
If the reaction is conducted in a solvent, place a drop of the pure solvent on the crystal and acquire its spectrum. This helps identify any solvent peaks that might overlap with your signals.
Initiate the amide coupling reaction in a separate vial according to your established procedure.
At time zero (t=0), immediately after mixing, withdraw a small aliquot of the reaction mixture and place it on the ATR crystal. Acquire the spectrum.
Continue to acquire spectra at regular intervals (e.g., every 15-30 minutes) or at key reaction time points. It is only necessary to clean the crystal between measurements if there is concern about sample polymerization or crystallization on the surface.
Data Analysis and Interpretation:
Overlay the collected spectra (starting materials, t=0, t=x, final).
Confirm Reactant Consumption: Observe the progressive decrease in the intensity of the broad carboxylic acid O-H band (2500-3300 cm⁻¹) and the starting carbonyl peak (~1760-1690 cm⁻¹).
Confirm Product Formation: Look for the simultaneous and progressive increase in the intensity of the new Amide I (~1680-1630 cm⁻¹) and Amide II (~1570-1515 cm⁻¹) bands.
The reaction is considered complete when the reactant peaks are no longer visible and the product amide peaks have reached a stable maximum intensity.
Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is a powerful tool, it is often used in conjunction with other analytical methods. Understanding the strengths and weaknesses of each allows for a comprehensive validation strategy.[20][21]
Technique
Key Advantages
Key Disadvantages
Best Use Case
FTIR Spectroscopy
- Fast & Simple: Minimal sample prep, results in minutes.[21]- Direct Functional Group Info: Directly observes the bonds being formed and broken.- Non-destructive: Sample can be recovered.- Versatile: Works for liquids, solids, and pastes.[5]
- Interpretation can be complex in molecules with many overlapping peaks.[21][22]- Not inherently quantitative without calibration.- Less sensitive to minor components compared to MS.
Rapid reaction monitoring, confirmation of primary functional group transformation, routine quality control.
NMR Spectroscopy
- Definitive Structural Info: Provides detailed information about the chemical environment of each atom.- Confirms Connectivity: Can show correlations between the N-H proton and adjacent atoms.[23]- Quantitative (qNMR): Can determine purity and yield.
- Slower: Requires longer acquisition times.- Requires more sample and often expensive deuterated solvents.- More complex data interpretation.
Definitive structure elucidation of the final purified product, identifying side products, and studying reaction mechanisms.
Mass Spectrometry (MS)
- Extremely Sensitive: Can detect minute quantities of product.- Confirms Molecular Weight: Provides the exact mass of the product, confirming the elemental formula.- LC-MS: Can be coupled with chromatography to analyze complex mixtures.[]
- Destructive: The sample is consumed.- Provides no direct info on bond type: Isomers will have the same mass.- Complex instrumentation.
Confirming the molecular weight of the final product, detecting low-level impurities, and analyzing crude reaction mixtures via LC-MS.
HPLC
- Excellent for Monitoring Progress: Clearly separates reactants, reagents, and products.- Quantitative: Can be used to calculate reaction conversion and yield.- Purification: Can be used to isolate the final product.[]
- Provides no structural information: A peak indicates a compound is present but doesn't identify it.- Requires method development (choosing column, mobile phase, etc.).
Tracking the disappearance of reactants and appearance of a product peak to determine reaction kinetics and completion, and for product purification.
Conclusion
Confirming the formation of an amide bond is a critical checkpoint in synthetic chemistry. FTIR spectroscopy offers an unparalleled combination of speed, simplicity, and direct informational output, making it an indispensable frontline tool for this application. By monitoring the distinct disappearance of the carboxylic acid O-H stretch and the concurrent appearance of the characteristic Amide I and Amide II bands, researchers can gain rapid and confident confirmation of a successful reaction. While techniques like NMR and MS provide deeper structural and mass information on the final product, FTIR excels at providing real-time, actionable insights directly at the bench, streamlining workflows in both research and development environments.
References
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). Normalized amide I and amide II FTIR spectral absorptions of different... Retrieved from [Link]
ResearchGate. (2003). (PDF) Saturation effects in FTIR spectroscopy: Intensity of Amide I and Amide II bands in protein spectra. Retrieved from [Link]
Combs, J. D., Gonzalez, C. U., & Wang, C. (2016). Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Journal of Physical Chemistry & Biophysics, 6(202).
ResearchGate. (n.d.). The µFTIR spectra of Amide I and Amide II regions, including the ester... Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR. Retrieved from [Link]
(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
AZoM. (2024). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]
A-01: Comparative Guide to the Melting Point Determination and Validation of N-(4-aminophenyl)-2-methylbenzamide
This guide provides a comprehensive, technically-grounded framework for the accurate determination and validation of the melting point of N-(4-aminophenyl)-2-methylbenzamide. Designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, technically-grounded framework for the accurate determination and validation of the melting point of N-(4-aminophenyl)-2-methylbenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural recitation to explain the scientific rationale behind experimental choices, ensuring a self-validating system for generating trustworthy and reproducible data.
Introduction: The Significance of Melting Point in Pharmaceutical Development
The melting point of a crystalline solid is a critical physical property, serving as a primary indicator of identity and purity.[1][2] For an active pharmaceutical ingredient (API) or intermediate like N-(4-aminophenyl)-2-methylbenzamide, a sharp and consistent melting point suggests a high degree of purity.[3][4] Conversely, a depressed and broad melting range typically signifies the presence of impurities.[5] This phenomenon, known as melting point depression, arises because impurities disrupt the crystal lattice of the pure substance, requiring less energy to transition to a liquid state.[3][6] Therefore, the precise determination of a melting point is a foundational analytical procedure in quality control and material characterization.[4]
N-(4-aminophenyl)-2-methylbenzamide, an aromatic amide, possesses a defined molecular structure that dictates its characteristic melting point. A reported melting point for the related compound 2-amino-N-(4-methylphenyl)benzamide is 149 °C.[7] This value serves as a crucial benchmark for the experimental work detailed herein.
Methodologies for Melting Point Determination: A Comparative Analysis
Several instrumental techniques are available for melting point determination, each with distinct advantages and considerations. This section compares the two most prevalent methods: Capillary Melting Point Apparatus and Differential Scanning Calorimetry (DSC).
This is a traditional and widely used method for determining the melting point of a solid.[8] The technique involves heating a small, powdered sample in a capillary tube at a controlled rate and visually observing the temperatures at which melting begins and is complete.
Key Experimental Parameters and Their Rationale:
Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat transfer and consistent packing in the capillary tube.[9]
Capillary Packing: A consistent sample height of 3-4 mm is crucial for reproducibility.[10]
Heating Rate: A slower heating rate (e.g., 1-2 °C per minute) around the expected melting point is essential for accurate determination. A rapid initial heating can be used to find an approximate melting range, followed by a slower, more precise measurement.
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12][13] It provides a more quantitative and automated determination of the melting point. The melting process appears as an endothermic peak on the DSC thermogram, and the peak onset or peak maximum can be used to determine the melting temperature.[14]
Advantages of DSC over Capillary Method:
Higher Precision and Accuracy: DSC offers superior temperature accuracy and resolution.
Quantitative Data: DSC can determine the enthalpy of fusion, which is the heat absorbed during melting.
Small Sample Size: Typically, only a few milligrams of sample are required.[15]
Versatility: DSC can also be used to study other thermal transitions, such as glass transitions and crystallization.[14][15]
Experimental Protocols
Apparatus Calibration:
Prior to sample analysis, calibrate the melting point apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample.[16][17][18] Common standards include vanillin (81-83 °C) and caffeine (235-238 °C).[19][20]
Follow the instrument manufacturer's instructions for calibration.[21]
Sample Preparation:
Ensure the N-(4-aminophenyl)-2-methylbenzamide sample is completely dry.
Grind a small amount of the sample into a fine powder using a mortar and pestle or a spatula on a watch glass.[22]
Capillary Tube Packing:
Press the open end of a capillary tube into the powdered sample.
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end, achieving a sample height of 3-4 mm.[10]
Melting Point Measurement:
Place the packed capillary tube into the heating block of the melting point apparatus.
Set the initial heating rate to a higher value (e.g., 10-20 °C/min) to quickly approach the expected melting point.
Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting range.
Perform the determination in triplicate to ensure reproducibility.
Instrument Calibration:
Calibrate the DSC instrument for temperature and enthalpy using certified reference standards such as indium.
Sample Preparation:
Accurately weigh 2-5 mg of the N-(4-aminophenyl)-2-methylbenzamide sample into an aluminum DSC pan.
Hermetically seal the pan.
DSC Measurement:
Place the sealed sample pan and an empty reference pan into the DSC cell.
Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge.
Record the heat flow as a function of temperature.
Data Analysis:
Determine the onset temperature of the endothermic melting peak from the resulting DSC thermogram. This is typically taken as the melting point.
Validation and Interpretation of Results
A self-validating melting point determination system relies on a combination of instrument calibration, adherence to standardized procedures, and logical interpretation of the obtained data.
Workflow for Melting Point Determination and Validation:
A Researcher's Guide to UV-Vis Absorption Maxima of Benzanilide Derivatives
For researchers and professionals in drug development, understanding the photophysical properties of molecular scaffolds is paramount. Benzanilide, a core structure in many pharmacologically active compounds, exhibits ch...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, understanding the photophysical properties of molecular scaffolds is paramount. Benzanilide, a core structure in many pharmacologically active compounds, exhibits characteristic ultraviolet-visible (UV-Vis) absorption patterns that are highly sensitive to its chemical environment. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) for various benzanilide derivatives, supported by experimental data and a detailed methodological protocol. Our objective is to explain the causality behind spectral shifts and offer a robust framework for empirical analysis.
The Foundational Spectrum: Understanding Benzanilide's Electronic Transitions
The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For benzanilide, the spectrum is primarily shaped by π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions within its aromatic rings and amide linkage. The benzene rings and the carbonyl group act as chromophores—the parts of the molecule that absorb light.
The unsubstituted benzanilide molecule features a complex absorption profile with strong absorptions in the UV region. The primary π → π* transitions, originating from the conjugated system of the benzene rings and the amide group, are typically observed at shorter wavelengths. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may appear at longer wavelengths.
The Impact of Substitution: How Functional Groups Modulate Absorption
The true utility of UV-Vis spectroscopy in structural analysis comes from observing how substituents alter the absorption spectrum. Attaching different functional groups to the benzoyl or anilide rings modifies the electronic distribution and, consequently, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
This modulation leads to predictable shifts in the absorption maxima:
Bathochromic Shift (Red Shift): A shift to a longer wavelength (lower energy). This occurs when substituents extend the conjugated system or donate electron density, reducing the HOMO-LUMO gap. Auxochromes, such as hydroxyl (-OH) or amino (-NH2) groups, are common inducers of bathochromic shifts.
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength (higher energy). This is often caused by groups that disrupt conjugation or by changes in solvent polarity that stabilize the ground state more than the excited state.
The following diagram illustrates the core structure and potential sites for substitution.
Caption: General chemical structure of a substituted benzanilide.
Comparative Analysis of Absorption Maxima (λmax)
The following table summarizes experimentally observed λmax values for several benzanilide derivatives. It is crucial to note that the solvent can significantly influence the absorption maximum; therefore, the solvent used in the measurement is specified.
Derivative
Substituent (Position)
λmax (nm)
Solvent
Reference
Benzanilide
Unsubstituted
260
Acetonitrile
2'-Chloro-4-methoxybenzanilide
-OCH3 (para on benzoyl)
267
Acetonitrile
4'-Nitrobenzanilide
-NO2 (para on anilide)
320
Cyclohexane
p-Nitroaniline
-NO2 (para on aniline)
381
Water/NaBH4
Benzene
Unsubstituted
254-255
Acetonitrile/Ethanol
Note: Data for p-nitroaniline and benzene are included for comparative context of the chromophores.
From this data, a clear trend emerges. The introduction of a methoxy group (-OCH3), an electron-donating group, on the benzoyl ring of 2'-chlorobenzanilide results in a modest bathochromic shift from ~261 nm to 267 nm. A more dramatic shift is observed with the introduction of a nitro group (-NO2), a powerful electron-withdrawing group, on the anilide ring. 4'-Nitrobenzanilide in cyclohexane shows a λmax at 320 nm, a significant red shift compared to unsubstituted benzanilide. This is because the nitro group extends the conjugation and creates a charge-transfer complex, which lowers the energy of the π → π* transition.
The following diagram illustrates how different types of substituents affect the molecular orbital energy levels, leading to spectral shifts.
Caption: Conceptual diagram of substituent effects on absorption.
Experimental Protocol: A Self-Validating Methodology for UV-Vis Analysis
To ensure reproducibility and accuracy, a rigorously defined protocol is essential. The following step-by-step methodology incorporates self-validating checks.
Materials and Instrumentation
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 190-800 nm is required.
Cuvettes: Use quartz cuvettes for measurements below 300 nm, as plastic cuvettes absorb in this region. Ensure cuvettes are clean and scratch-free.
Solvent: Use spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). The choice of solvent is critical as polarity can induce spectral shifts.
Analyte: Benzanilide derivative of high purity.
Workflow for UV-Vis Spectrum Acquisition
Caption: A validated workflow for acquiring UV-Vis spectra.
Detailed Step-by-Step Procedure
Preparation of Solutions:
Causality: Accurate concentration is the foundation of quantitative analysis based on the Beer-Lambert Law.
Action: Prepare a stock solution of the benzanilide derivative in the chosen spectroscopic grade solvent (e.g., 1 mg/mL). From this stock, prepare a series of dilutions. A good target for the final concentration is one that yields a maximum absorbance between 0.2 and 0.8, where the signal-to-noise ratio is optimal.
Instrument Setup and Blanking:
Causality: A stable light source and detector are crucial for low-noise spectra. The baseline correction (blanking) electronically subtracts the absorbance of the solvent and the cuvette, isolating the absorbance of the analyte.
Action: Power on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow the instrument to warm up for at least 30 minutes. Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan across the desired wavelength range (e.g., 200-400 nm).
Sample Measurement:
Causality: Rinsing the cuvette with the sample solution prevents dilution errors from residual solvent.
Action: Empty the sample cuvette and rinse it two to three times with a small volume of the analyte solution. Fill the cuvette with the analyte solution and ensure there are no air bubbles. Place it back in the sample holder and acquire the absorption spectrum.
Data Analysis and Validation:
Causality: Identifying the wavelength of maximum absorbance (λmax) is the primary goal. Verifying linearity across concentrations confirms that the Beer-Lambert law is obeyed, validating the measurements.
Action: Use the instrument's software to identify the peak wavelength(s). Record the λmax and the corresponding absorbance value. Repeat the measurement for the series of dilutions. Plot absorbance vs. concentration. A linear plot passing through the origin confirms the validity of the data.
By adhering to this comprehensive guide, researchers can confidently measure and interpret the UV-Vis spectra of benzanilide derivatives, enabling a deeper understanding of their electronic structure and guiding the development of new therapeutic agents.
References
Ufaruna, N. (2014).
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of N-(4-aminophenyl)-2-methylbenzamide
Introduction: In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management and disposal of chemical waste are...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management and disposal of chemical waste are paramount, not only for ensuring the safety of laboratory personnel but also for maintaining regulatory compliance and protecting our environment. This guide provides a detailed, step-by-step framework for the proper disposal of N-(4-aminophenyl)-2-methylbenzamide, grounding procedural guidance in the principles of chemical safety and regulatory diligence. Our objective is to empower you, our fellow scientists, with the knowledge to manage this process with confidence and integrity.
Part 1: Hazard Identification and Waste Characterization
Aromatic amines can be toxic and are often skin and eye irritants.[1] Benzamide derivatives themselves can present various hazards.[2][3] Therefore, the first and most critical step is to consult the manufacturer-specific Safety Data Sheet (SDS) that accompanied your purchase of N-(4-aminophenyl)-2-methylbenzamide. This document is the primary source of information regarding hazards, handling, and emergency procedures.
Regulatory Framework: Is It a Hazardous Waste?
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6]
Listed Wastes: While N-(4-aminophenyl)-2-methylbenzamide is not explicitly a "listed" waste, the process that generated the waste could potentially place it on the F-list (wastes from non-specific sources) or K-list (wastes from specific sources).[7]
Characteristic Wastes:
Ignitability: The compound is a solid and not expected to be ignitable.
Corrosivity: It is not a strong acid or base.
Reactivity: It is not known to be unstable or react violently with water.[2]
Toxicity: This is the most likely characteristic. If the waste contains constituents listed in 40 CFR part 261, Appendix VIII, and could pose a hazard, it is considered toxic.[7]
Part 2: On-Site Waste Management: Segregation, Collection, and Storage
Proper management begins at the point of generation.[5] Adherence to systematic collection and storage protocols is essential for safety and compliance.
Step-by-Step Waste Collection Protocol
Designate a Waste Container: Select a container that is chemically compatible with N-(4-aminophenyl)-2-methylbenzamide and any solvents it may be mixed with. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is generally appropriate.[4][6]
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
The words "Hazardous Waste."
The exact chemical name: "N-(4-aminophenyl)-2-methylbenzamide" and any other components (e.g., solvents). Do not use abbreviations or chemical formulas.
The approximate percentages of each component.
The date you first added waste to the container (the "accumulation start date").
Collect the Waste:
Solid Waste: Collect pure N-(4-aminophenyl)-2-methylbenzamide, or items heavily contaminated with it (e.g., weighing paper, gloves), in the designated solid waste container.
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix incompatible waste streams. For instance, halogenated solvents should be segregated from non-halogenated solvents.[9]
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[5] This prevents the release of vapors and protects against spills.
Satellite Accumulation Area (SAA) Requirements
The designated location for your waste container is known as a Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[4][6]
Requirement
Specification
Rationale & Source
Location
At or near the point of generation.
To minimize the transport of open waste containers within the lab.[6]
Volume Limits
Maximum of 55 gallons of hazardous waste OR 1 quart of acutely toxic waste.
Federal regulation to prevent the storage of large quantities of waste in work areas.[6]
Condition
Stored in a secondary containment tray to capture potential leaks.
Provides a physical barrier in case of primary container failure.[4]
Oversight
Under the control of the operator of the process generating the waste.
Ensures that only knowledgeable personnel handle the waste.[4]
Part 3: Disposal Pathway Determination
The decision-making process for chemical waste is a critical control point. The following workflow illustrates the logic that mandates professional disposal for N-(4-aminophenyl)-2-methylbenzamide.
Caption: Disposal Pathway Decision Tree for Laboratory Chemical Waste.
Part 4: Protocol for Arranging Off-Site Disposal
The final step is to transfer the waste to a licensed professional disposal service, typically coordinated through your institution's Environmental Health and Safety (EHS) department.
Ensure Container is Ready: Check that the container is in good condition, not leaking, and the lid is secure. The label must be fully completed, legible, and accurate.
Complete Disposal Form: Your institution will have a specific form for chemical waste pickup, often available online. Fill out this "Hazardous Waste and Unwanted Chemical Disposal Listing" form completely.[8]
Schedule Pickup: Submit the form to your EHS office to schedule a pickup. Do not move the waste from the SAA yourself. Trained EHS personnel will collect it directly from your lab.
Maintain Records: Keep a copy of the disposal form for your laboratory's records. Under RCRA, the waste generator is responsible for the waste from "cradle to grave," meaning your responsibility does not end until the waste is properly destroyed or rendered non-hazardous.[5]
Part 5: Spill and Decontamination Procedures
Accidents can happen, and a prepared response is critical. In the event of a spill of N-(4-aminophenyl)-2-methylbenzamide, follow these steps.
Alert Personnel: Immediately alert others in the vicinity.
Assess the Hazard: If the spill is large, or if you feel unwell, evacuate the area and contact your EHS emergency line.
Don Personal Protective Equipment (PPE): For small, manageable spills, don the appropriate PPE before cleaning up:
Safety goggles or face shield
Chemical-resistant gloves (e.g., nitrile)
Lab coat
Contain the Spill:
For Solids: Gently cover the spill with an absorbent material from a chemical spill kit to prevent dust from becoming airborne.[1][10]
For Liquids: Surround the spill with absorbent pads or booms to prevent it from spreading.
Clean Up:
Carefully sweep the solid material or absorb the liquid using spill pads.
Place all contaminated materials (absorbent pads, gloves, etc.) into a designated plastic bag or container.
Decontaminate: Wipe the spill area with soap and water.
Dispose of Cleanup Materials: Label the bag or container of cleanup debris as "Hazardous Waste," listing all contents, and arrange for its disposal through your EHS office.
Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.
References
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
Daniels Health. (2024, September 17). Best Practices for Laboratory Waste Management.
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
TCI Chemicals. (2025, April 2). Safety Data Sheet: 3-Bromo-N-methylbenzamide.
Fisher Scientific. (2025, December 19). Safety Data Sheet: Benzamide, 4-amino-.
Enamine. (n.d.). Safety Data Sheet: 2-[2-(3-aminophenyl)acetamido]propanamide.
TCI Chemicals. (2024, November 29). Safety Data Sheet: 3-Amino-N-methylbenzamide.
Fisher Scientific. (2025, December 24). Safety Data Sheet: N,N-Diethylbenzamide.
Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
Fisher Scientific. (n.d.). Safety Data Sheet: N-Benzylbenzamide.
University of Houston-Clear Lake. (n.d.). Hazardous Waste Disposal Procedures.
OSHA. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation. Retrieved from [Link]
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
Minnesota State University, Mankato. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
Personal protective equipment for handling N-(4-aminophenyl)-2-methylbenzamide
Essential Safety and Handling Guide for N-(4-aminophenyl)-2-methylbenzamide This guide provides essential safety protocols and operational plans for the handling and disposal of N-(4-aminophenyl)-2-methylbenzamide (CAS N...
Author: BenchChem Technical Support Team. Date: February 2026
Essential Safety and Handling Guide for N-(4-aminophenyl)-2-methylbenzamide
This guide provides essential safety protocols and operational plans for the handling and disposal of N-(4-aminophenyl)-2-methylbenzamide (CAS No. 337499-57-7).[1] As a paramount concern in all laboratory settings, the safety of researchers, scientists, and drug development professionals is non-negotiable. This document is structured to provide clear, actionable, and scientifically grounded guidance to ensure minimal exposure and mitigate risks associated with this chemical compound.
Potential for long-term health effects through prolonged or repeated exposure.
Given these potential hazards, a stringent adherence to the personal protective equipment (PPE) protocols outlined below is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is the most critical step in mitigating exposure to N-(4-aminophenyl)-2-methylbenzamide. The following table summarizes the required PPE for various laboratory operations involving this compound.
PPE Category
Item
Specification
Rationale
Eye and Face Protection
Safety Goggles
Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.
Protects eyes from dust particles and potential splashes.
Face Shield
To be worn in conjunction with safety goggles.
Provides an additional layer of protection for the entire face, especially during weighing or transfer of the powder.[10]
Hand Protection
Chemical-Resistant Gloves
Nitrile gloves are a suitable choice for handling powdered chemicals.[5][11]
Prevents direct skin contact with the compound. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.
Body Protection
Laboratory Coat
A long-sleeved, flame-resistant lab coat.
Protects skin and personal clothing from contamination.[5][12]
Respiratory Protection
NIOSH-approved Respirator
An N95 or higher-rated respirator.
To be used whenever there is a potential for generating dust, such as during weighing, transferring, or if working outside of a certified chemical fume hood.[5][11]
Safe Handling and Operational Workflow
A systematic approach to handling N-(4-aminophenyl)-2-methylbenzamide is crucial for minimizing exposure. The following workflow should be adopted for all procedures involving this compound.
Caption: Workflow for the safe handling of N-(4-aminophenyl)-2-methylbenzamide.
Step-by-Step Handling Procedure:
Preparation:
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Ensure that an eye wash station and a safety shower are readily accessible.[5][8]
Before handling the chemical, ensure all required PPE is readily available and in good condition.
Donning PPE:
Put on the lab coat first, ensuring it is fully buttoned.
Next, put on your respirator, ensuring a proper fit and seal.
Follow with safety goggles and a face shield.
Finally, put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Handling the Compound:
When weighing the solid, use a spatula and handle it gently to minimize the generation of airborne dust.
If transferring the powder, do so carefully and over a contained surface to catch any spills.
For dissolution or reaction, add the compound to the solvent or reaction mixture slowly to avoid splashing.
Decontamination and Waste Disposal:
All disposable materials that have come into contact with the compound (e.g., weighing paper, contaminated gloves, pipette tips) must be considered hazardous waste.
Place all contaminated waste into a clearly labeled, sealed waste container.
Decontaminate the work surface with an appropriate solvent and then wash with soap and water.
Consult your institution's hazardous waste disposal guidelines for the proper disposal of the chemical waste.[3][13]
Doffing PPE:
Remove gloves first, peeling them off without touching the outside surface.
Remove the face shield and goggles.
Take off the lab coat, turning it inside out as you remove it.
The last item to be removed is your respirator.
Wash your hands thoroughly with soap and water after removing all PPE.[14]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[15]
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Conclusion
The safe handling of N-(4-aminophenyl)-2-methylbenzamide is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By consistently utilizing the personal protective equipment and adhering to the operational and disposal plans outlined in this guide, researchers can significantly minimize their risk of exposure and maintain a safe laboratory environment.
References
Benchchem. Personal protective equipment for handling 2-amino-N-(4-methylphenyl)benzamide.
Dust Arrest.
ACS Material. PPE and Safety for Chemical Handling.
Northwestern University.
PPESAFETY. CHEMICAL HANDLING PROTECTION PPE KIT.
Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
Fisher Scientific.
ResearchGate.
Sigma-Aldrich.
BASF.
Fisher Scientific.
ACS Publications.
Benchchem. Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
TCI Chemicals.
TCI Chemicals.
Fisher Scientific. Safety Data Sheet for N-Benzyl-4-methylbenzamide.
Cole-Parmer. Material Safety Data Sheet - 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol.
CymitQuimica. Safety Data Sheet for 3-(Hydroxymethyl)-N-methylbenzamide.
Utah State University.
Fisher Scientific.
California State University, Bakersfield.
Apollo Scientific. Safety Data Sheet for 4-Fluoro-N-methoxy-N-methylbenzamide.